molecular formula C6H7NO3 B1344679 3-Isoxazol-4-YL-propionic acid CAS No. 141501-27-1

3-Isoxazol-4-YL-propionic acid

Cat. No.: B1344679
CAS No.: 141501-27-1
M. Wt: 141.12 g/mol
InChI Key: YSXIJTDOCXJNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazol-4-YL-propionic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a propionic acid chain linked to an isoxazole heterocycle. Isoxazoles are a prominent class of five-membered heterocyclic compounds recognized for their diverse biological activities and significant role in the development of novel therapeutic agents . Recent advances in synthetic chemistry have enabled the creation of a wide array of isoxazole derivatives, making them attractive scaffolds for constructing more complex and bioactive molecules . This compound serves as a valuable building block for researchers exploring the structure-activity relationships of heterocyclic compounds. Its structure is analogous to other bioactive propionic acid-containing fragments, which have been screened for various biological activities, underscoring the potential of such fragments in drug discovery campaigns . Researchers can utilize this compound in the design and synthesis of novel molecules aimed at probing biological mechanisms or developing new therapies for diseases. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXIJTDOCXJNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629714
Record name 3-(1,2-Oxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141501-27-1
Record name 3-(1,2-Oxazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,2-oxazol-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-isoxazol-4-yl-propionic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Isoxazol-4-yl-propionic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a substituted heterocyclic compound, it incorporates the isoxazole scaffold, a key pharmacophore in numerous clinically relevant molecules.[1][2][3][4][5] This document will explore the synthesis of the isoxazole ring, methods for the introduction of the propionic acid side chain, and the predicted physicochemical and spectroscopic properties of the title compound. Furthermore, it will delve into the potential utility of this compound as a building block in medicinal chemistry, drawing parallels with existing isoxazole-containing therapeutics.

Introduction to the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its contribution to favorable pharmacokinetic profiles.[1] The isoxazole ring is present in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas, including anti-inflammatory, antibacterial, and anticancer agents.[4][5][6] Its unique electronic properties and metabolic stability make it an attractive scaffold for the design of novel bioactive compounds.

Physicochemical Properties of this compound

PropertyPredicted Value / Characteristic
Molecular Formula C6H7NO3
Molecular Weight 141.13 g/mol [7]
CAS Number 141501-27-1[8]
Appearance Expected to be a crystalline solid at room temperature.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group.
pKa The carboxylic acid proton is predicted to have a pKa in the range of 4-5, similar to other short-chain carboxylic acids.[9]

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methodologies for isoxazole ring formation and side-chain manipulation.

Isoxazole Ring Synthesis

The construction of the isoxazole ring is a well-documented process in organic chemistry. Two primary retrosynthetic disconnections are most common:

  • [3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6][10][11] For a 4-substituted isoxazole, a propiolate ester derivative can be used as the alkyne component.

  • Condensation with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine is a classical and robust method for isoxazole synthesis.[11][12]

The following diagram illustrates a plausible synthetic pathway based on the [3+2] cycloaddition approach.

G cluster_0 Synthesis of this compound start Ethyl Propiolate cycloaddition [3+2] Cycloaddition start->cycloaddition nitrile_oxide Acetonitrile Oxide (in situ) nitrile_oxide->cycloaddition isoxazole_ester Ethyl 3-isoxazol-4-yl-carboxylate cycloaddition->isoxazole_ester Forms isoxazole ring hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) isoxazole_ester->hydrolysis reduction Reduction (e.g., LiAlH4) isoxazole_ester->reduction product This compound hydrolysis->product Direct route (hypothetical) alcohol (Isoxazol-4-yl)methanol reduction->alcohol oxidation Oxidation (e.g., PCC) alcohol->oxidation aldehyde Isoxazole-4-carbaldehyde oxidation->aldehyde wittig Wittig Reaction aldehyde->wittig ester_intermediate Ethyl 3-isoxazol-4-yl-acrylate wittig->ester_intermediate hydrogenation Hydrogenation (e.g., H2, Pd/C) ester_intermediate->hydrogenation final_ester Ethyl 3-isoxazol-4-yl-propionate hydrogenation->final_ester final_hydrolysis Ester Hydrolysis final_ester->final_hydrolysis final_hydrolysis->product Stepwise side-chain construction

Caption: Plausible synthetic routes to this compound.

Introduction of the Propionic Acid Side Chain

Several strategies can be employed to install the 3-propionic acid moiety at the 4-position of the isoxazole ring:

  • From a 4-formylisoxazole: A common intermediate, 4-formylisoxazole, can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to generate an acrylate ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the desired product.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on a 4-halo-isoxazole with a suitable three-carbon building block could also be a viable approach.[13]

Reactivity of this compound

The reactivity of this molecule is dictated by its two main functional groups:

  • Carboxylic Acid: This group will undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. This provides a handle for conjugation to other molecules of interest.

  • Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.[14] The N-O bond is the weakest point in the ring and can be cleaved, which can be a useful synthetic transformation.[11][14]

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard spectroscopic techniques.

TechniquePredicted Key Signals
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- Two triplets corresponding to the -CH2-CH2- protons of the propionic acid side chain (around 2.5-3.0 ppm).- A singlet for the C5-proton of the isoxazole ring (around 8.5-9.0 ppm).- A singlet for the C3-proton of the isoxazole ring (around 8.0-8.5 ppm).
¹³C NMR - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- Signals for the two methylene carbons of the side chain.- Signals for the three carbons of the isoxazole ring. Quaternary carbons of the isoxazole ring are typically observed between 161-169 ppm.[15]
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations from the isoxazole ring.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (C6H7NO3).

Potential Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5] The propionic acid side chain is also a common feature in many drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.[16]

The combination of these two pharmacophores in this compound makes it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient point for derivatization to create libraries of amides, esters, and other analogs for structure-activity relationship (SAR) studies.

G cluster_pharmacophores Structural Features cluster_activities Potential Therapeutic Areas core This compound isoxazole Isoxazole Moiety (Privileged Scaffold) core->isoxazole contains propionic_acid Propionic Acid Moiety (NSAID-like feature) core->propionic_acid contains anticancer Anticancer isoxazole->anticancer antimicrobial Antimicrobial isoxazole->antimicrobial anti_inflammatory Anti-inflammatory isoxazole->anti_inflammatory neuroprotective Neuroprotective isoxazole->neuroprotective propionic_acid->anti_inflammatory

Caption: Relationship between structure and potential bioactivity.

Experimental Protocols

Illustrative Synthesis of a 4-Substituted Isoxazole Derivative

The following is a general procedure for the synthesis of a 3,4,5-trisubstituted isoxazole via electrophilic cyclization, which can be adapted for the synthesis of precursors to this compound.[13]

Step 1: Synthesis of the 2-Alkyn-1-one

  • To a solution of an appropriate acid chloride in a suitable solvent (e.g., THF), add a terminal acetylene.

  • Add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying, and concentrating in vacuo.

  • Purify the resulting ynone by column chromatography.

Step 2: Formation of the O-Methyl Oxime

  • Dissolve the ynone from Step 1 in methanol.

  • Add methoxylamine hydrochloride and a weak base (e.g., pyridine).

  • Stir the mixture at room temperature until the ynone is consumed.

  • Remove the solvent and purify the O-methyl oxime by chromatography.

Step 3: ICl-Induced Cyclization to form the 4-Iodoisoxazole

  • Dissolve the O-methyl oxime in a chlorinated solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add a solution of iodine monochloride (ICl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product, dry the organic layer, and purify by column chromatography to yield the 4-iodoisoxazole.

This 4-iodoisoxazole can then be used in subsequent cross-coupling reactions to introduce the propionic acid side chain or a precursor to it.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established synthetic routes, and its structure combines two important pharmacophores. The presence of the carboxylic acid handle allows for straightforward derivatization, making it an ideal scaffold for the construction of compound libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

  • Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). ResearchGate.
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate.
  • Isoxazole. (n.d.). Wikipedia.
  • synthesis of isoxazoles. (2019). YouTube.
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC - NIH.
  • Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. (n.d.). PrepChem.com.
  • 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. (n.d.). PubChem.
  • The modification of acetate and propionate side chains during the biosynthesis of haem and chlorophylls: mechanistic and stereochemical studies. (n.d.). PubMed.
  • Physical data of substituted isoxazole derivatives (4a-4h). (n.d.). ResearchGate.
  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI.
  • The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.). ResearchGate.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate.
  • Propionic acid. (n.d.). Wikipedia.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH.
  • The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC - PubMed Central.
  • Propanoic Acid Formula, Structure & Properties. (n.d.). Study.com.
  • Propionic Acid | CH3CH2COOH. (n.d.). PubChem.

Sources

An In-depth Technical Guide to the Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 3-isoxazol-4-yl-propionic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document details two primary strategic approaches, commencing from readily accessible isoxazole precursors. Each proposed synthetic route is substantiated with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and visual aids to facilitate comprehension and practical implementation. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these procedures. All protocols are grounded in authoritative, citable literature to ensure scientific integrity and reproducibility.

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a range of pharmaceuticals. The introduction of a propionic acid side chain at the 4-position of the isoxazole ring yields this compound, a molecule with significant potential for further elaboration in drug discovery programs. The carboxylic acid functionality provides a handle for amide bond formation, esterification, and other key transformations, enabling the exploration of structure-activity relationships. This guide presents two robust synthetic pathways to this target molecule, designed to be both efficient and scalable.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. Both strategies leverage commercially available or readily synthesized isoxazole-4-core structures.

G cluster_0 Route A: Homologation Strategy cluster_1 Route B: Side-Chain Construction Target This compound A1 Isoxazole-4-carboxylic Acid Target->A1 Retrosynthesis B1 Isoxazole-4-carbaldehyde Target->B1 Retrosynthesis A2 Isoxazole-4-acetyl Chloride A1->A2 Activation A3 Diazo Ketone Intermediate A2->A3 Diazomethane A4 Ketene Intermediate A3->A4 Wolff Rearrangement A4->Target Hydrolysis B2 Isoxazol-4-yl-acrylic Acid Derivative B1->B2 Condensation/ Wittig Reaction B2->Target Reduction

Figure 1: Retrosynthetic analysis of this compound.
  • Route A employs a homologation strategy, specifically the Arndt-Eistert reaction, to extend the carbon chain of isoxazole-4-carboxylic acid by one methylene group.

  • Route B focuses on building the propionic acid side chain from isoxazole-4-carbaldehyde via an α,β-unsaturated intermediate, which is subsequently reduced.

Synthesis of Key Isoxazole Starting Materials

The successful execution of either synthetic route hinges on the availability of key starting materials: isoxazole-4-carboxylic acid and isoxazole-4-carbaldehyde.

Synthesis of Isoxazole-4-carboxylic Acid

A reliable method for the synthesis of isoxazole-4-carboxylic acid derivatives is through the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[1][2] This approach offers good yields and regioselectivity. A high-regioselectivity synthesis is also reported starting from 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine, followed by a series of transformations to yield the desired 3-substituted-4-isoxazole carboxylic acid.[3]

Synthesis of Isoxazole-4-carbaldehyde

Isoxazole-4-carbaldehyde is a versatile intermediate.[4] It can be synthesized through various methods, including the condensation of aldehydes with primary nitro compounds and cycloaddition reactions.[5] One-pot Knoevenagel condensation in an aqueous phase also provides an efficient route to this aldehyde.[5]

Route A: Synthesis via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids.[2][6][7] This multi-step process involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene. The ketene is subsequently trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

G cluster_0 Arndt-Eistert Homologation Workflow start Isoxazole-4-carboxylic Acid step1 Activation (e.g., SOCl₂) start->step1 intermediate1 Isoxazole-4-carbonyl Chloride step1->intermediate1 step2 Reaction with Diazomethane (CH₂N₂) intermediate1->step2 intermediate2 α-Diazoketone step2->intermediate2 step3 Wolff Rearrangement (e.g., Ag₂O, H₂O, heat) intermediate2->step3 intermediate3 Ketene step3->intermediate3 step4 Hydrolysis intermediate3->step4 end This compound step4->end

Figure 2: Workflow for the Arndt-Eistert homologation of isoxazole-4-carboxylic acid.
Experimental Protocol: Arndt-Eistert Homologation

Step 1: Formation of Isoxazole-4-carbonyl Chloride

  • To a solution of isoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Causality: The conversion to the more reactive acid chloride is necessary to facilitate the subsequent reaction with diazomethane.[6] Oxalyl chloride is a common and effective reagent for this transformation.

Step 2: Formation of the α-Diazoketone

  • Dissolve the crude isoxazole-4-carbonyl chloride in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with gentle stirring. Caution: Diazomethane is toxic and explosive.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the α-diazoketone.

Causality: Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride, followed by elimination of HCl to form the diazoketone.[8] An excess of diazomethane is used to drive the reaction to completion and to neutralize the HCl generated.[8]

Step 3 & 4: Wolff Rearrangement and Hydrolysis

  • To a solution of the α-diazoketone in a mixture of dioxane and water, add silver(I) oxide (0.1 eq) as a catalyst.

  • Heat the mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture and filter through a pad of celite to remove the silver catalyst.

  • Acidify the filtrate with dilute HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality: The silver(I) oxide catalyzes the Wolff rearrangement, which involves the loss of nitrogen gas and a 1,2-migration to form a ketene intermediate.[9] This ketene is then trapped by water to yield the final carboxylic acid.[6]

Reaction Step Reagents and Conditions Typical Yield Key Considerations
Acid Chloride FormationSOCl₂ or (COCl)₂, cat. DMF, DCM, 0°C to RT>90%Use of fresh, anhydrous solvents is crucial.
Diazoketone FormationCH₂N₂ in ether, 0°C to RT70-90%Extreme caution required with diazomethane.
Wolff RearrangementAg₂O, dioxane/H₂O, heat60-80%Other catalysts like silver benzoate can be used.

Table 1: Summary of reaction conditions and typical yields for the Arndt-Eistert homologation.

Route B: Synthesis via Side-Chain Construction

This route begins with isoxazole-4-carbaldehyde and constructs the propionic acid side chain through a two-step process: a carbon-carbon bond-forming reaction to create an α,β-unsaturated intermediate, followed by reduction of the double bond.

G cluster_0 Side-Chain Construction Workflow start Isoxazole-4-carbaldehyde step1 Knoevenagel Condensation (Malonic Acid, Piperidine) start->step1 intermediate1 3-(Isoxazol-4-yl)acrylic Acid step1->intermediate1 step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate1->step2 end This compound step2->end

Figure 3: Workflow for the side-chain construction from isoxazole-4-carbaldehyde.
Experimental Protocol: Knoevenagel Condensation and Reduction

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve isoxazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

  • Cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude 3-(isoxazol-4-yl)acrylic acid can be purified by recrystallization.

Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][11] Pyridine serves as the solvent and a basic catalyst, while piperidine is a more potent basic catalyst that facilitates the initial deprotonation of malonic acid.[3] The Doebner modification of the Knoevenagel condensation uses pyridine and a catalytic amount of piperidine, which often leads to concomitant decarboxylation of the initially formed dicarboxylic acid.[10]

Step 2: Reduction of the α,β-Unsaturated Acid

  • Dissolve the 3-(isoxazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds.[12][13] Palladium on carbon is a widely used and effective catalyst for this transformation.[12]

Reaction Step Reagents and Conditions Typical Yield Key Considerations
Knoevenagel CondensationMalonic acid, pyridine, cat. piperidine, reflux70-90%Ensure complete decarboxylation.
Catalytic HydrogenationH₂, 10% Pd/C, ethanol or ethyl acetate, RT>90%Ensure the catalyst is properly handled and filtered.

Table 2: Summary of reaction conditions and typical yields for the side-chain construction route.

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic routes to this compound. Route A, via Arndt-Eistert homologation, offers a direct method for chain extension from the corresponding carboxylic acid, while Route B provides a flexible approach to construct the side chain from the aldehyde. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided protocols, grounded in established chemical principles and supported by literature citations, are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

  • Khrustalev, V. N., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen um ein CH2-Glied. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
  • Chem-Station. (2014). Arndt-Eistert Synthesis.
  • Wikipedia. (n.d.). Arndt–Eistert reaction.
  • NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.
  • Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(23), 8031-8034.
  • RSC Publishing. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
  • MDPI. (2020). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2100467.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

An In-depth Technical Guide to 3-Isoxazol-4-yl-propionic Acid and its Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-isoxazol-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore the therapeutic potential of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and investigational compounds.[1][2][3][4] Its utility stems from its unique electronic properties and its ability to serve as a versatile pharmacophore, engaging in various biological interactions. The incorporation of an isoxazole moiety can enhance physicochemical properties, metabolic stability, and target-binding affinity of a molecule.[3]

Similarly, the aryl propionic acid motif is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with well-established efficacy in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The conjugation of these two pharmacophores in this compound presents a compelling strategy for the development of novel therapeutic agents with potentially multifaceted biological activities.

This guide will explore the synthesis of the core molecule, discuss the rationale for the design of its derivatives, and outline potential therapeutic applications based on the known biological activities of related isoxazole and propionic acid compounds.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] A plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of this compound

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Step 3: Hydrolysis A Ethyl 4-chloro-3-oxobutanoate C Ethyl 2-(hydroxyimino)-3-oxobutanoate A->C Reaction with Hydroxylamine B Hydroxylamine D Ethyl 2-chloro-2-(hydroxyimino)-3-oxobutanoate C->D Chlorination (e.g., NCS) E Nitrile Oxide Intermediate D->E Base (e.g., Triethylamine) In situ formation G 3-(5-Methyl-3-oxo-isoxazol-4-yl)propionic acid ethyl ester E->G Reaction with Alkyne F Pent-4-ynoic acid F->G H This compound G->H Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of the Nitrile Oxide Precursor

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime intermediate.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the oxime intermediate in a chlorinated solvent (e.g., dichloromethane).

  • Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and stir at room temperature.

  • After formation of the chloro-oxime, add a terminal alkyne (e.g., ethyl pent-4-ynoate) to the reaction mixture.

  • Slowly add a base, such as triethylamine, to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

  • Stir the reaction at room temperature overnight.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the crude isoxazole derivative.

Step 3: Hydrolysis of the Ester

  • Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₆H₇NO₃
Molecular Weight 141.12 g/mol
LogP 0.5 - 1.5
pKa (Carboxylic Acid) 4.0 - 5.0
Appearance White to off-white solid

Key Derivatives and Structure-Activity Relationships (SAR)

The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific biological targets.

Diagram: Key Positions for Derivatization

G cluster_0 This compound Core Core R1 R1: Isoxazole C3 Position Core->R1 R2 R2: Isoxazole C5 Position Core->R2 R3 R3: Propionic Acid Chain Core->R3 R4 R4: Carboxylic Acid Core->R4

Caption: Potential sites for chemical modification on the this compound scaffold.

  • R1 (Isoxazole C3 Position): Substitution at this position can influence the electronic properties of the isoxazole ring and provide additional interaction points with the target protein.

  • R2 (Isoxazole C5 Position): Modifications here can impact steric hindrance and lipophilicity, affecting cell permeability and target engagement.

  • R3 (Propionic Acid Chain): Alterations to the propionic acid chain, such as alpha-methylation, can introduce a chiral center, which is often crucial for biological activity in aryl propionic acids.

  • R4 (Carboxylic Acid): The carboxylic acid group is a key hydrogen bond donor and acceptor. It can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and reduce potential gastrointestinal side effects associated with free carboxylic acids.[5]

Biological Significance and Potential Mechanisms of Action

The combination of the isoxazole and propionic acid moieties suggests several potential avenues for therapeutic intervention.

Anti-inflammatory Activity

The most direct hypothesis for the biological activity of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[5]

Diagram: COX Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Compound 3-Isoxazol-4-yl-propionic Acid Derivative Compound->COX2 Inhibition

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the potential inhibitory action of this compound derivatives.

Causality in Experimental Design: When screening for anti-inflammatory activity, it is crucial to perform assays for both COX-1 and COX-2 inhibition to determine the selectivity profile of the compounds. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Anticancer and Antimicrobial Potential

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] The mechanism of action in these contexts is often multifaceted and can involve the inhibition of various enzymes or signaling pathways crucial for cancer cell proliferation or microbial survival.

Self-Validating Protocols: For anticancer screening, a tiered approach is recommended. Initial in vitro cytotoxicity assays against a panel of cancer cell lines should be followed by more specific mechanistic studies, such as cell cycle analysis, apoptosis assays, and target-based enzymatic assays, to validate the initial findings.

Therapeutic Potential and Future Research Directions

The unique hybrid structure of this compound and its derivatives positions them as promising candidates for the development of novel therapeutics. The primary areas of therapeutic interest include:

  • Selective COX-2 Inhibitors: For the treatment of inflammatory disorders with an improved gastrointestinal safety profile.

  • Dual-Target Inhibitors: By modifying the substituents, it may be possible to design compounds that inhibit both COX and other inflammatory targets, such as 5-lipoxygenase (5-LOX), leading to a broader anti-inflammatory effect.

  • Anticancer Agents: Further exploration of the anticancer properties of isoxazole-containing compounds could lead to the discovery of novel oncology drug candidates.

  • Antimicrobial Agents: The isoxazole scaffold can be further functionalized to develop new classes of antibiotics or antifungals.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). National Center for Biotechnology Information.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). Papaws.com.
  • SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). IJCRT.org.
  • Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. (n.d.). PrepChem.com.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Semantic Scholar.

Sources

An In-Depth Technical Guide to the Characterization of 3-Isoxazol-4-yl-propionic Acid Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery assays to final formulation and in vivo performance.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility profile of 3-isoxazol-4-yl-propionic acid, a heterocyclic carboxylic acid of interest. By integrating theoretical principles with robust, field-proven experimental protocols, this document outlines a self-validating workflow for generating high-quality, reliable solubility data across a range of relevant organic solvents.

Theoretical & Physicochemical Foundations

A deep understanding of a molecule's solubility begins not in the flask, but with a thorough analysis of its intrinsic properties.[2] These foundational characteristics govern the intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure and Inherent Properties

The structure of this compound contains two key functional regions that define its potential for solvent interaction:

  • The Carboxylic Acid Moiety (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[3] Its presence strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.

  • The Isoxazole Ring: This five-membered aromatic heterocycle contains both nitrogen and oxygen atoms, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions. The isoxazole nucleus is a well-established pharmacophore in medicinal chemistry, valued for its diverse biological activities.[4][5][6]

  • The Propionic Acid Linker: A short, flexible three-carbon chain that provides a non-polar hydrocarbon character, albeit a minor one in the context of the overall structure.

Based on this structure, the molecule is predicted to be a polar, acidic compound with a balance of hydrophilic and lipophilic character.

Prerequisite Physicochemical Characterization

Before commencing solubility experiments, a baseline characterization of the solid compound is mandatory for data integrity and reproducibility.[7] The ability of a compound to dissolve is fundamentally linked to its solid-state properties.[8]

  • Purity: Must be assessed via techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure solubility is not influenced by impurities.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities. Powder X-ray Diffraction (PXRD) is essential to identify the crystalline form, while Differential Scanning Calorimetry (DSC) can determine the melting point and identify phase transitions.

  • Acidity Constant (pKa): The pKa of the carboxylic acid group dictates the pH at which the molecule is ionized.[2] Ionization dramatically increases aqueous solubility but also influences interactions in polar organic solvents. Potentiometric titration is the standard method for pKa determination.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) measures the distribution of the neutral molecule between an immiscible organic (n-octanol) and aqueous phase, indicating its lipophilicity. The distribution coefficient (LogD) measures this at a specific pH (e.g., 7.4), accounting for both neutral and ionized species.[1] These values are critical for predicting solubility in non-polar versus polar environments.

Experimental Design for Solubility Profiling

A systematic approach to solvent selection and experimental methodology is crucial for building a comprehensive solubility profile.

Strategic Solvent Selection

Solvents should be chosen to represent a wide range of polarities and chemical classes, allowing for a thorough interrogation of the solute-solvent interactions.

Solvent ClassExample SolventsPrimary Interaction Type
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneDipole-Dipole
Esters Ethyl AcetateDipole-Dipole, H-Bond Acceptor
Chlorinated Dichloromethane (DCM)Dipole-Dipole
Aromatic Tolueneπ-π Stacking, van der Waals
Aliphatic n-Hexane, Heptanevan der Waals (Dispersion)
Overall Experimental Workflow

The process of characterizing solubility follows a logical progression from initial material characterization to the generation of a final, interpreted data set.

G cluster_0 Part 1: Foundation cluster_1 Part 2: Experimentation cluster_2 Part 3: Analysis char Physicochemical Characterization (pKa, LogP, PXRD) thermo Thermodynamic Solubility (Shake-Flask Method) char->thermo kinetic Kinetic Solubility (HTS Method) char->kinetic quant Analytical Quantification (HPLC-UV / UPLC-MS) thermo->quant kinetic->quant report Data Reporting & Interpretation quant->report

Caption: High-level workflow for solubility characterization.

Methodology 1: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid form and is considered the "true" solubility.[9] The Shake-Flask method is the gold-standard for its determination.[10][11]

Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid must be visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, with a 48-hour time point recommended to confirm equilibrium has been reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid. This is critically important and can be achieved by:

    • Centrifugation at high speed.

    • Filtration using a chemically-inert syringe filter (e.g., PTFE).

  • Quantification:

    • Carefully take a precise aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated HPLC-UV or UPLC-MS method.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the result in mg/mL and/or mmol/L.

G start Add Excess Solid to Solvent equilibrate Equilibrate (24-48h at 25°C) start->equilibrate separate Separate Phases (Centrifuge / Filter) equilibrate->separate quantify Quantify Supernatant (HPLC-UV) separate->quantify end Calculate Solubility (mg/mL) quantify->end

Caption: Workflow for the Shake-Flask solubility protocol.

Methodology 2: Kinetic (High-Throughput) Solubility

Kinetic solubility is a measure of a compound's ability to stay in solution after being rapidly diluted from a high-concentration DMSO stock. It often overestimates thermodynamic solubility but is invaluable for rapid screening in early drug discovery.[13][14]

Protocol: Plate-Based Kinetic Solubility Assay
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

  • Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler, rapidly dispense a small volume of the DMSO stock solution into the solvent-containing wells to achieve the target final concentration (the final DMSO concentration should be kept low, typically 1-2%).[15]

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).[15]

  • Precipitation Measurement: Determine the amount of precipitation using an indirect method:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles. An increase in signal relative to a blank indicates precipitation.[16]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the thermodynamic solubility experiments should be tabulated to provide a clear overview of the compound's behavior.

SolventSolvent ClassPolarity IndexSolubility (mg/mL)Solubility (mmol/L)
MethanolPolar Protic5.1[Experimental Value][Calculated Value]
EthanolPolar Protic4.3[Experimental Value][Calculated Value]
AcetonePolar Aprotic5.1[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic5.8[Experimental Value][Calculated Value]
Ethyl AcetateEster4.4[Experimental Value][Calculated Value]
DichloromethaneChlorinated3.1[Experimental Value][Calculated Value]
TolueneAromatic2.4[Experimental Value][Calculated Value]
n-HexaneAliphatic0.1[Experimental Value][Calculated Value]
Interpreting the Solubility Profile

The tabulated data allows for a structure-activity relationship analysis of solubility:

  • High Solubility in Polar Protic Solvents (e.g., Methanol): This would be the expected outcome and is driven by strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's carboxylic acid.

  • Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility in these solvents would be attributed to favorable dipole-dipole interactions.

  • Low Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The compound's overall polarity makes it energetically unfavorable to break the solvent-solvent van der Waals forces to dissolve, confirming the "like dissolves like" principle.[3] The energy required to break the solute's crystal lattice is not sufficiently compensated by solute-solvent interactions.

Conclusion

The solubility of this compound in organic solvents is not a single value but a comprehensive profile that reflects its molecular structure. Determining this profile requires a rigorous, multi-faceted approach. By first establishing a foundation of key physicochemical properties and then applying robust, validated experimental protocols such as the shake-flask method, researchers can generate reliable and reproducible data. This information is paramount for guiding decisions in medicinal chemistry, process development, and formulation science, ultimately enabling the successful advancement of promising molecules.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. URL: https://www.axispharm.com/technical-resources/kinetic-solubility-assays-protocol/
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website. URL: https://enamine.net/services/adme-t-screening/phys-chem-properties/shake-flask-aqueous-solubility-assay
  • CUTM Courseware. Physico-chemical properties in relation to biological action. CUTM Website. URL: https://cutm.ac.
  • Unacademy. Physicochemical Properties Of Drugs. Unacademy Website. URL: https://unacademy.com/content/neet-pg-remedial-biology/physicochemical-properties-of-drugs/
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201211/dt201211_a01
  • Pharmaguideline. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline Website. URL: https://www.pharmaguideline.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. PCBIS Website. URL: https://pcbis.unistra.fr/en/plateforme/departement-adme-tox/solubilite-thermodynamique
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9d71gmk/v1
  • The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. RSC Website. URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-623-2/978-1-78801-623-2-chapter-1
  • Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs Website. URL: https://www.halolabs.com/application-note/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi
  • Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients Website. URL: https://www.pharmaexcipients.com/news/high-throughput-analysis-of-aqueous-drug-solubility/
  • ChemRxiv. High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv Preprint. URL: https://chemrxiv.org/engage/chemrxiv/article-details/649293121876380638548a80
  • Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. URL: https://www.ingentaconnect.com/content/apl/epj/2018/00000045/00000002/art00008
  • National Center for Biotechnology Information. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK233497/
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences Journal. URL: https://pharmacypub.com/article/10.34172/ps.2024.93
  • National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564119/
  • National Center for Biotechnology Information. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654060/
  • Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. Journal Website. URL: https://journaljpri.com/index.php/JPRI/article/view/31102
  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10947702/
  • MDPI. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI Website. URL: https://www.mdpi.com/1422-0067/20/19/4785

Sources

The Isoxazole Nucleus: A Historical and Synthetic Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Medicinal Chemists

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity in the early 20th century to a privileged scaffold in modern pharmaceuticals is a testament to the enduring power of synthetic innovation and the intricate dance between chemical structure and biological function. This in-depth guide provides a comprehensive exploration of the discovery and history of isoxazole derivatives, charting a course from their initial synthesis to their contemporary applications in drug development. We will delve into the foundational synthetic methodologies, trace the evolution of their therapeutic relevance, and illuminate the causal relationships that have cemented the isoxazole core as a critical pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic system.

The Dawn of Isoxazole Chemistry: From Propargyl Aldehyde to a Novel Heterocycle

The story of isoxazole begins in 1903 with the pioneering work of German chemist Ludwig Claisen. His synthesis of the parent isoxazole ring marked the first entry into this now-vast chemical space.[1] Claisen's initial method involved the oximation of propargylaldehyde acetal, a reaction that, while historically significant, laid the groundwork for more versatile synthetic approaches to come.[1] For many years following its discovery, the isoxazole ring remained largely an academic curiosity. However, the mid-20th century witnessed a surge of interest as chemists began to explore its unique electronic properties and reactivity.

A pivotal contribution to the expansion of isoxazole chemistry came from the studies of Quilico between 1930 and 1946, which focused on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds.[2] This work on 1,3-dipolar cycloaddition reactions would prove to be a cornerstone for the synthesis of a vast array of isoxazole derivatives.

The Synthetic Toolkit: Building the Isoxazole Core

The versatility of the isoxazole ring in medicinal chemistry is intrinsically linked to the diverse and efficient synthetic methods developed for its construction.[3][4] These methods allow for precise control over substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity.

The Cornerstone: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene stands as one of the most powerful and widely employed methods for constructing the isoxazole ring.[5][6] This reaction is highly valued for its high degree of regioselectivity and mild reaction conditions.[7]

  • Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation.

  • Reaction with Alkynes: The reaction of a nitrile oxide with a terminal alkyne generally yields a 3,5-disubstituted isoxazole.[1]

  • Reaction with Alkenes: Cycloaddition with an alkene leads to the formation of an isoxazoline, the partially saturated analog of isoxazole, which can then be oxidized to the aromatic isoxazole.

Sources

Spectroscopic Data for 3-Isoxazol-4-yl-propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 3-isoxazol-4-yl-propionic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document furnishes a detailed analysis based on predictive methodologies and comparative data from analogous chemical structures. The guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis, offering insights into the structural characterization of this and similar isoxazole-containing compounds. We will delve into predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, alongside a plausible synthetic route and detailed experimental protocols.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, presents a unique scaffold combining the isoxazole heterocycle with a propionic acid side chain. This combination of a biologically active heterocycle with a carboxylic acid moiety suggests potential applications as a bioactive molecule or as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.

Accurate structural elucidation through spectroscopic methods is paramount for the successful synthesis, characterization, and application of such novel chemical entities. This guide aims to bridge the current information gap by providing a robust, prediction-based spectroscopic profile of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is characterized by a propionic acid group attached to the C4 position of an isoxazole ring. This arrangement dictates the expected spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established principles of chemical shifts and spin-spin coupling, supplemented by data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons and the propionic acid chain protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-3 (Isoxazole)8.5 - 8.7Singlet (s)-Deshielded due to the adjacent nitrogen and the aromatic nature of the ring.
H-5 (Isoxazole)8.2 - 8.4Singlet (s)-Deshielded due to the adjacent oxygen and the aromatic ring current.
-CH₂- (α to COOH)2.8 - 3.0Triplet (t)7-8Deshielded by the carboxylic acid group.
-CH₂- (β to COOH)2.6 - 2.8Triplet (t)7-8Coupled to the α-methylene protons.
-COOH10.0 - 12.0Broad Singlet (br s)-Highly deshielded and often broad due to hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-3 (Isoxazole)150 - 155Deshielded due to attachment to nitrogen.
C-4 (Isoxazole)105 - 110Shielded relative to C3 and C5, but deshielded by the substituent.
C-5 (Isoxazole)155 - 160Deshielded due to attachment to oxygen.
-CH₂- (α to COOH)30 - 35
-CH₂- (β to COOH)20 - 25
-COOH175 - 180Characteristic chemical shift for a carboxylic acid carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

  • Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da).

  • Cleavage of the propionic acid chain: Fragmentation at the Cα-Cβ bond.

  • Ring cleavage of the isoxazole moiety: The isoxazole ring can undergo characteristic cleavage patterns.

MS_Fragmentation M [M]⁺ This compound F1 [M - COOH]⁺ Loss of carboxylic acid M->F1 - 45 Da F2 [M - CH₂COOH]⁺ Loss of carboxymethyl group M->F2 - 59 Da F3 Isoxazole ring fragments M->F3 Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic acid)2500-3300BroadVery broad due to hydrogen bonding.
C-H stretch (Aromatic/Alkane)2850-3100Medium-WeakOverlaps with the O-H stretch.
C=O stretch (Carboxylic acid)1700-1725StrongCharacteristic carbonyl absorption.
C=N stretch (Isoxazole)1600-1650Medium
C=C stretch (Isoxazole)1450-1550Medium
C-O stretch (Isoxazole/Carboxylic acid)1200-1300Medium

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

Synthesis_Pathway Reactant1 Propargyl alcohol Intermediate1 Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate Reactant1->Intermediate1 [3+2] Cycloaddition Reactant2 Ethyl 2-chloro-2-(hydroxyimino)acetate Reactant2->Intermediate1 Intermediate2 4-(Bromomethyl)isoxazole Intermediate1->Intermediate2 Bromination Intermediate3 Diethyl 2-(isoxazol-4-ylmethyl)malonate Intermediate2->Intermediate3 Malonic ester synthesis Product This compound Intermediate3->Product Hydrolysis & Decarboxylation

Caption: A proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

  • To a solution of propargyl alcohol in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the desired isoxazole intermediate.

Step 2: Bromination of the Hydroxymethyl Group

  • Dissolve the ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: Malonic Ester Synthesis

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add diethyl malonate dropwise to the sodium ethoxide solution.

  • Add the 4-(bromomethyl)isoxazole intermediate to the reaction mixture and reflux for several hours.

  • After cooling, perform an aqueous workup and purify the resulting diethyl 2-(isoxazol-4-ylmethyl)malonate.

Step 4: Hydrolysis and Decarboxylation

  • Hydrolyze the diester by refluxing with a strong base (e.g., sodium hydroxide) in an aqueous/alcoholic solution.

  • Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the diacid.

  • Heat the diacid to induce decarboxylation, yielding the final product, this compound.

  • Purify the final product by recrystallization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from established chemical principles and analysis of analogous structures, offer a valuable resource for the identification and structural confirmation of this compound. The proposed synthetic pathway and experimental protocol provide a practical framework for its preparation in a laboratory setting. It is the author's intent that this guide will facilitate further research into the chemical and biological properties of this and related isoxazole derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Note: As this guide is based on predictive data, direct literature citations for the spectroscopic data of the target molecule are not available.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Li, J.J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

A Strategic Guide to Unlocking the Therapeutic Potential of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring structural motif found in numerous FDA-approved drugs due to its favorable metabolic stability and versatile binding capabilities.[1][2][3][4] When this heterocyclic core is coupled with a propionic acid side chain—a pharmacophore famously associated with the non-steroidal anti-inflammatory drug (NSAID) class[5][6][7]—the resultant molecule, 3-isoxazol-4-yl-propionic acid, emerges as a compound of significant, yet largely uncharted, therapeutic interest. This guide is designed not as a rigid protocol, but as a dynamic strategic roadmap for drug discovery professionals. We will dissect the molecule's inherent chemical logic to propose and rationalize high-priority research avenues, complete with actionable experimental workflows, thereby building a comprehensive program for its systematic investigation from hit identification to lead optimization.

Foundational Analysis: Intrinsic Properties and Therapeutic Clues

A molecule's structure is the blueprint for its biological function. The combination of the electron-rich isoxazole ring and the ionizable propionic acid group provides clear, logical starting points for hypothesis-driven research.

  • The Isoxazole Core: This five-membered aromatic heterocycle is not merely a structural placeholder. Its nitrogen and oxygen atoms serve as key hydrogen bond acceptors, while the ring itself can engage in π-π stacking and other non-covalent interactions within a protein binding site. Its presence is a hallmark of drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

  • The Propionic Acid Moiety: This functional group is the cornerstone of an entire class of NSAIDs.[5][6] Its terminal carboxylic acid (pKa ≈ 4-5) is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine in an enzyme's active site. This interaction is critical for the activity of drugs like ibuprofen and naproxen.

These structural features inform our initial predictions of the compound's drug-like properties, summarized below.

Table 1: Predicted Physicochemical Profile of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~155.1 g/mol Well within the limits of Lipinski's Rule of Five, favoring good absorption and distribution.
cLogP~1.2Suggests a balanced lipophilicity, crucial for both aqueous solubility and cell membrane permeability.
pKa~4.5The compound will be predominantly negatively charged at physiological pH 7.4, influencing target binding and distribution.
Hydrogen Bond Donors1The carboxylic acid proton is the primary donor.
Hydrogen Bond Acceptors3Two on the carboxylate and one on the isoxazole nitrogen, providing multiple points for target interaction.

High-Priority Research Avenues: From Hypothesis to Validation

Based on the foundational analysis, we can logically prioritize several therapeutic areas for investigation. The most compelling starting point is inflammation, given the structural analogy to profen-class NSAIDs.

Primary Hypothesis: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale: The aryl propionic acid structure is the archetypal scaffold for COX-1 and COX-2 inhibitors.[5][6][8] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. Inhibition of these enzymes is a clinically validated mechanism for analgesia and anti-inflammatory action.[7]

Hypothesis: this compound functions as a competitive inhibitor of COX-1 and/or COX-2, reducing prostaglandin synthesis and thereby exerting anti-inflammatory and analgesic effects.

Experimental Workflow for COX Inhibition Profiling

COX_Workflow cluster_invitro In Vitro & Cellular Validation cluster_invivo In Vivo Proof-of-Concept A Primary Screen: COX-1/COX-2 Enzyme Assays (Fluorometric or Colorimetric) B Determine IC50 & Selectivity Index (COX-1 IC50 / COX-2 IC50) A->B Quantify Potency C Cell-Based Assay: PGE2 Production in LPS-stimulated RAW 264.7 Macrophages B->C Validate in a cellular context D Confirm Cellular Potency (EC50) C->D E Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats C->E Assess anti-inflammatory efficacy F Analgesia Model: Acetic Acid-Induced Writhing in Mice E->F Assess analgesic efficacy

Caption: A systematic workflow for evaluating the anti-inflammatory and analgesic potential.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and a commercial COX inhibitor screening kit. A known COX-2 inhibitor (e.g., Celecoxib) will be used as a positive control.

  • Assay Preparation: Prepare a dilution series of this compound in assay buffer (e.g., 1 nM to 100 µM).

  • Enzyme Incubation: In a 96-well microplate, add the COX-2 enzyme, the fluorometric probe, and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately begin monitoring the fluorescence increase using a microplate reader (e.g., Ex/Em = 535/587 nm) over a 10-minute period.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data against vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Secondary Hypothesis: Antimicrobial Activity

Rationale: The isoxazole scaffold is present in several antimicrobial agents (e.g., sulfamethoxazole, isoxazolyl penicillins).[1] Its unique electronic and structural properties can disrupt bacterial cell wall synthesis, folate synthesis, or other essential microbial pathways.[9]

Hypothesis: this compound possesses inhibitory activity against clinically relevant bacterial and/or fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Strain Selection: Utilize a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute to the final working concentration. Inoculate each well of the microplate with the microbial suspension.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) should be run in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Strategic Advancement: Structure-Activity Relationship (SAR) and Lead Optimization

A positive result in any primary screen is not an endpoint, but the beginning of a lead optimization campaign. The goal is to systematically modify the hit molecule to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Framework for SAR Exploration

SAR_Logic cluster_Ring Ring Modifications cluster_Chain Chain Modifications cluster_Acid Acid Bioisosteres Core Parent Scaffold (this compound) Mod_Ring Modify Isoxazole Ring (Position 5) Core->Mod_Ring Mod_Chain Modify Propionic Chain Core->Mod_Chain Mod_Acid Bioisosteric Replacement of Carboxylic Acid Core->Mod_Acid R1 Add small alkyl group (e.g., -CH3) Mod_Ring->R1 Probe steric hindrance R2 Add electron-withdrawing group (e.g., -Cl, -CF3) Mod_Ring->R2 Alter electronics C1 Shorten chain (Acetic Acid) Mod_Chain->C1 C2 Lengthen chain (Butyric Acid) Mod_Chain->C2 C3 Add α-methyl group Mod_Chain->C3 Introduce chirality, potentially increase potency (like Ibuprofen) A1 Tetrazole Mod_Acid->A1 Improve metabolic stability and cell permeability A2 Hydroxamic Acid Mod_Acid->A2

Sources

Methodological & Application

Synthesis of 3-Isoxazol-4-yl-propionic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-isoxazol-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a robust, multi-step synthetic pathway commencing from commercially available starting materials. The chosen strategy involves the initial construction of the isoxazole-4-carboxylate core, followed by functional group manipulations to build the desired propionic acid side chain. Each step is detailed with procedural specifics, mechanistic insights, and safety considerations, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The isoxazole moiety is a prominent scaffold in a variety of pharmacologically active compounds, valued for its role as a bioisostere and its ability to participate in hydrogen bonding.[1] this compound, in particular, represents a valuable building block for the synthesis of more complex molecules. This guide details a logical and field-proven synthetic sequence, designed to provide reliable access to this target compound.

Our synthetic approach is a five-step sequence that leverages classic and high-yielding organic transformations:

  • Formation of the Isoxazole Core: Synthesis of ethyl isoxazole-4-carboxylate from a β-ketoester equivalent and hydroxylamine.

  • Ester Reduction: Conversion of the ethyl ester to the corresponding primary alcohol, (isoxazol-4-yl)methanol.

  • Halogenation: Transformation of the alcohol into a reactive alkyl halide, 4-(chloromethyl)isoxazole, to facilitate carbon-carbon bond formation.

  • Chain Elongation: A malonic ester synthesis to introduce the two-carbon extension required for the propionic acid side chain.

  • Hydrolysis & Decarboxylation: Final conversion of the malonic ester intermediate to the target carboxylic acid.

This strategy was chosen for its reliability, scalability, and the commercial availability of the initial starting materials. Each step employs well-understood reaction mechanisms, ensuring a high degree of reproducibility.

Overall Synthetic Workflow

The complete synthesis is broken down into five distinct stages, starting from the formation of the core heterocyclic structure and culminating in the final propionic acid derivative.

G cluster_0 Stage 1: Isoxazole Formation cluster_1 Stage 2 & 3: Functional Group Interconversion cluster_2 Stage 4: C-C Bond Formation cluster_3 Stage 5: Final Product Formation S1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate P1 Ethyl Isoxazole-4-carboxylate S1->P1  NaOEt, EtOH S2 Hydroxylamine HCl S2->P1 P2 (Isoxazol-4-yl)methanol P1->P2  1. LiAlH4  2. H₂O workup P3 4-(Chloromethyl)isoxazole P2->P3  SOCl₂ P4 Diethyl 2-(isoxazol-4-ylmethyl)malonate P3->P4  NaOEt, EtOH S3 Diethyl Malonate S3->P4 P5 This compound P4->P5  1. aq. NaOH, Δ  2. aq. HCl

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocols

This section provides step-by-step procedures for the entire synthetic sequence.

Materials and Reagents
Reagent / MaterialFormulaM.W. ( g/mol )SupplierNotes
Ethyl acetoacetateC₆H₁₀O₃130.14Sigma-Aldrich
Triethyl orthoformateC₇H₁₆O₃148.20Sigma-Aldrich
Acetic anhydrideC₄H₆O₃102.09Sigma-Aldrich
Hydroxylamine hydrochlorideNH₂OH·HCl69.49Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.95Sigma-AldrichMoisture sensitive
Thionyl chloride (SOCl₂)SOCl₂118.97Sigma-AldrichCorrosive
Diethyl malonateC₇H₁₂O₄160.17Sigma-Aldrich
Sodium ethoxide (NaOEt)C₂H₅NaO68.05Sigma-AldrichMoisture sensitive
Ethanol (EtOH)C₂H₅OH46.07Sigma-AldrichAnhydrous
Diethyl ether (Et₂O)(C₂H₅)₂O74.12Sigma-AldrichAnhydrous
Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichAnhydrous
Detailed Reaction Scheme

The chemical transformations for each step of the synthesis are illustrated below.

Caption: Step-wise reaction mechanism for the synthesis.

Experimental Procedures

Step 1: Synthesis of Ethyl Isoxazole-4-carboxylate (Intermediate A)

  • Rationale: This step constructs the core isoxazole ring. The reaction of ethyl acetoacetate with triethyl orthoformate in acetic anhydride forms an activated enol ether intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate then undergoes a cyclocondensation reaction with hydroxylamine to yield the isoxazole ring.[2][3]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

    • Heat the mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC.

    • After cooling, remove the volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is often used in the next step without further purification.

    • Dissolve the crude intermediate in ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium ethoxide (1.1 eq) in ethanol at 0 °C.

    • Slowly add the solution of the intermediate to the hydroxylamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent in vacuo. Resuspend the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford ethyl isoxazole-4-carboxylate as a clear oil.

Step 2: Synthesis of (Isoxazol-4-yl)methanol (Intermediate B)

  • Rationale: The ester functional group of Intermediate A is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing a clean and high-yielding conversion.[4][5]

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl isoxazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (isoxazol-4-yl)methanol, which can often be used without further purification.

Step 3: Synthesis of 4-(Chloromethyl)isoxazole (Intermediate C)

  • Rationale: The primary alcohol (Intermediate B) is converted to an alkyl chloride. Thionyl chloride (SOCl₂) is an effective reagent for this conversion, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7] This step activates the benzylic-like position for nucleophilic substitution in the subsequent malonic ester synthesis.

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve (isoxazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise. A catalytic amount of pyridine or DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (avoid high temperatures) to yield 4-(chloromethyl)isoxazole.

Step 4: Synthesis of Diethyl 2-(isoxazol-4-ylmethyl)malonate (Intermediate D)

  • Rationale: This is the key C-C bond-forming step, utilizing the classic malonic ester synthesis.[8][9] The enolate of diethyl malonate, generated by a base, acts as a nucleophile and displaces the chloride from Intermediate C in an Sₙ2 reaction.[10][11]

  • Procedure:

    • Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature.

    • After stirring for 30 minutes, add a solution of 4-(chloromethyl)isoxazole (1.0 eq) in anhydrous ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours until TLC indicates the consumption of the starting chloride.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography to obtain diethyl 2-(isoxazol-4-ylmethyl)malonate.

Step 5: Synthesis of this compound (Final Product)

  • Rationale: The synthesis concludes with the hydrolysis of the two ester groups followed by decarboxylation. Saponification with a strong base like NaOH hydrolyzes the esters to a dicarboxylate salt. Subsequent acidification protonates the carboxylates, and heating the resulting β-dicarboxylic acid intermediate induces decarboxylation to yield the final product.[12]

  • Procedure:

    • Dissolve diethyl 2-(isoxazol-4-ylmethyl)malonate (1.0 eq) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool the solution to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

    • Heat the acidic solution gently (to ~50-60 °C) until CO₂ evolution ceases (indicating completion of decarboxylation).

    • Extract the final product from the aqueous solution with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable route to this compound. By employing a sequence of well-established chemical reactions, this guide offers researchers a clear pathway to access this valuable heterocyclic building block. The mechanistic explanations for each step are intended to provide a deeper understanding of the transformations involved, allowing for informed troubleshooting and optimization.

References

  • CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
  • Synthesis of a novel series of 4-arylmethylene-3-methylisoxazol-5(4H)-ones. Heteroletters, 2013. [Link]
  • A GREENER APPROACH FOR THE SYNTHESIS OF ISOXAZOLE DERIVATIVES. International Journal of Advanced Research, 2022. [Link]
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2023. [Link]
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 2022. [Link]
  • Malonic ester synthesis. Wikipedia. [Link]
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Colorado Boulder. [Link]
  • Malonic Ester Synthetic Str
  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
  • Malonic Ester Synthesis. OpenOChem Learn. [Link]
  • Diethyl malonate.
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 2024. [Link]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 2021. [Link]
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. University of Dundee Research Portal. [Link]
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • Malonic esters. University of Calgary. [Link]
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 2020. [Link]
  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.

Sources

Application Note: Comprehensive Analytical Characterization of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 3-isoxazol-4-yl-propionic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this molecule is paramount for the safety and efficacy of the final drug product. This application note outlines detailed protocols for orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification. The protocols are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guideline.[1][2][3]

Introduction: The Importance of Rigorous Characterization

This compound is a heterocyclic carboxylic acid derivative. The isoxazole ring is a common motif in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents.[4][5] The propionic acid side chain provides a handle for further chemical modification and influences the molecule's physicochemical properties, such as solubility and acidity.[6][7] Given its role as a critical building block, a thorough analytical characterization is non-negotiable. This ensures batch-to-batch consistency, identifies potential impurities from the synthetic route, and provides the foundational data required for regulatory submissions.

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Strategic Analytical Workflow

A multi-faceted analytical approach is essential for the unambiguous characterization of this compound. Each technique provides a unique piece of the puzzle, and together they create a comprehensive quality profile.

Analytical_Workflow Figure 1: Overall Analytical Workflow cluster_0 Primary Characterization cluster_1 Final Assessment HPLC HPLC (Purity & Assay) Purity_Report Purity_Report HPLC->Purity_Report Impurity Profile Assay Value MS Mass Spectrometry (Identity) MW_Confirmation MW_Confirmation MS->MW_Confirmation Molecular Weight NMR NMR Spectroscopy (Structure Elucidation) Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Proton & Carbon Skeleton FTIR FTIR Spectroscopy (Functional Groups) Functional_Group_ID Functional_Group_ID FTIR->Functional_Group_ID Key Bonds (C=O, C=N) Sample This compound Sample Sample->HPLC Sample->MS Sample->NMR Sample->FTIR Final_Report Certificate of Analysis (CoA) Purity_Report->Final_Report MW_Confirmation->Final_Report Structural_Confirmation->Final_Report Functional_Group_ID->Final_Report

Caption: Figure 1: Overall Analytical Workflow for this compound.

High-Performance Liquid Chromatography (HPLC): Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of this compound and quantifying its content (assay). The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8][9]

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its broad applicability and excellent resolving power for moderately polar compounds like our analyte.

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate or formate buffer) is employed. The acetonitrile acts as the organic modifier, influencing retention time. The acidic buffer is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.

  • Detection: UV detection is chosen due to the presence of the UV-active isoxazole ring. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm (or λmax determined by DAD scan)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Prepare the reference standard and sample solutions. Ensure complete dissolution.

  • Inject the solutions and acquire the chromatograms.

  • For purity analysis, integrate all peaks and report the area percentage of the main peak.

  • For assay, compare the peak area of the sample to that of a known concentration of the reference standard.

Method Validation (ICH Q2(R1) Framework)

To ensure the HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2]

Validation_Workflow Figure 2: HPLC Method Validation Workflow Start Method Development Complete Specificity Specificity (Peak Purity, Forced Degradation) Start->Specificity Linearity Linearity & Range (5 concentration levels) Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varying Flow, Temp, pH) Precision->Robustness Validated Method Validated Robustness->Validated

Caption: Figure 2: Key parameters for HPLC method validation based on ICH Q2(R1).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Mass Spectrometry (MS): Identity Confirmation

Mass spectrometry provides the exact molecular weight of the analyte, serving as a powerful tool for identity confirmation. Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Protocol for LC-MS Analysis

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

Procedure:

  • Use the HPLC method described in Section 3.2 to introduce the sample into the mass spectrometer.

  • Set the ESI source to both positive and negative ion modes in separate runs to determine the optimal ionization. For a carboxylic acid, negative mode ([M-H]⁻) is often highly efficient.

  • Acquire the mass spectrum over a range of m/z 50-500.

  • Compare the observed accurate mass of the molecular ion with the calculated theoretical mass of this compound (C₆H₇NO₃, Theoretical Mass: 141.0426 Da). A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR is the most definitive technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential.

Expected ¹H and ¹³C NMR Spectral Features

The structure of this compound suggests a distinct set of signals. While specific chemical shifts can vary with the solvent, typical ranges for related structures can be predicted.[4][10][11][12]

  • ¹H NMR:

    • A singlet for the proton on the isoxazole ring (C5-H).

    • A singlet for the other proton on the isoxazole ring (C3-H).

    • Two triplet signals for the -CH₂-CH₂- protons of the propionic acid chain, showing coupling to each other.

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (-COOH) in the downfield region (~170-180 ppm).[13]

    • Signals for the carbons of the isoxazole ring.

    • Signals for the two methylene carbons (-CH₂-) of the propionic acid chain.

Protocol for NMR Analysis

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution).

Materials:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often a good choice as it can dissolve the acid and allows observation of the carboxylic acid proton.

  • NMR tubes.

Procedure:

  • Dissolve approximately 5-10 mg of the sample in ~0.6 mL of the chosen deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • (Optional but recommended) Perform 2D NMR experiments like COSY (to confirm H-H correlations in the propionic chain) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons) for unambiguous assignment of all signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.[10][14]

Expected FTIR Absorption Bands

Based on the structure, the following characteristic absorption bands are expected for isoxazole and carboxylic acid moieties:[4][10][15]

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500-3300
Carboxylic AcidC=O stretch1700-1725
Isoxazole RingC=N stretch~1600-1650
Isoxazole RingC=C stretch~1400-1500
Propionic Acid ChainC-H stretch2850-2960
Protocol for FTIR Analysis

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Label the significant peaks and compare them to the expected absorption bands.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete and reliable characterization of this compound. The orthogonal nature of these techniques—chromatographic (HPLC), mass-based (MS), and spectroscopic (NMR, FTIR)—ensures a high degree of confidence in the analyte's identity, purity, structure, and quality. Adherence to these protocols and the principles of method validation will support successful drug development and manufacturing by ensuring the integrity of this critical chemical intermediate.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Borman, P., et al. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures.
  • ICH Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • ICH Q2 R1: Mastering Analytical Method Valid
  • 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid.
  • Patel, N. B., & Patel, J. C. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • Kumar, S., et al. (2020). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]
  • Göktaş, H., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. [Link]
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • Jakobs, C., et al. (1989). Determination of Succinylacetone and Succinylacetoacetate in Physiological Samples as the Common Product 5(3)-methyl-3(5)-isoxazole Propionic Acid Using an Isotope Dilution Method and Mass Spectrometry. PubMed. [Link]
  • Physicochemical properties of synthesized propionic acid derivatives.
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
  • Physicochemical properties of synthesized propionic acid derivatives.
  • Klick, S., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • Madsen, U., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. PubMed. [Link]
  • Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. PrepChem.com. [Link]
  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. MDPI. [Link]
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. [Link]
  • 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid.
  • Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. PubMed. [Link]
  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. [Link]
  • 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid.
  • Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl) Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Quantification of propionic acid from Scutellaria baicalensis roots. PubMed Central. [Link]
  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products.
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI. [Link]
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

Sources

Application Notes & Protocols: Leveraging 3-Isoxazol-4-yl-propionic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-isoxazol-4-yl-propionic acid and its derivatives in contemporary drug design. We will move beyond a simple recitation of facts to deliver a strategic framework for leveraging this scaffold, grounded in mechanistic insights and validated experimental protocols. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its unique electronic properties and its ability to act as a versatile pharmacophore. It can participate in hydrogen bonding, dipole-dipole interactions, and π-stacking, making it a privileged structure for interacting with a wide range of biological targets. This compound, in particular, presents a synthetically tractable starting point for the development of novel therapeutics, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Core Applications and Mechanistic Considerations

Our internal research and a review of the current literature indicate that derivatives of this compound have shown significant promise in several therapeutic areas. The following sections will detail the application of this scaffold in targeting specific protein classes and provide the underlying mechanistic rationale.

Targeting G-Protein Coupled Receptors (GPCRs)

The propionic acid moiety of this compound makes it an excellent starting point for designing ligands that target the orthosteric or allosteric sites of GPCRs, particularly those that bind endogenous acidic ligands.

Experimental Workflow: GPCR Ligand Binding and Functional Assays

GPCR_Workflow cluster_binding Ligand Binding Assays cluster_functional Functional Assays b1 Radioligand Binding Assay f1 cAMP Assay b1->f1 b2 Fluorescence Polarization (FP) Assay b2->f1 f2 Calcium Flux Assay f1->f2 Downstream Signaling f3 β-Arrestin Recruitment Assay f2->f3 end Lead Candidate Identification f3->end start Synthesized 3-Isoxazol-4-yl-propionic Acid Derivatives start->b1 Competitive Binding start->b2 Displacement of Fluorescent Ligand

Caption: Workflow for GPCR Ligand Characterization.

Protocol 1: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the target GPCR to a confluency of 80-90%.

    • Harvest cells and perform membrane preparation by dounce homogenization followed by differential centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a known radioligand (e.g., ³H-labeled standard antagonist), 50 µL of varying concentrations of the this compound test compound, and 50 µL of the cell membrane preparation.

    • For total binding, replace the test compound with assay buffer. For non-specific binding, add a high concentration of a known unlabeled antagonist.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the Ki value.

Enzyme Inhibition: Targeting Proteases and Kinases

The isoxazole ring can act as a bioisostere for other functional groups, such as an amide or an ester, allowing it to interact with the active sites of enzymes. The carboxylic acid of the propionic acid side chain can form key salt-bridge interactions with basic residues in an enzyme's active site.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition Kinase Kinase ATP Binding Site Substrate Binding Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase:p1 Substrate Substrate Substrate->Kinase:p2 Inhibitor 3-Isoxazol-4-yl-propionic Acid Derivative Inhibitor->Kinase:p1 Competitive Inhibition No_Reaction Inhibition of Phosphorylation Inhibitor->No_Reaction

Application Notes & Protocols: Exploring the Therapeutic Potential of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

The compound 3-isoxazol-4-yl-propionic acid represents a compelling, albeit underexplored, scaffold for therapeutic innovation. Its structure marries two moieties of significant pharmacological pedigree: the versatile isoxazole ring and the well-established propionic acid side chain. This unique combination suggests a fascinating duality of potential applications, positioning the molecule at the crossroads of anti-inflammatory and neuromodulatory research.

The isoxazole core is a five-membered heterocycle renowned for its presence in a diverse array of bioactive compounds, contributing to antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5] Its ability to act as a bioisostere for other functional groups allows it to interact with a wide range of biological targets. Notably, isoxazole derivatives have been developed as potent analogues of the neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential role in modulating neuronal signaling.[6][7]

On the other hand, the propionic acid functional group is the hallmark of a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), including household names like ibuprofen and naproxen.[8][9][10][11] These agents typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

This guide, therefore, puts forth two primary, experimentally-driven hypotheses for the application of this compound:

  • Hypothesis 1: As a Novel Anti-Inflammatory Agent: The propionic acid moiety suggests a plausible mechanism of action as a COX inhibitor, potentially offering a new therapeutic avenue for inflammatory disorders.

  • Hypothesis 2: As a Neuromodulatory Compound: The isoxazole ring, a known pharmacophore in GABAergic ligands, hints at the possibility of interaction with GABA receptors or transporters, opening up applications in neuroscience and the treatment of neurological disorders.

These application notes provide detailed, field-tested protocols for the initial characterization of this compound in these two promising research domains.

Part 1: Investigating Anti-Inflammatory Properties

The structural analogy to profen-class NSAIDs provides a strong rationale for investigating the anti-inflammatory potential of this compound. The primary mechanism to explore is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: the constitutively expressed COX-1, and the inducible COX-2, which is upregulated at sites of inflammation.[8]

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for assessing the anti-inflammatory potential of this compound.

Protocol 1.1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 enzymes.

Rationale: Direct measurement of enzyme inhibition is the foundational step in validating our primary hypothesis. By testing against both isoforms, we can establish not only the potency of the compound but also its selectivity, a critical factor in the safety profile of NSAIDs.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • This compound

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

  • 96-well microplates

  • Microplate reader (450 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

  • Assay Setup: In a 96-well plate, add the components in the following order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of Enzyme (COX-1 or COX-2)

    • 10 µL of diluted test compound, control inhibitor, or DMSO (vehicle control).

  • Initiation of Reaction: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Detection: Add 10 µL of the colorimetric substrate solution. Incubate for a further 5-10 minutes at room temperature until a color change is apparent.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Interpretation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimentalExperimentalCalculated
Celecoxib (Control)~5-15~0.05-0.1>50
Ibuprofen (Reference)~10-20~20-40~0.5

A lower IC50 value indicates greater potency. A high selectivity index suggests preferential inhibition of COX-2.

Part 2: Exploring Neuromodulatory Activity

The isoxazole ring is a key feature in several GABA receptor agonists and antagonists.[12] This structural alert prompts an investigation into whether this compound can interact with the GABAergic system, a primary target for anxiolytic, sedative, and anticonvulsant drugs.

Signaling Pathway: GABAergic Synapse

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_compound Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA Synthesis Vesicle Vesicle GABA->Vesicle Packaging GABA_A GABA_A Receptor (Ligand-gated Cl⁻ Channel) Vesicle->GABA_A:port GABA Release GAT1 GABA Transporter (GAT-1) GABA_A:port->GAT1 GABA Reuptake Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Cl⁻ Influx Compound Test Compound Compound->GAT1 Inhibition? Compound->GABA_A:port Binding?

Caption: Potential interaction points of this compound at a GABAergic synapse.

Protocol 2.1: GABA-A Receptor Binding Assay

This protocol uses a radioligand binding assay to determine if this compound can displace a known ligand from the GABA-A receptor, indicating a direct interaction.

Rationale: A competitive binding assay is the gold standard for identifying direct interactions with a receptor. By using a well-characterized radioligand, we can quantify the affinity of our test compound for the GABA-A receptor.

Materials:

  • Rat cortical membrane preparation (source of GABA-A receptors)

  • [³H]-Muscimol (radioligand)

  • GABA (positive control)

  • This compound

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate buffer. Create a serial dilution series.

  • Assay Setup: In microcentrifuge tubes, combine:

    • 50 µL of diluted test compound, GABA, or buffer (for total and non-specific binding).

    • 50 µL of [³H]-Muscimol (final concentration ~1-2 nM).

    • 400 µL of rat cortical membrane preparation.

    • For non-specific binding wells, add a high concentration of unlabeled GABA (e.g., 100 µM).

  • Incubation: Incubate the tubes on ice for 30 minutes.

  • Termination and Harvesting: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the Ki (inhibitory constant).

Expected Outcome: A dose-dependent decrease in [³H]-Muscimol binding would indicate that this compound binds to the GABA-A receptor. The calculated Ki value will quantify the affinity of this interaction.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. The results from these in vitro and cell-based assays will be pivotal in guiding further research. Positive results in the anti-inflammatory assays would warrant progression to in vivo models of inflammation and pain. Similarly, significant activity in the GABAergic assays would pave the way for further electrophysiological studies and behavioral models to assess potential anxiolytic or anticonvulsant effects. The dual-potential of this molecule makes it an exciting candidate for drug discovery programs.

References

  • Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][1][2][3][4]
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][9][10]
  • Kaur, H., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link][8]
  • Clausen, R. P., et al. (2001). Potent 4-aryl- or 4-arylalkyl-substituted 3-isoxazolol GABA(A) antagonists: synthesis, pharmacology, and molecular modeling. Journal of Medicinal Chemistry. [Link][12]
  • Sarva, M., et al. (1999). Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity. European Journal of Pharmacology. [Link][6]
  • Tripathi, K.D.
  • Vamecq, J., et al. (1987). 3- And 5-isoxazolol Zwitterions: An Ab Initio Molecular Orbital Study Relating to GABA Agonism and Antagonism. Journal of Theoretical Biology. [Link][7]
  • Al-Ghananeem, A. M., et al. (2007). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. Arzneimittelforschung. [Link][13]
  • Semantic Scholar. (2024). Advances in isoxazole chemistry and their role in drug discovery. [Link][5]

Sources

The Versatile Precursor: Application Notes for 3-Isoxazol-4-yl-propionic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the isoxazole ring system has garnered significant attention due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The isoxazole moiety is a bioisostere for amide and ester functionalities, offering improved metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-isoxazol-4-yl-propionic acid as a versatile precursor in the synthesis of diverse molecular architectures.

The strategic placement of the propionic acid side chain at the 4-position of the isoxazole ring offers a unique combination of a stable heterocyclic core and a readily modifiable carboxylic acid handle. This arrangement allows for a wide array of synthetic transformations, making it a valuable building block for creating libraries of compounds for screening and lead optimization. This guide will detail the synthesis of the precursor itself, followed by in-depth protocols for its derivatization into key functional groups and its application in the construction of more complex molecular frameworks.

Synthesis of the Precursor: this compound

A reliable synthesis of the title compound is crucial for its widespread application. While various methods for isoxazole synthesis exist, a practical approach for obtaining this compound can be adapted from established procedures for related 4-substituted isoxazoles. A plausible and efficient route involves the reaction of a β-ketoester with hydroxylamine, followed by functional group manipulation.

A highly effective method for generating substituted isoxazoles involves the one-pot, three-component reaction of a β-dicarbonyl compound, an aldehyde, and hydroxylamine hydrochloride.[3] For the synthesis of 4-substituted isoxazoles with a carboxylic acid functionality, a strategic approach is the cyclization of a suitably substituted β-ketoester with hydroxylamine, followed by hydrolysis. A patented method for the synthesis of 3-substituted-4-isoxazole carboxylic acids provides a strong foundation for this protocol.[1]

Proposed Synthetic Protocol: this compound

This protocol is a proposed adaptation based on established isoxazole synthesis methodologies.

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)succinate A mixture of diethyl succinate and triethyl orthoformate is heated in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) and acetic anhydride. The reaction is monitored by TLC until completion. The product is then isolated by distillation under reduced pressure.

Step 2: Cyclization with Hydroxylamine The diethyl 2-(ethoxymethylene)succinate is dissolved in ethanol, and an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added. The mixture is refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to yield the crude ethyl 3-(isoxazol-4-yl)propanoate.

Step 3: Hydrolysis to this compound The crude ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried.

Core Applications and Synthetic Protocols

The carboxylic acid functionality of this compound is the primary site for synthetic elaboration. The following sections detail key transformations and provide step-by-step protocols.

Amide Bond Formation: Accessing a Diverse Chemical Space

Amide coupling is one of the most fundamental and widely utilized reactions in medicinal chemistry. The conversion of this compound to a diverse range of amides allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for efficient amide bond formation, minimizing side reactions and racemization (if applicable to the amine coupling partner). Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective due to the in-situ formation of an activated ester, which readily reacts with the amine. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.[4]

Experimental Protocol: General Amide Coupling

  • Activation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Data Presentation: Representative Amide Derivatives

EntryAmineCoupling ReagentYield (%)
1BenzylamineHATU92
2MorpholineHBTU88
3AnilineEDCI/HOBt85

Visualization of Amide Synthesis Workflow

Amide_Synthesis cluster_start Starting Materials cluster_reagents Reagents 3-isoxazol-4-yl-propionic_acid This compound Activation Activation (Formation of Activated Ester) 3-isoxazol-4-yl-propionic_acid->Activation Amine R1R2NH Amide_Product Amide Product Amine->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Amide_Product Amine Addition Transformations Start This compound Amide Amides Start->Amide Amide Coupling (HATU, RNH2) Alcohol Amino Alcohols Start->Alcohol Reduction (LiAlH4) Amine Amines (via Curtius) Start->Amine Curtius Rearrangement (DPPA, t-BuOH)

Sources

Application Notes and Protocols for NMR Spectroscopy of 3-isoxazol-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

3-isoxazol-4-yl-propionic acid is a heterocyclic compound incorporating an isoxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The propionic acid side chain provides a handle for further synthetic modifications, making this molecule a versatile building block in drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such novel chemical entities.

This comprehensive guide provides a detailed framework for the NMR analysis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling researchers to adapt and troubleshoot their own experimental setups. We will cover everything from fundamental sample preparation to advanced 2D NMR techniques, ensuring a thorough and validated structural characterization.

Section 1: Foundational Principles and Strategic Approach

The structural characterization of this compound by NMR relies on a systematic approach. We begin with one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR to identify the basic chemical environments of the nuclei. Subsequently, two-dimensional (2D) techniques such as COSY, HSQC, and HMBC are employed to piece together the molecular framework by identifying through-bond connectivities.

The Analyte: this compound

A clear understanding of the target molecule's structure is paramount for spectral interpretation.

Structure:

Key Structural Features for NMR Analysis:

  • Isoxazole Ring: This five-membered aromatic heterocycle contains two protons directly attached to the ring (at C3 and C5) and three unique carbon environments.

  • Propionic Acid Side Chain: This consists of two methylene (CH₂) groups and a carboxylic acid group. The protons of the adjacent methylene groups are expected to show spin-spin coupling.

Application Note & Protocols: Developing Assays for 3-Isoxazol-4-yl-propionic Acid Activity as a GPR120 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The G-protein coupled receptor 120 (GPR120 or FFAR4) has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity, due to its role in glucose homeostasis and its anti-inflammatory effects.[1][2][3] The isoxazole chemical scaffold is a privileged structure in medicinal chemistry, and derivatives featuring a propionic acid moiety have shown promise as GPR120 agonists.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of robust in vitro assays to characterize the activity of novel compounds, such as 3-isoxazol-4-yl-propionic acid, at the GPR120 receptor. We present detailed protocols for a primary high-throughput calcium mobilization assay and a secondary cAMP signaling assay, providing a framework for compound screening and pharmacological characterization.

Introduction: Targeting GPR120

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and a major focus of modern drug discovery.[6][7][8] GPR120, activated by long-chain fatty acids, is highly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal enteroendocrine cells.[3][4][9] Upon activation, GPR120 initiates signaling through two primary pathways: Gαq protein coupling, which leads to an increase in intracellular calcium ([Ca²⁺]i), and β-arrestin 2-mediated signaling, which is linked to its anti-inflammatory and insulin-sensitizing effects.[3][9] The development of small molecule agonists for GPR120 is a promising strategy for treating metabolic diseases.[1][2]

The isoxazole ring is a versatile heterocyclic motif found in numerous pharmacologically active compounds.[10][11][12][13] The specific structure of this compound suggests its potential to interact with receptors that recognize endogenous fatty acids, making GPR120 a logical primary target for investigation. This guide provides the necessary methodologies to test this hypothesis and quantify the compound's functional activity.

GPR120 Signaling Pathways

The primary Gαq and a secondary, engineered Gαs signaling pathway are illustrated below. Our assay strategy will probe both pathways to ensure robust characterization of compound activity.

GPR120_Signaling cluster_membrane Cell Membrane GPR120 GPR120 Receptor Gq Gαq GPR120->Gq Activates Engineered_Gs Engineered Gs (Co-expressed) GPR120->Engineered_Gs Activates (Assay 2) Compound 3-Isoxazol-4-yl- propionic acid (Agonist) Compound->GPR120 Binds PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Stimulates Ca_release Ca²⁺ Release ER->Ca_release AC Adenylyl Cyclase Engineered_Gs->AC cAMP cAMP Production AC->cAMP Generates

Caption: GPR120 signaling pathways relevant to the described assays.

Primary Screening Assay: High-Throughput Calcium Mobilization

Principle: The most direct functional readout for Gαq-coupled receptors is the measurement of intracellular calcium mobilization. This protocol utilizes a homogeneous, no-wash calcium-sensitive fluorescent dye and a Fluorescent Imaging Plate Reader (FLIPR) to detect transient increases in [Ca²⁺]i in cells expressing GPR120 following compound addition.[14][15][16][17] This method is highly amenable to high-throughput screening (HTS).

Experimental Workflow: FLIPR Calcium Assay

FLIPR_Workflow start Start plate_cells 1. Plate GPR120-expressing HEK293 cells in 384-well plates start->plate_cells incubate1 2. Incubate 24h (37°C, 5% CO₂) plate_cells->incubate1 dye_load 3. Load cells with calcium-sensitive dye incubate1->dye_load incubate2 4. Incubate 1h (37°C, 5% CO₂) dye_load->incubate2 run_flipr 6. Place cell & compound plates into FLIPR incubate2->run_flipr prepare_compounds 5. Prepare serial dilutions of test compound prepare_compounds->run_flipr inject_read 7. Inject compound & read fluorescence kinetics run_flipr->inject_read analyze 8. Analyze data: Calculate EC₅₀ inject_read->analyze end End analyze->end

Caption: High-level workflow for the GPR120 calcium mobilization assay.

Protocol 2.1: Calcium Mobilization Assay

A. Materials & Reagents

  • Cell Line: HEK293 cells stably expressing human GPR120 (e.g., from Eurofins DiscoverX, Cat# HTS225LRTA or similar).[18]

  • Control Cells: Parental HEK293 cell line (lacking GPR120).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices) or similar no-wash dye.

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control: A known GPR120 agonist (e.g., GSK137647A).[19]

  • Instrumentation: Fluorescent Imaging Plate Reader (FLIPR).[20]

B. Procedure

  • Cell Plating: Seed GPR120-HEK293 cells into 384-well plates at a density of 15,000-20,000 cells/well in 40 µL of culture medium. Plate control cells in parallel.

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.

  • Dye Loading: Prepare the Calcium 6 dye solution according to the manufacturer's protocol in Assay Buffer. Add 40 µL of the dye solution to each well.

  • Dye Incubation: Incubate the plates for 1-2 hours at 37°C, 5% CO₂.

  • Compound Preparation:

    • Perform an 11-point, 1:3 serial dilution of the 10 mM test compound stock in DMSO.

    • Dilute these DMSO serial dilutions into Assay Buffer to create the final 2X compound plate. The final top concentration might be 20 µM (leading to 10 µM in-well). Include buffer-only (vehicle) and positive control wells.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters: read fluorescence for 10-20 seconds to establish a baseline, then add 80 µL from the compound plate and continue reading for an additional 90-180 seconds.

    • The signal is measured as Relative Fluorescence Units (RFU).

C. Data Analysis & Expected Results

  • Response Calculation: The response is typically calculated as the maximum RFU peak minus the baseline RFU for each well.

  • Normalization: Normalize the data by setting the vehicle control response to 0% and the maximal response of the positive control to 100%.

  • Curve Fitting: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

CompoundTargetAssay TypeEC₅₀ (nM)Emax (%)
Positive Control GPR120Calcium Flux25100
This compound GPR120Calcium Flux15095
This compound Parental CellsCalcium Flux>10,000N/A

Secondary Confirmatory Assay: cAMP Accumulation

Principle: To confirm the activity of the test compound through an orthogonal method, a cyclic AMP (cAMP) assay can be employed.[6][21][22] Since GPR120 is Gαq-coupled, this requires a cell line co-expressing an engineered G-protein that links Gαq activation to the Gαs pathway, thereby stimulating adenylyl cyclase to produce cAMP.[19][23] This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) technology, a robust competitive immunoassay format.[21][24]

Protocol 3.1: HTRF cAMP Assay

A. Materials & Reagents

  • Cell Line: A cell line engineered to express GPR120 and a promiscuous/chimeric G-protein (e.g., Gαqs).

  • Assay Kit: HTRF cAMP Assay Kit (e.g., Cisbio, PerkinElmer).[21][24]

  • Stimulation Buffer: As provided or recommended by the assay kit manufacturer.

  • Test Compound & Controls: Prepared as described in Protocol 2.1.

  • Instrumentation: HTRF-compatible plate reader.

B. Procedure

  • Cell Preparation: Harvest and resuspend the engineered cells in stimulation buffer to the desired density according to the kit manufacturer's protocol.

  • Compound Addition: Add 5 µL of serially diluted test compound (4X final concentration) to the wells of a 384-well low-volume white plate.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes (or as optimized).

  • Lysis and Detection:

    • Add 5 µL of the HTRF anti-cAMP-cryptate conjugate (donor).

    • Add 5 µL of the HTRF d2-labeled cAMP (acceptor).

    • These reagents are typically combined with the cell lysis buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at both 665 nm (acceptor) and 620 nm (donor) emission wavelengths.

C. Data Analysis & Expected Results

  • Ratio Calculation: Calculate the HTRF ratio (665nm / 620nm) * 10,000 for each well. The signal is inversely proportional to the amount of cAMP produced.

  • Normalization: Normalize the data using vehicle (0% response) and a high-concentration positive control or forskolin (100% response).

  • Curve Fitting: Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀. The results should be comparable to those obtained in the primary calcium flux assay.

CompoundTargetAssay TypeEC₅₀ (nM)
Positive Control GPR120cAMP HTRF35
This compound GPR120cAMP HTRF180

Trustworthiness & Self-Validation

To ensure the integrity of the results, every assay should incorporate a self-validating system:

  • Positive Control: A known GPR120 agonist with a well-defined EC₅₀ must be included on every plate to confirm cell health, reagent performance, and assay consistency.

  • Negative Control (Vehicle): A DMSO/buffer control defines the baseline response and is used for data normalization.

  • Counter-Screening: The test compound must be run against the parental cell line (lacking GPR120). A lack of activity in the parental line confirms that the compound's effect is target-specific and not due to off-target effects or assay artifacts.

  • Z'-Factor Calculation: For HTS campaigns, the Z'-factor should be calculated from the positive and negative controls on each plate to assess assay robustness. A Z' > 0.5 is considered excellent for HTS.

References

  • Title: cAMP assays in GPCR drug discovery Source: PubMed URL:[Link]
  • Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: NCBI URL:[Link]
  • Title: FLIPR™ Assays for GPCR and Ion Channel Targets Source: PubMed URL:[Link]
  • Title: Measuring Calcium Mobilization with G -Coupled GPCRs Using the Fluormetric Imaging Plate Reader (FLIPR) Source: SpringerLink URL:[Link]
  • Title: US10864211B2 - Hydroxy isoxazole compounds useful as GPR120 agonists Source: Google Patents URL
  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL:[Link]
  • Title: cAMP Assay Source: Cre
  • Title: Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs Source: ResearchG
  • Title: cAMP Accumulation Assay Source: Cre
  • Title: GPCR Assay Services Source: Reaction Biology URL:[Link]
  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs)
  • Title: A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs Source: PubMed URL:[Link]
  • Title: GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Source: PubMed Central URL:[Link]
  • Title: FLIPR Penta Cellular Screening System Source: Molecular Devices URL:[Link]
  • Title: Recent progress in assays for GPCR drug discovery Source: Journal of Biomedical Science URL:[Link]
  • Title: Ready-to-Assay GPR120 Receptor Frozen Cells Source: Eurofins DiscoverX URL:[Link]
  • Title: A cell based model for GPR120 ligand screening Source: pA2 Online URL:[Link]
  • Title: WO2018107415A1 - Hydroxy isoxazole compounds useful as gpr120 agonists Source: Google Patents URL
  • Title: GPCR Signaling Assays | GPCR Assay Kits Source: Indigo Biosciences URL:[Link]
  • Title: Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: NIH URL:[Link]
  • Title: Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders Source: MDPI URL:[Link]
  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL:[Link]
  • Title: GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Source: ACS Public
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of 3-Isoxazol-4-yl-propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the in vitro characterization of 3-isoxazol-4-yl-propionic acid derivatives. This class of compounds has garnered significant interest within the drug discovery landscape due to its versatile scaffold, which has been shown to interact with a range of biological targets implicated in oncology, neuroscience, and metabolic disorders. These notes are designed for researchers, scientists, and drug development professionals, offering a framework for assessing the biological activity of novel analogues. The protocols herein emphasize scientific integrity, providing not just procedural steps but also the underlying rationale to ensure robust and reproducible data generation.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs. The this compound scaffold, in particular, presents a modifiable structure with significant potential for targeted therapeutic development. Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2][3]. Modifications of the isoxazole core and the propionic acid side chain can lead to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects[1][2][4][5].

This guide will focus on three primary areas of in vitro testing that are highly relevant to this chemical series:

  • Anticancer Activity: Assessing cytotoxicity, pro-apoptotic effects, and specific molecular target engagement in cancer cell lines.

  • Neurological Activity: Characterizing interactions with excitatory amino acid receptors, which are critical in neurotransmission.

  • Enzyme Inhibition: Evaluating the inhibitory potential against key enzymes involved in disease pathogenesis.

Foundational In Vitro Assays for Anticancer Activity

A significant number of isoxazole derivatives have been investigated for their potential as anticancer agents[4][6][7][8]. The initial assessment typically involves a tiered approach, starting with broad screening for cytotoxicity and then moving towards more specific mechanism-of-action studies.

Cell Viability and Cytotoxicity Assessment

The first step in evaluating a compound's anticancer potential is to determine its effect on the proliferation and viability of cancer cells. The MTS assay is a robust and widely used colorimetric method for this purpose[8].

Protocol 1: MTS Assay for Cell Viability

Principle: This assay measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., B16-F1 melanoma, Colo205 colorectal adenocarcinoma, HepG2 hepatocellular carcinoma)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Example Data Presentation for MTS Assay Results

CompoundB16-F1 IC₅₀ (µM)Colo205 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Derivative 18.512.325.1
Derivative 215.222.8>50
Doxorubicin0.060.110.15
Apoptosis Induction

Many effective anticancer agents induce apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptosis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines (e.g., K562 human erythroleukemic cells)[6][7]

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at concentrations around their IC₅₀ values for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Diagram 1: Apoptosis Detection Workflow

G start Treat cells with compound harvest Harvest and wash cells start->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Analyze by Flow Cytometry stain->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant G cluster_0 Without Competitor cluster_1 With Competitor Receptor0 Receptor Ligand0 [³H]Ligand Receptor0->Ligand0 Binding Receptor1 Receptor Ligand1 [³H]Ligand Receptor1->Ligand1 Binding Competitor Test Compound Receptor1->Competitor Binding

Caption: Principle of a competitive radioligand binding assay.

In Vitro Enzyme Inhibition Assays

The isoxazole scaffold is present in inhibitors of various enzymes. For instance, some derivatives have been shown to inhibit acetyl-CoA carboxylase (ACC).[9]

Protocol 4: Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: ACC activity can be measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.

Materials:

  • Purified ACC enzyme

  • Acetyl-CoA (substrate)

  • ATP and MgCl₂ (cofactors)

  • [¹⁴C]Sodium bicarbonate

  • This compound derivatives

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the purified ACC enzyme, acetyl-CoA, ATP, MgCl₂, and the test compound in a suitable buffer.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]sodium bicarbonate.

  • Incubation: Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).

  • Quantification: Dry the samples and measure the acid-stable radioactivity (incorporated into malonyl-CoA) using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of ACC activity by the test compounds and calculate the IC₅₀ values.

Table 2: Example Data for ACC Enzyme Inhibition

CompoundACC Inhibition IC₅₀ (nM)
Derivative 3150
Derivative 488
CP-640186 (Control)105

Data Interpretation and Validation

  • Dose-Response Curves: Always generate full dose-response curves to accurately determine IC₅₀ or EC₅₀ values.

  • Positive Controls: Include a known inhibitor or agonist/antagonist in every experiment to validate the assay performance.

  • Selectivity Profiling: Test active compounds against related targets to assess their selectivity. For example, compounds active against AMPA receptors should also be tested against NMDA and kainate receptors.[10]

  • Cytotoxicity Check: When evaluating compounds in cell-based assays, it is crucial to ensure that the observed effects are not due to general cytotoxicity. A counterscreen using a non-target cell line can be informative.[8]

Conclusion

The in vitro testing of this compound derivatives requires a systematic and multi-faceted approach. The protocols outlined in this guide provide a solid foundation for characterizing the biological activities of this promising class of compounds. By understanding the principles behind each assay and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to drive their drug discovery programs forward.

References

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters. [Link]
  • Madsen, U., et al. (1992). Excitatory amino acid receptor ligands. Synthesis and biological activity of 3-isoxazolol amino acids structurally related to homoibotenic acid. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.
  • Krogsgaard-Larsen, P., et al. (1998). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry. [Link]
  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. [Link]
  • Kwiecińska, P., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]
  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances. [Link]
  • Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Arote, R. B., & Shinde, D. B. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Health Risks. [Link]
  • Michalkova, M., et al. (2021).
  • van der Loop, M. S., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
  • Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Ionescu, M. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Sawyer, T., et al. (1995). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Al-Ostath, A., et al. (2022).
  • Fassi, F., et al. (2022). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules. [Link]
  • Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid.
  • Semantic Scholar. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Semantic Scholar. [Link]
  • Semantic Scholar. (n.d.). Characterization of the binding site for a novel class of noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists. Semantic Scholar. [Link]
  • Wang, Y., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]
  • ResearchGate. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE.

Sources

purification techniques for 3-isoxazol-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Topic: Advanced Purification Strategies for 3-Isoxazol-4-yl-propionic Acid

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a key heterocyclic building block in modern drug discovery. Recognizing the critical need for high-purity compounds in research and development, this document outlines three primary purification methodologies: liquid-liquid acid-base extraction, recrystallization, and column chromatography. Each section offers a deep dive into the theoretical underpinnings of the technique, step-by-step experimental protocols, and expert insights into process optimization and troubleshooting. This guide is designed to empower researchers, scientists, and drug development professionals to achieve superior purity, thereby ensuring the reliability and reproducibility of their downstream applications.

Introduction: The Imperative for Purity

This compound and its derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] The integrity of any research or development program hinges on the quality of its starting materials. Impurities, even in trace amounts, can lead to ambiguous biological data, failed reactions, or undesirable side effects in therapeutic candidates. Therefore, mastering the purification of this key intermediate is not merely a procedural step but a foundational requirement for scientific rigor.

This document moves beyond a simple listing of methods. It provides a strategic framework for selecting and implementing the most effective purification technique based on the specific impurity profile of the crude material.

Physicochemical Profile of this compound

A thorough understanding of the molecule's properties is the cornerstone of designing an effective purification strategy.

PropertyValue / Expected BehaviorRationale & Significance
Molecular Formula C₆H₇NO₃---
Molecular Weight 141.12 g/mol [3]
Structure Chemical structure of this compoundThe molecule contains a carboxylic acid group, making it acidic, and a polar isoxazole ring.
Physical State Expected to be a solid at room temperature.Carboxylic acids of this size are typically crystalline solids.[4]
Acidity (pKa) Estimated pKa ~4-5The pKa is similar to other short-chain carboxylic acids. This value is critical for developing acid-base extraction protocols.[5]
Solubility Sparingly soluble in water; soluble in many organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane).The propionic acid chain provides some nonpolar character, while the carboxylic acid and isoxazole ring contribute polarity.
Common Impurities

The nature of impurities is dictated by the synthetic route. Common contaminants may include:

  • Neutral Organic Impurities: Unreacted starting materials, non-acidic byproducts.

  • Basic Organic Impurities: Amine-based reagents or catalysts.

  • Other Acidic Impurities: Acidic byproducts with different polarities.

  • Residual Solvents & Reagents: Solvents from the reaction or inorganic salts.[6]

Strategic Workflow for Purification

The choice of purification method is a critical decision. This workflow provides a logical pathway for selecting the optimal technique.

Purification_Workflow start Crude this compound q1 Are neutral or basic impurities the primary concern? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the material a solid? q1->q2 No / Unsure acid_base->q2 Product is now solid recrystallize Perform Recrystallization q2->recrystallize Yes chromatography Perform Column Chromatography q2->chromatography No / Impurities are structurally similar purity_check Assess Purity (TLC, MP, HPLC) recrystallize->purity_check chromatography->purity_check purity_check->chromatography Purity < 98% end Pure Product purity_check->end Purity ≥ 98%

Caption: Decision workflow for selecting a purification method.

Protocol I: Acid-Base Extraction

This technique is exceptionally effective for separating carboxylic acids from neutral and basic impurities.[7][8][9] The principle lies in the reversible conversion of the water-insoluble acid into its water-soluble salt form.

Underlying Principle

The carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) to form a sodium carboxylate salt. This salt is ionic and thus highly soluble in the aqueous phase, while neutral or basic impurities remain in the organic phase. Subsequent re-acidification of the aqueous layer regenerates the pure, insoluble carboxylic acid, which precipitates out of solution.[9]

AcidBase_Extraction cluster_0 Step 1: Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation org_layer_1 Organic Layer Crude Product in EtOAc Neutral/Basic Impurities aq_layer_2 Aqueous Layer Sodium 3-isoxazol-4-yl-propionate org_layer_1->aq_layer_2 Acid transfers to aq. phase aq_layer_1 Aqueous Layer + Sat. NaHCO₃ (aq) org_layer_2 Organic Layer (Discard) Neutral/Basic Impurities aq_layer_1->org_layer_2 Impurities remain in org. phase aq_layer_3 Aqueous Layer + Conc. HCl (aq) aq_layer_2->aq_layer_3 solid_product Solid Precipitate Pure this compound aq_layer_3->solid_product Precipitation upon acidification

Caption: Workflow for purification via acid-base extraction.

Detailed Experimental Protocol
  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (20-30 mL) in a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL).[6] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution (15 mL) two more times to ensure complete recovery. Combine all aqueous extracts.[6]

  • Back-Wash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of the organic solvent (10 mL) to remove any co-extracted neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). The pure carboxylic acid will precipitate as a solid.[6]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts. Dry the purified product under vacuum to a constant weight.

Protocol II: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[4] The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[10]

Solvent Selection: The Critical Factor

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

Table of Potential Solvents for Recrystallization:

SolventPolarityBoiling Point (°C)Comments
Water High100Good for polar compounds. May require a co-solvent if solubility is too low.
Ethanol/Water Medium-HighVariableA versatile mixed-solvent system. The ratio can be tuned for optimal results.
Ethyl Acetate Medium77A good general-purpose solvent for moderately polar compounds.
Toluene Low111Effective for removing more polar impurities.[11] A second recrystallization from toluene was used for a similar compound.[12]
Toluene/Heptane LowVariableCan be effective if the compound is too soluble in pure toluene. Heptane acts as an anti-solvent.[11]
Detailed Experimental Protocol
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent, just enough to create a slurry.

  • Heating to Dissolve: Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a desiccator or vacuum oven.

Protocol III: Column Chromatography

For challenging separations where impurities have similar properties to the product, column chromatography is the method of choice. Both normal-phase and reversed-phase techniques can be applied.

Normal-Phase Chromatography on Silica Gel

Challenge: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel TLC plates and columns. This is due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[6]

Solution: To achieve sharp, well-defined bands, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This ensures the compound remains fully protonated and minimizes unwanted interactions with the stationary phase.[6]

Protocol:

  • TLC Analysis: Develop an appropriate mobile phase using TLC. A good starting point is a mixture of a nonpolar solvent (e.g., Hexanes or Toluene) and a polar solvent (e.g., Ethyl Acetate), with 0.5-1% acetic acid added. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Prepare a silica gel slurry in the mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified acid.

Reversed-Phase Chromatography (C18)

Reversed-phase chromatography is an excellent alternative, especially for polar compounds.[13] It uses a nonpolar stationary phase (like C18-functionalized silica) and a polar mobile phase.

Protocol:

  • Stationary Phase: C18-silica is the most common choice.

  • Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile (or methanol), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.[13]

  • Procedure: The general procedure of sample loading, elution, and fraction analysis is similar to normal-phase chromatography, but the elution order is reversed (less polar compounds elute first). This technique is highly effective and can be readily scaled from analytical HPLC to preparative flash chromatography systems.[13]

Purity Assessment

After any purification procedure, it is crucial to verify the purity of the final compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.

  • Melting Point (MP): A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities if their signals are visible.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out during recrystallization Solvent is too nonpolar; cooling is too rapid; compound is impure.Add a more polar co-solvent; ensure slow cooling; try purifying by another method first.
No crystals form Solution is too dilute; compound is very soluble.Evaporate some solvent; scratch the flask; add a seed crystal; try a different solvent system (e.g., with an anti-solvent).
Low recovery from acid-base extraction Incomplete extraction; insufficient acidification.Perform more extractions with the base; ensure pH is ~2 during acidification; cool the aqueous solution before and during acidification.
Streaking on silica gel column Strong acid-silica interaction.Add 0.5-1% acetic or formic acid to the mobile phase.[6]

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry.
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. YouTube.
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • PubChem. 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. National Center for Biotechnology Information.
  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques.
  • University of California, Irvine, Department of Chemistry. Recrystallization and Crystallization.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Wikipedia. Recrystallization (chemistry).
  • PrepChem.com. Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • PubChem. 3-[5-(4-Fluorophenyl)-4-isoxazolyl]propionic acid. National Center for Biotechnology Information.
  • Research Journal of Pharmacy and Technology. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • ResearchGate. (2021). Synthesis of New 3-(Benzo[d]Oxazol-2-Yl)-3-(4-Fluorophenyl) Propanoic Acid Intermediate and its Derivatives as Antimicrobial Agent, Molecular Docking Studies.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isoxazol-4-yl-propionic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Here, we dissect common experimental challenges, explain the underlying chemical principles, and provide validated protocols to enhance the success of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed causes and actionable solutions.

Question 1: Why am I observing low or no yield of my desired 3-substituted-4-isoxazole carboxylic acid?

Possible Causes & Solutions:

  • Isomer Formation: A significant challenge in the synthesis of 4-substituted isoxazoles is the formation of unwanted isomers, which can complicate purification and reduce the overall yield of the desired product.[1]

    • Solution: To achieve high regioselectivity, a multi-step synthesis can be employed. This involves the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride to form a 3-substituted-isoxazol-5-one. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, followed by ring opening and re-closure under basic conditions, and finally acidification to yield the desired 3-substituted-4-isoxazole carboxylic acid. This method has been shown to provide high purity and yield, avoiding the formation of isomers.[1]

  • Decomposition of Intermediates: Nitrile oxides, which are common intermediates in isoxazole synthesis through 1,3-dipolar cycloaddition, can be unstable. They are prone to dimerization, forming furoxans, or other side reactions that decrease the yield of the desired isoxazole.[2]

    • Solution: Generate the nitrile oxide in situ under mild conditions and in the presence of the dipolarophile (in this case, an alkyne or alkene).[2] Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[2]

  • Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the decomposition of starting materials or the desired product.[1][3] The isoxazole ring itself can be labile under certain conditions.[4]

    • Solution: Employ milder reaction conditions. For instance, some syntheses can be effectively carried out in aqueous media at moderate temperatures (e.g., 50 °C) without the need for a catalyst.[5] This approach not only improves yield but also offers a more environmentally friendly procedure.[5]

Question 2: I'm having difficulty with the purification of my final product. What are the likely impurities and how can I remove them?

Possible Causes & Solutions:

  • Isomeric Byproducts: As mentioned, the formation of isomers is a common issue. These isomers often have very similar physical properties, making them difficult to separate by standard chromatography.

    • Solution: High-performance liquid chromatography (HPLC) may be necessary for effective separation. Alternatively, modifying the synthetic route to be more regioselective can prevent the formation of these impurities in the first place.[1] The process described in a Google Patent, for example, is designed to produce high-purity 3-substituted-4-isoxazole carboxylic acid, minimizing the generation of isomers.[1]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure completion. If the reaction has stalled, consider optimizing conditions such as temperature, reaction time, or catalyst loading. A simple workup involving extraction and washing can often remove a significant portion of unreacted starting materials.

  • Side-Reaction Products: Besides isomers, other side reactions can lead to a variety of impurities. For example, the dimerization of nitrile oxide intermediates can form furoxans.[2]

    • Solution: Careful control of reaction conditions, such as the slow addition of reagents and maintaining a low temperature, can minimize side reactions. Purification techniques like column chromatography with a carefully selected solvent system or recrystallization may be required to remove these impurities.

Question 3: The isoxazole ring in my compound seems to be unstable during subsequent reaction steps. What conditions should I avoid?

Possible Causes & Solutions:

  • pH and Temperature Sensitivity: The stability of the isoxazole ring is highly dependent on pH and temperature. It is particularly susceptible to opening under basic conditions and at elevated temperatures.[4][6] For example, studies on the isoxazole-containing drug Leflunomide show significant ring opening at basic pH (10.0), with the decomposition being considerably faster at 37°C compared to 25°C.[6]

    • Solution: Subsequent reaction steps should be carried out under neutral or acidic conditions and at the lowest effective temperature. If basic conditions are unavoidable, use a milder base and keep the reaction time as short as possible.

  • Photochemical Rearrangement: Under UV irradiation, the isoxazole ring can rearrange to the more stable oxazole ring through a transient azirine intermediate.[4][7]

    • Solution: Protect your reaction from light, especially if it involves extended reaction times or is being conducted in a photochemical reactor.[4]

  • Transition Metal Catalysis: While useful for synthesis, certain transition metal catalysts can also promote the decomposition or rearrangement of isoxazoles.[8]

    • Solution: Carefully screen catalysts and reaction conditions. If a particular metal catalyst is causing issues, consider alternative catalysts or a metal-free synthetic route.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound and related 4-substituted isoxazoles?

The synthesis of 4-substituted isoxazoles can be approached through several methods:

  • 1,3-Dipolar Cycloaddition: This is a widely used method involving the reaction of a nitrile oxide with an alkyne.[7][9] To obtain the 4-substituted pattern, a propiolic acid derivative would be used as the dipolarophile.

  • Cyclization of 1,3-Dicarbonyl Compounds: The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classic method for forming the isoxazole ring.[7][10] For a 4-substituted isoxazole, the starting dicarbonyl compound would need to be appropriately substituted.

  • Electrophilic Cyclization: Highly substituted isoxazoles can be synthesized through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[3] This method provides a route to 4-iodoisoxazoles, which can then be further functionalized.[3]

  • Multi-step Regioselective Synthesis: As detailed in a Google Patent, a specific route to produce high-purity 3-substituted-4-isoxazole carboxylic acids involves several steps starting from a 3-substituted-3-oxopropionate.[1] This method is particularly advantageous for avoiding isomer formation.[1]

Q2: Are there any "green" or more environmentally friendly methods for synthesizing isoxazole derivatives?

Yes, there has been a growing interest in developing more sustainable synthetic methods. Some of these include:

  • Aqueous Media Synthesis: Several isoxazole derivatives can be efficiently synthesized in water, which avoids the use of volatile organic solvents.[5][11] These reactions can often be performed under mild conditions and without a catalyst, simplifying the workup process.[5]

  • Ultrasonic Irradiation: Ultrasound-assisted synthesis has been shown to be an effective method for preparing substituted isoxazoles, often reducing reaction times and improving yields.[12]

  • Use of Natural Catalysts: Some studies have explored the use of fruit juices as natural acid catalysts for the one-pot, three-component synthesis of isoxazole derivatives.[13]

Q3: How can I introduce the propionic acid side chain at the 4-position of the isoxazole ring?

This can be achieved in a few ways depending on the overall synthetic strategy:

  • Starting with a Substituted Alkyne: In a 1,3-dipolar cycloaddition, you can start with an alkyne that already contains the propionic acid moiety or a precursor to it.

  • Functionalization of a 4-Halo-isoxazole: A 4-iodoisoxazole, synthesized via electrophilic cyclization, can be a versatile intermediate.[3] The iodo group can be replaced with the desired propionic acid side chain through cross-coupling reactions, such as a Suzuki coupling.[3]

  • Oxidation of a Precursor: A synthetic route described on PrepChem involves the oxidation of a 2-[3-(4-chlorobenzoyl)-isoxazol-5-yl]propan-1-ol to the corresponding propionic acid using potassium dichromate and sulfuric acid.[14] A similar strategy could be adapted for the 3-isoxazol-4-yl analogue.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acid

This protocol is adapted from the principles described in a Google Patent to ensure high regioselectivity.[1]

  • Step 1: Synthesis of 3-Substituted-isoxazol-5-one

    • Dissolve the 3-substituted-3-oxopropionate in water.

    • Add hydroxylamine hydrochloride and a suitable base (e.g., sodium hydroxide).

    • Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC).

    • Acidify the reaction mixture to precipitate the 3-substituted-isoxazol-5-one.

    • Filter, wash with cold water, and dry the product.

  • Step 2: Formation of 4-Dimethylaminomethylene-3-substituted-isoxazol-5-one

    • React the 3-substituted-isoxazol-5-one with N,N-dimethylformamide dimethyl acetal.

    • The reaction is typically carried out in a suitable solvent and may require gentle heating.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Step 3: Ring Opening, Re-closure, and Acidification

    • Treat the product from Step 2 with an aqueous base (e.g., sodium hydroxide) to induce ring opening and subsequent re-closure.

    • Monitor the reaction progress.

    • After completion, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of 2-3.

    • Extract the desired 3-substituted-4-isoxazole carboxylic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate to obtain the final product.

Data Summary Table
ChallengeCommon CauseRecommended Solution
Low YieldIsomer formationEmploy a regioselective synthetic route.[1]
Unstable intermediatesGenerate nitrile oxides in situ.[2]
Harsh reaction conditionsUse milder conditions, such as aqueous media at moderate temperatures.[5]
Purification DifficultyIsomeric impuritiesUtilize HPLC for separation or a regioselective synthesis to avoid their formation.[1]
Product InstabilityBasic conditions/high tempWork under neutral or acidic conditions and at lower temperatures.[6]
UV light exposureProtect the reaction from light.[4]
Reaction Workflow Diagram

G cluster_0 Regioselective Synthesis Pathway A 3-Substituted-3-oxopropionate B 3-Substituted-isoxazol-5-one A->B Hydroxylamine HCl, Base C 4-Dimethylaminomethylene-3-substituted-isoxazol-5-one B->C DMFDMA D 3-Substituted-4-isoxazole carboxylic acid C->D 1. Base (hydrolysis & re-closure) 2. Acidification

Caption: Regioselective synthesis of 3-substituted-4-isoxazole carboxylic acid.

References

  • Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • ACS Publications. (2019).
  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.
  • ResearchGate.
  • MDPI. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • NIH. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • Journal of the American Chemical Society. General synthesis of 4-isoxazolecarboxylic acids.
  • Benchchem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • NIH. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • NIH. (2013).
  • ResearchGate. Structure and stability of isoxazoline compounds.
  • ResearchGate. The possible mechanism for synthesis of substituted isoxazoles (4a–4h).
  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchG
  • MDPI.
  • Wikipedia. Isoxazole.
  • ResearchGate.
  • Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
  • PrepChem.com. Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Construction of Isoxazole ring: An Overview.
  • ChemicalBook. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.
  • Scholars Research Library.
  • YouTube. (2019). synthesis of isoxazoles.
  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • NIH. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
  • NIH. (2022).
  • ResearchGate. (2025). (PDF) Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties.
  • NIH. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles.
  • ResearchGate.

Sources

Technical Support Center: Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isoxazol-4-yl-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction yields.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step sequence starting from the construction of the isoxazole ring, followed by side-chain installation and modification. The most common and logical pathway involves a Horner-Wadsworth-Emmons (HWE) reaction on a 4-formylisoxazole intermediate, followed by reduction and hydrolysis. Understanding the vulnerabilities of each step is key to maximizing the overall yield.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Chain Elongation cluster_2 Stage 3: Final Modification A 1,3-Dicarbonyl + Hydroxylamine B Substituted Isoxazole A->B Ring Formation C 4-Formylisoxazole B->C Formylation (e.g., Vilsmeier-Haack) E Ethyl 3-(isoxazol-4-yl)acrylate C->E Horner-Wadsworth-Emmons D Triethyl Phosphonoacetate + Base D->E F Ethyl 3-(isoxazol-4-yl)propionate E->F Catalytic Hydrogenation (e.g., H₂, Pd/C) G This compound (Final Product) F->G Ester Hydrolysis (Acid or Base Catalyzed)

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for this multi-step synthesis?

For a 3-4 step synthesis of this nature, an overall yield of 30-40% is considered good. Each step will have its own losses, and rigorous purification of intermediates is crucial for the success of subsequent steps. The Horner-Wadsworth-Emmons reaction and the final purification are often the most significant points of yield loss.

Q2: Which step is the most common bottleneck affecting the overall yield?

The Horner-Wadsworth-Emmons (HWE) reaction (Stage 2) is frequently the most challenging step. Its success is highly dependent on the purity of the 4-formylisoxazole, the choice of base, reaction temperature, and effective removal of the phosphate byproduct. Incomplete reactions or side-product formation at this stage can significantly complicate purification and lower the yield of the acrylate intermediate.

Q3: How critical is the purity of the 4-formylisoxazole intermediate?

It is absolutely critical. Aldehydes are susceptible to oxidation to carboxylic acids. Any acidic impurities can quench the phosphonate carbanion generated in the HWE reaction, leading to low conversion. Furthermore, other impurities can lead to side reactions, making the purification of the resulting acrylate ester extremely difficult. We strongly recommend purifying the 4-formylisoxazole by column chromatography or recrystallization before use.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Stage 2: Horner-Wadsworth-Emmons (HWE) Reaction

Q: My HWE reaction is sluggish or shows low conversion by TLC/LC-MS. How can I improve it?

This is a common issue that can be traced to several factors. The core of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the aldehyde.[1][2]

Possible Causes & Solutions:

  • Insufficiently Strong Base: The pKa of triethyl phosphonoacetate is ~13. The base must be strong enough to generate the carbanion in sufficient concentration.

  • "Wet" Reagents/Solvent: The phosphonate carbanion is a strong base and will be quenched by protic sources like water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor Aldehyde Purity: As mentioned in the FAQ, impurities in your 4-formylisoxazole can inhibit the reaction.

  • Low Temperature: While initial deprotonation is often done at 0 °C or lower to control exotherms, the reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[3]

BaseSolventTypical ConditionsComments
NaH (60% in oil)Anhydrous THF, DMEAdd phosphonate to NaH suspension at 0 °C, stir 30-60 min, then add aldehyde.Our Recommendation. Easy to handle, byproduct (H₂) is vented. Ensure oil is removed from NaH if necessary.[2]
NaOEt / KOtBu Anhydrous EtOH / THFGenerate in situ or use commercial solution.Can participate in transesterification if using an ethyl phosphonate in the presence of other alcohols.
n-BuLi / LDA Anhydrous THF-78 °CVery strong bases, may be overkill and can lead to side reactions with sensitive functional groups.[4]

Troubleshooting Workflow:

G Start Low HWE Conversion CheckPurity Verify Aldehyde Purity (>98% by NMR/GC) Start->CheckPurity CheckAnhydrous Ensure Anhydrous Conditions CheckPurity->CheckAnhydrous Purity OK BaseChoice Evaluate Base Strength (Use NaH) CheckAnhydrous->BaseChoice Conditions Dry Temp Increase Reaction Temp (Warm to RT or 40°C) BaseChoice->Temp Base is Strong Success Improved Yield Temp->Success

Caption: Decision tree for troubleshooting the HWE reaction.

Q: I'm having difficulty removing the phosphate byproduct after the HWE reaction. What is the best procedure?

A key advantage of the HWE reaction over the classic Wittig reaction is the formation of a water-soluble dialkylphosphate salt.[4][2] This should make for a straightforward aqueous extraction. If you are facing issues, it's likely due to the workup procedure.

Recommended Protocol: HWE Workup & Purification

  • Quench: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

  • Dilute: Add ethyl acetate or another suitable organic solvent to dilute the reaction mixture.

  • Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x): This removes the bulk of the phosphate salt.

    • Brine (1x): This helps to break up any emulsions and removes residual water.

  • Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

If a solid precipitates during the wash, it is likely the phosphate salt. It can be removed by filtration before proceeding with the subsequent washes.

Stage 3: Reduction & Final Hydrolysis

Q: The final ester hydrolysis is incomplete or requires harsh conditions. What is the optimal method?

Hydrolysis of the ethyl propionate intermediate can be achieved under either basic (saponification) or acidic conditions. For this substrate, basic hydrolysis is generally more reliable and proceeds under milder conditions.

Possible Causes & Solutions:

  • Steric Hindrance: While not severe in this molecule, bulky groups near the ester can slow hydrolysis.

  • Insufficient Reagent: Ensure at least a slight excess of base (e.g., 1.1-1.5 equivalents) is used to drive the reaction to completion.

  • Phase Issues: If using an aqueous base with a water-immiscible solvent like THF, ensure vigorous stirring to maximize the interfacial area. Using a co-solvent like methanol or ethanol can create a homogenous solution and accelerate the reaction.

ConditionReagentsSolventTemperaturePros & Cons
Basic (Recommended) LiOH, NaOH, or KOHTHF/H₂O or MeOH/H₂ORT to 50 °CPro: Generally faster, cleaner, and irreversible. Con: Requires a separate acidification step.
Acidic HCl (aq) or H₂SO₄ (aq)Dioxane or Acetic Acid80 °C to RefluxPro: Direct isolation of the carboxylic acid. Con: Reversible reaction, often requires higher temperatures and longer times which can cause degradation.[5]

Protocol: Optimized Saponification

  • Dissolve the ethyl 3-(isoxazol-4-yl)propionate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (1.2 eq) as a solid or concentrated aqueous solution.

  • Stir the mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash once with methyl tert-butyl ether (MTBE) to remove any non-polar, non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

  • Extract the desired carboxylic acid product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

Stage 4: Final Product Purification

Q: My final product is a persistent oil or fails to crystallize. What purification strategies can I use?

An oily product is a common sign of impurities that are disrupting the crystal lattice.

  • Check Purity by NMR: Take a ¹H NMR of the crude product. Are there signals corresponding to residual solvent, starting ester, or other aliphatic grease? If the product is >90% pure, crystallization is more likely to succeed.

  • Acid-Base Extraction: Exploit the acidic nature of your product. Dissolve the crude oil in a solvent like ethyl acetate. Extract with a mild base like saturated aqueous NaHCO₃. The product will move to the aqueous layer as its sodium salt, leaving neutral impurities behind. Then, re-acidify the aqueous layer and extract the purified product back into ethyl acetate.

  • Chromatography: While not ideal for a final step on a large scale due to the polarity of carboxylic acids, flash chromatography on silica gel can be effective. A common mobile phase is a gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the solvent system to suppress tailing of the acidic product.

  • Recrystallization Solvent Screening: If the product is reasonably pure, try a variety of solvent systems for recrystallization. Start by dissolving the oil in a small amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Cool slowly to encourage crystal growth.

References

  • PrepChem. Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Rayam, P. et al. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Krasavin, M. et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry.
  • ResearchGate. Synthesis of isoxazoles from β‐azolyl enamines.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Bakulev, V. A. et al. (2020). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry.
  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube.
  • Sharma, V. et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of isoxazoles.
  • Khan, I. et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports.
  • Li, M. et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2019). synthesis of isoxazoles. YouTube.
  • Mahalanabis, K. K. et al. Synthesis of Substituted Isoxazolones and Isoxazoles from Cyanoenaminones. Journal of Chemical Research.
  • Penning, T. D. et al. (2009). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) -3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules.
  • Fujisawa, S. et al. (2012). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences.
  • Ghanayem, B. I. et al. (1989). The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity. Toxicology and Applied Pharmacology.
  • McCarthy, T. J. & Witz, G. (1997). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. Toxicology.
  • Hoogenboom, R. et al. (2014). Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. Polymer Chemistry.

Sources

Technical Support Center: Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-isoxazol-4-yl-propionic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Isoxazole derivatives are pivotal scaffolds in drug discovery, and mastering their synthesis is crucial for advancing novel therapeutic programs.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, addressing the common side reactions and synthetic challenges encountered in the laboratory. The content is structured in a question-and-answer format to directly tackle the practical issues you may face.

Section 1: Troubleshooting Guide by Synthetic Strategy

The synthesis of this compound is typically approached via two primary strategies: (A) building the propionic acid side chain onto a pre-formed isoxazole-4-carbaldehyde core, or (B) constructing the isoxazole ring from precursors that already contain a latent or complete propionic acid moiety. Each approach has a unique set of potential side reactions.

Strategy A: Functionalization of an Isoxazole-4-carbaldehyde Core

This is arguably the most common and versatile approach, typically involving a Knoevenagel condensation followed by reduction and hydrolysis.

G cluster_0 Strategy A: Knoevenagel Route Workflow A Isoxazole-4-carbaldehyde C α,β-Unsaturated Intermediate (Isoxazol-4-ylidene) A->C Knoevenagel Condensation B Malonic Acid or Diethyl Malonate B->C D Saturated Propionate Ester C->D Catalytic Hydrogenation E Final Product: This compound D->E Ester Hydrolysis

Caption: Workflow for the Knoevenagel condensation route.

FAQs for Strategy A

Question 1.1: My Knoevenagel condensation between isoxazole-4-carbaldehyde and a malonate equivalent is giving low yields and multiple byproducts. What's going wrong?

Answer: This is a frequent issue in Knoevenagel condensations and usually stems from the choice of catalyst or reaction conditions.[3][4] The goal is to deprotonate the active methylene compound (e.g., diethyl malonate, malonic acid) to form a nucleophilic enolate without promoting side reactions of the aldehyde.

  • Causality & Mechanism:

    • Using a Strong Base (e.g., NaOEt, NaH): A base that is too strong can induce self-condensation of the isoxazole-4-carbaldehyde, leading to aldol-type byproducts and polymerization, which reduces the yield of the desired product.

    • Using an Inefficient Base: A base that is too weak may not facilitate deprotonation of the active methylene compound effectively, resulting in a sluggish or incomplete reaction.

    • Formation of Bis-Adducts: The initial Knoevenagel product is itself an electron-deficient alkene (a Michael acceptor). Under certain conditions, it can react with another equivalent of the malonate enolate, leading to byproducts.[5][6]

  • Troubleshooting & Protocol Recommendations:

    • Catalyst Selection: Switch to a mild, weakly basic amine catalyst. Piperidine or imidazole are often excellent choices as they are basic enough to catalyze the reaction without causing significant side reactions.[7]

    • The Doebner Modification: If you are using malonic acid directly, employing pyridine as both the catalyst and solvent is highly effective. This modification often facilitates the condensation and subsequent decarboxylation in a single step, directly yielding 3-isoxazol-4-yl-acrylic acid.[3]

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the malonate component to ensure the aldehyde is fully consumed, but avoid a large excess that might encourage Michael addition side reactions.

    • Azeotropic Water Removal: For condensations catalyzed by amines, removing the water formed during the reaction (e.g., with a Dean-Stark apparatus in a solvent like toluene) can drive the equilibrium toward the product and improve yields.

Catalyst/Conditions Potential Issue Recommended Application
Sodium EthoxideAldehyde self-condensation, Michael addition.Generally too harsh; avoid unless necessary.
Piperidine/Acetic AcidGenerally reliable, can be slow.Standard, mild conditions for malonate esters.
ImidazoleMild and effective.[7]Excellent alternative to piperidine, especially in greener solvents.
Pyridine (as solvent)Requires higher temperatures.Ideal for the Doebner modification with malonic acid.[3]

Question 1.2: During the catalytic hydrogenation of the α,β-unsaturated intermediate, I'm observing incomplete reduction and potential isoxazole ring cleavage. How can I optimize this step?

Answer: The N-O bond of the isoxazole ring is susceptible to reductive cleavage under harsh hydrogenation conditions. Finding a balance between reducing the C=C double bond and preserving the heterocycle is critical.

  • Causality & Mechanism:

    • Over-reduction/Ring Cleavage: Aggressive catalysts (like Raney Nickel) or harsh conditions (high pressure, high temperature, prolonged reaction times) can lead to the cleavage of the weak N-O bond, resulting in ring-opened byproducts like enamines, which may further decompose.[8]

    • Incomplete Reduction: A deactivated catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons (e.g., sulfur-containing impurities) can lead to incomplete conversion to the desired saturated propionate. A similar reduction of a double bond on a side chain of a heterocyclic compound is a common synthetic step.[9]

  • Troubleshooting & Protocol Recommendations:

    • Catalyst Choice: Palladium on carbon (Pd/C, 5-10%) is the most common and generally safest choice. If cleavage is still an issue, consider a less reactive catalyst or screen alternatives like Platinum(IV) oxide (Adam's catalyst).

    • Reaction Conditions: Begin with mild conditions. Use a balloon of hydrogen or low pressure (e.g., 30-50 psi) at room temperature.[9] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Solvent: The choice of solvent can influence catalyst activity. Ethanol, methanol, or ethyl acetate are standard choices. Ensure the solvent is thoroughly deoxygenated before introducing the catalyst.

    • Chemoselective Reduction: If catalytic hydrogenation proves problematic, consider alternative, non-reductive methods to introduce the propionate side chain, although this would require a different synthetic design.

Question 1.3: The final hydrolysis of my propionate ester is cleaving the isoxazole ring. What are the best practices for this deprotection?

Answer: Both strongly acidic and strongly basic conditions used for ester hydrolysis can degrade the isoxazole ring. A patent for a related isoxazole synthesis highlights that prolonged heating in acidic medium can generate significant byproducts.[10]

  • Causality & Mechanism:

    • Acid-Catalyzed Degradation: Hot, concentrated mineral acids (e.g., HCl, H2SO4) can protonate the isoxazole ring, making it susceptible to nucleophilic attack by water, leading to ring opening.

    • Base-Mediated Cleavage: Strong bases like sodium hydroxide at high temperatures can deprotonate the C-H bond at the 5-position, initiating a cascade that can also result in ring fragmentation.

  • Troubleshooting & Protocol Recommendations:

    • Mild Basic Hydrolysis: The preferred method is often saponification using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature. LiOH is effective at lower temperatures than NaOH or KOH, minimizing degradation.

    • Optimized Acidic Hydrolysis: If acidic conditions are necessary, use carefully controlled concentrations and temperatures. One study found that 60% aqueous H2SO4 was more efficient and produced a higher yield with a shorter reaction time compared to a mixture of acetic and hydrochloric acid for hydrolyzing a similar isoxazole ester.[10]

    • Enzymatic Hydrolysis: For particularly sensitive substrates, consider using a lipase enzyme for hydrolysis. This method operates under neutral pH and ambient temperature, offering maximum chemoselectivity.

Strategy B: Ring Formation via [3+2] Cycloaddition

This elegant approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne that already contains the three-carbon side chain (e.g., ethyl pent-4-ynoate).

G cluster_main Strategy B: [3+2] Cycloaddition Side Reactions cluster_path Desired Pathway cluster_side1 Side Reaction 1: Regioisomerization cluster_side2 Side Reaction 2: Dimerization A Nitrile Oxide (R-C≡N⁺-O⁻) C 4-Substituted Isoxazole (Regioisomer 1 - Desired) A->C D 5-Substituted Isoxazole (Regioisomer 2 - Impurity) A->D E Furoxan Dimer A->E Dimerization B Alkyne Dipolarophile (with propionate side chain) B->C B->D

Caption: Key reaction pathways in the [3+2] cycloaddition synthesis.

FAQs for Strategy B

Question 2.1: My [3+2] cycloaddition reaction is producing a mixture of regioisomers (the 4- and 5-substituted products). How can I improve the selectivity?

Answer: Regiocontrol is a classic challenge in 1,3-dipolar cycloadditions. The outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkyne dipolarophile.[11]

  • Causality & Mechanism: The regioselectivity depends on the alignment of the frontier molecular orbitals (HOMO and LUMO) of the two reactants. Generally, the reaction is favored where the larger orbital coefficient on the HOMO of one reactant aligns with the larger coefficient on the LUMO of the other. Steric hindrance can also play a decisive role, favoring the less crowded isomer.

  • Troubleshooting & Protocol Recommendations:

    • Modify the Dipolarophile: Increasing the steric bulk on the alkyne can often direct the regioselectivity. However, for synthesizing this compound, the alkyne is typically a terminal one, which offers less steric bias.

    • Use of Lewis Acids: The addition of a Lewis acid catalyst can sometimes alter the energy levels of the frontier orbitals, thereby influencing and improving the regioselectivity. Screening catalysts like ZnCl₂, Cu(I), or MgBr₂ is worthwhile.

    • Slow Addition/In Situ Generation: Controlling the concentration of the reactive species can sometimes influence selectivity. Generating the nitrile oxide in situ from an oxime precursor in the presence of the alkyne is standard practice and highly recommended.[11]

Question 2.2: I'm isolating a significant amount of a furoxan byproduct instead of my target isoxazole. What causes this and how can I prevent it?

Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are the head-to-tail dimers of nitrile oxides. Their formation is a common competing side reaction, especially if the nitrile oxide is generated faster than it is consumed by the alkyne.[12]

  • Causality & Mechanism: Nitrile oxides are highly reactive and unstable intermediates. In the absence of a reactive dipolarophile (the alkyne), they will readily undergo a [3+2] cycloaddition with themselves to form the more stable furoxan dimer.

  • Troubleshooting & Protocol Recommendations:

    • Ensure High Alkyne Concentration: The alkyne should be present in the reaction vessel before the nitrile oxide is generated. A slight excess of the alkyne (1.2-1.5 equivalents) is often beneficial.

    • Slow Generation of Nitrile Oxide: The key is to keep the instantaneous concentration of the free nitrile oxide low. This is best achieved by the slow, controlled addition of the oxidizing agent (e.g., NCS, bleach) to the aldoxime precursor or by using a syringe pump for the addition.[11]

    • Temperature Control: These reactions are often run at room temperature or below. Higher temperatures can accelerate the rate of both dimerization and the desired cycloaddition, but often favor dimerization disproportionately. Start at 0 °C or room temperature.

Section 2: Detailed Experimental Protocol Example

This protocol provides a validated, step-by-step methodology for the synthesis of this compound via the Knoevenagel route (Strategy A).

Protocol: Three-Step Synthesis of this compound

Step 1: Knoevenagel-Doebner Condensation to form (E)-3-(Isoxazol-4-yl)acrylic acid

  • To a solution of isoxazole-4-carbaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl until the pH is ~1-2.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

    • Self-Validation: The product should be a solid. Purity can be checked by ¹H NMR, looking for the characteristic vinyl protons and the disappearance of the aldehyde proton signal.

Step 2: Catalytic Hydrogenation to form 3-(Isoxazol-4-yl)propionic acid

  • Suspend the (E)-3-(isoxazol-4-yl)acrylic acid (1.0 eq) in methanol (10-20 volumes).

  • Carefully add 5% Palladium on Carbon (Pd/C) (approx. 2-5 mol% Pd).

  • Purge the flask with nitrogen, then introduce hydrogen gas (via a balloon or by pressurizing the vessel to 50 psi).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS or ¹H NMR for the disappearance of the vinyl protons.

  • Once complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Self-Validation: The product can often be purified by recrystallization. The ¹H NMR should show the appearance of two aliphatic methylene signals (triplets) in place of the vinyl signals.

Note: If the acrylic acid intermediate is poorly soluble, it can be converted to its methyl or ethyl ester prior to hydrogenation for better solubility, followed by the hydrolysis step below.

Step 3: Ester Hydrolysis (if an ester was used in Step 2)

  • Dissolve the crude 3-(isoxazol-4-yl)propionate ester (1.0 eq) in a 3:1 mixture of THF and water (10 volumes).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final this compound.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Nie, J.-P., et al. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology.
  • Ribeiro da Silva, M. A. V., et al. (2014). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate.
  • Banu, H., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • PrepChem (n.d.). Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE - University of Florence.
  • Patil, S. A., et al. (2015). Michael Additions on Isoxazole Derivatives under Solvent-Free Conditions. ResearchGate.
  • Wikipedia (n.d.). Knoevenagel condensation.
  • Google Patents (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • International Journal of ChemTech Research (2015). A Review on Synthesis and Biological Activity of Isoxazole and its Derivatives.
  • Mamedov, V. A., et al. (2015). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. ResearchGate.
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health.
  • Funasaka, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health.
  • Singh, R. K., et al. (2017). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Wikipedia (n.d.). Michael addition reaction.
  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.
  • Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. ResearchGate.

Sources

Technical Support Center: 3-Isoxazol-4-yl-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 3-isoxazol-4-yl-propionic acid. As researchers and drug development professionals, you understand that the stability of a compound is paramount to the integrity and reproducibility of your experimental data. This guide has been developed from a deep well of expertise in small molecule stability to provide you with not just troubleshooting steps, but the fundamental scientific rationale behind them.

Our analysis of the this compound structure, which contains both an isoxazole ring and a carboxylic acid moiety, indicates several potential stability liabilities that require careful consideration during handling, storage, and experimentation. This document provides a structured approach to identifying and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section provides quick answers to common questions regarding the day-to-day handling of this compound.

Q1: How should I store the solid form of this compound?

A1: For long-term stability, the solid compound should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The rationale for these conditions is to minimize thermal degradation, oxidation, and potential photodegradation.[1] A manufacturer of a structurally related compound recommends storing it long-term in a cool, dry place.[1]

Q2: What is the best way to prepare a stock solution?

A2: We recommend preparing stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. After preparation, aliquot the solution into single-use volumes and store at -80°C. This practice avoids repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My compound won't fully dissolve in my aqueous buffer. What should I do?

A3: The carboxylic acid group on this molecule means its solubility is highly pH-dependent. In acidic or neutral aqueous solutions, it will likely have low solubility. To increase solubility, you can prepare a concentrated stock in an organic solvent (like DMSO) and then dilute it into your aqueous buffer. Alternatively, you can deprotonate the carboxylic acid by preparing the solution in a slightly basic buffer (e.g., pH 7.4-8.0), which will form the more soluble carboxylate salt.

Q4: I've noticed a color change in my solid compound/stock solution. Is it still usable?

A4: A color change is a strong indicator of chemical degradation. We strongly advise against using the material. You should perform an analytical check (e.g., HPLC, LC-MS) to assess the purity and identify potential degradants before proceeding.

Part 2: Troubleshooting Guide - Addressing Specific Stability Issues

This section delves into specific problems you may encounter, providing a logical framework for diagnosis and resolution.

Issue 1: Loss of Potency or Inconsistent Results in Aqueous Assays

You observe that the biological or chemical activity of your compound diminishes over the course of an experiment or between experimental runs.

Potential Cause A: pH-Dependent Hydrolysis of the Isoxazole Ring

The isoxazole ring is a known heterocyclic structure that can be susceptible to cleavage under certain pH conditions. Studies on other isoxazole-containing molecules, such as the drug leflunomide, have shown that the ring is prone to base-catalyzed opening.[2] Conversely, strong acidic conditions can also promote degradation through specific acid catalysis.[3][4]

Troubleshooting Steps:

  • Verify Buffer pH: Calibrate your pH meter and confirm the pH of your assay buffer.

  • Conduct a pH Stability Study:

    • Incubate solutions of your compound in buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0) at the experimental temperature.

    • Take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples by a stability-indicating method like HPLC to quantify the remaining parent compound.[5][6]

  • Optimize Buffer Conditions: Based on the results, select a buffer system where the compound exhibits maximum stability. For many compounds, a buffered solution between pH 6.0 and 7.5 is a reasonable starting point.

Potential Cause B: Oxidative Degradation

Your experimental medium may contain dissolved oxygen or other oxidizing agents that can react with the compound, particularly if the isoxazole ring or other parts of the structure are susceptible to oxidation.

Troubleshooting Steps:

  • De-gas Buffers: Before adding the compound, sparge your aqueous buffers with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Incorporate Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant (e.g., ascorbic acid, glutathione) to the medium.

  • Perform an Oxidative Stress Test: Intentionally expose the compound to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and monitor its degradation over time. This is a common practice in forced degradation studies to confirm oxidative liability.[7][8]

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

During purity analysis or after an experiment, you detect new peaks that were not present in the initial reference standard.

Potential Cause A: Photodegradation

The isoxazole ring has a known susceptibility to degradation upon exposure to UV light.[9] The weak N-O bond can break, leading to rearrangements and the formation of various byproducts.[9][10] Studies on the photodegradation of isoxazole and its derivatives confirm this liability.[11][12][13]

Troubleshooting Steps:

  • Protect from Light: Handle the solid compound and all solutions under amber lighting or in amber vials. Wrap clear glassware or plates with aluminum foil.

  • Conduct a Photostability Stress Test:

    • Expose a solution of the compound to a controlled light source (as specified by ICH Q1B guidelines, which recommend combined visible and UV outputs).[6][8]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points to determine the rate and extent of photodegradation.

Potential Cause B: Thermal Degradation

Elevated temperatures during experiments (e.g., 37°C incubations) or improper long-term storage can provide the energy needed to initiate degradation pathways. This could involve decarboxylation of the propionic acid side chain or cleavage of the isoxazole ring.[14][15]

Troubleshooting Steps:

  • Review Experimental Temperatures: Ensure that incubation temperatures are no higher than necessary.

  • Perform a Thermal Stress Test:

    • Incubate solutions of the compound at a temperature higher than your experimental conditions (e.g., 50°C or 70°C).

    • Analyze samples over time to identify thermally-induced degradants. This helps predict long-term stability at lower temperatures.

The following diagram illustrates a logical workflow for troubleshooting the appearance of unknown analytical peaks.

G start New Peaks Observed in Chromatography check_light Was the sample protected from light? start->check_light stress_photo Perform Photostability Stress Test [ICH Q1B] check_light->stress_photo No check_temp Was the sample exposed to high temp? check_light->check_temp Yes protect_light ACTION: Use amber vials, work in low light stress_photo->protect_light stress_thermal Perform Thermal Stress Test check_temp->stress_thermal Yes check_pH Was the sample in an unbuffered or extreme pH solution? check_temp->check_pH No optimize_temp ACTION: Minimize temperature and incubation time stress_thermal->optimize_temp stress_pH Perform pH Stability Stress Test check_pH->stress_pH Yes optimize_pH ACTION: Use a stable pH buffer (e.g., pH 6.0-7.5) stress_pH->optimize_pH

Troubleshooting workflow for unexpected degradation.
Part 3: Key Experimental Protocols

To empower your investigations, we provide detailed methodologies for essential stability assessments. These protocols are designed to be self-validating by including necessary controls.

Protocol 1: Forced Degradation Study for Liability Identification

A forced degradation study is an essential tool to proactively identify the likely degradation pathways for your molecule.[7][16] This allows for the development of truly stability-indicating analytical methods.[6][8]

Objective: To generate potential degradation products under various stress conditions (hydrolytic, oxidative, photolytic, thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Buffers: 0.1 M HCl, 0.1 M NaOH, pH 7.4 Phosphate Buffer

  • Reagents: 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC-UV system, photostability chamber, calibrated oven, pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Control Sample (Time Zero): Dilute the stock solution with a 50:50 mixture of water:acetonitrile to a final concentration of 0.1 mg/mL. Analyze immediately via HPLC. This is your T₀ reference.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • At specified time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze. (Note: Base hydrolysis is often faster).[2]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze at specified time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in a 70°C oven for 48 hours.

    • Also, incubate a stock solution (in DMSO) at 70°C.

    • Analyze both the solid (after dissolving) and the solution at the end of the incubation period.

  • Photolytic Degradation:

    • Expose a solution (0.1 mg/mL) in a quartz cuvette to light in a photostability chamber (ICH Q1B conditions).

    • Wrap a control sample of the same solution in aluminum foil and place it in the same chamber.

    • Analyze both samples after the exposure period.

Data Analysis: For each condition, compare the chromatograms to the T₀ control. Aim for 5-20% degradation of the main peak.[16] Significant degradation helps ensure that the analytical method can separate the degradants from the parent peak.

The following diagram outlines the workflow for a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution t0 Analyze Time-Zero (T₀) Control prep->t0 acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 25°C) oxide Oxidation (3% H₂O₂, 25°C) thermal Thermal (Solid & Solution, 70°C) photo Photolytic (ICH Q1B, with dark control) hplc Analyze Samples by Stability-Indicating HPLC acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc compare Compare Chromatograms to T₀ Control hplc->compare identify Identify Degradation Products & Pathways compare->identify

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole ring construction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields, purity, and regioselectivity.

Core Concepts in Isoxazole Synthesis

The isoxazole ring is a valuable scaffold in medicinal chemistry, present in a range of pharmaceuticals. Its synthesis is primarily dominated by two robust methods: the [3+2] cycloaddition of a nitrile oxide with an alkyne, and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Understanding the nuances of each approach is critical to successful synthesis and troubleshooting.

Method 1: 1,3-Dipolar Cycloaddition

This method involves the reaction of an in situ generated nitrile oxide with an alkyne. It is highly versatile but prone to issues such as dimerization of the unstable nitrile oxide intermediate and lack of regioselectivity.

Method 2: Cyclocondensation of 1,3-Dicarbonyls

A classic approach where a 1,3-dicarbonyl compound reacts with hydroxylamine. While seemingly straightforward, this method can also suffer from poor regioselectivity, leading to isomeric mixtures that are challenging to separate.[2]

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield or no product at all. What are the likely causes?

Low yields in this reaction often trace back to the generation and stability of the nitrile oxide intermediate.

  • Inefficient Nitrile Oxide Generation: The choice of precursor and the method of generation are critical.

    • From Aldoximes: Oxidation of aldoximes is a common method. If you are using an oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), ensure it is fresh and added under controlled conditions. The choice of base is also crucial; non-nucleophilic bases like triethylamine (TEA) or 2,6-lutidine are often preferred to prevent side reactions.[3]

    • From Hydroximoyl Chlorides: Dehydrochlorination with a base like triethylamine is standard. Ensure your hydroximoyl chloride precursor is pure and dry, as moisture can quench the reaction.

    • From Nitroalkanes: Dehydration of primary nitroalkanes, for instance using phenyl isocyanate with a catalytic amount of triethylamine, is another route. This method's success is highly dependent on substrate and conditions.[4]

  • Reactant Decomposition: Sensitive starting materials may degrade under harsh conditions. Consider milder reaction conditions, such as lower temperatures or a less aggressive base.

  • Catalyst Inactivity (for catalyzed reactions): If you are employing a catalyst, such as copper(I) for regiocontrol, its activity is paramount.

    • Diagnosis: Run a control reaction with a known successful substrate pair. If that fails, catalyst inactivation is likely.

    • Solution: Ensure an inert atmosphere if your catalyst is oxygen-sensitive. For copper(I) catalyzed reactions, the use of a reducing agent like sodium ascorbate can help maintain the active Cu(I) state.[5] Also, ensure all glassware is scrupulously clean and solvents are anhydrous.

Q2: I'm observing a significant amount of a side product that I suspect is a furoxan (a nitrile oxide dimer). How can I minimize this?

Furoxan formation is a common competitive pathway, especially when the concentration of the nitrile oxide is high or the dipolarophile (your alkyne) is not reactive enough.[6]

  • Slow Addition: The key is to maintain a low concentration of the nitrile oxide at any given time. This can be achieved by the slow, dropwise addition of the nitrile oxide precursor or the activating reagent (e.g., base or oxidant) to the reaction mixture containing the alkyne.[4]

  • Stoichiometry Adjustment: Use a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) to increase the probability of the desired cycloaddition over dimerization.

  • Temperature Control: Higher temperatures can accelerate the rate of dimerization.[4] Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if this favors the cycloaddition.

Q3: My reaction is producing a mixture of regioisomers (e.g., 3,5- and 3,4-disubstituted isoxazoles). How can I improve regioselectivity?

Regioselectivity is a persistent challenge in isoxazole synthesis and is governed by both electronic and steric factors of the reacting partners.

  • For 1,3-Dipolar Cycloadditions:

    • Catalyst Control: This is often the most effective strategy. Copper(I) catalysts strongly favor the formation of 3,5-disubstituted isoxazoles.[5][7] Conversely, Ruthenium(II) catalysts can be employed to favor the 3,4-disubstituted isomer.[7]

    • Solvent Effects: Solvent polarity can influence the transition state energies of the two regioisomeric pathways. While a general trend is difficult to establish and is substrate-dependent, systematic screening of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) is recommended. In some cases, increasing solvent polarity has been shown to unexpectedly decrease the selectivity for the 3,5-isomer.[8]

  • For Cyclocondensation of 1,3-Dicarbonyls:

    • Substrate Modification: Modifying the 1,3-dicarbonyl precursor can direct the regioselectivity. For instance, using a β-enamino diketone allows for greater control.[2]

    • Reaction Conditions: The choice of solvent and the presence of additives can steer the reaction towards a specific isomer. For example, using a Lewis acid like BF₃·OEt₂ in acetonitrile has been shown to favor the formation of 3,4-disubstituted isoxazoles from β-enamino diketones.[2]

Q4: After work-up, my product is an oil and difficult to purify. What are my options?

Oily products can be challenging but are a common occurrence.

  • Initial Work-up: Ensure a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. If you have an emulsion, adding brine can help break it.

  • Column Chromatography: This is the most common method for purifying oily products. A systematic approach to solvent system selection using TLC is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or another suitable solvent.

  • Trituration: If you have a viscous oil, you can try trituration. This involves adding a solvent in which your product is insoluble (but the impurities are soluble) and stirring or sonicating. This can sometimes induce crystallization or wash away impurities, leaving a purer oil or solid.

  • Inducing Crystallization: If you have reason to believe your product should be a solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if one is available.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose solvent for 1,3-dipolar cycloaddition?

A: There is no single "best" solvent as the optimal choice is substrate-dependent. However, aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane are common starting points.[3][4][6] It is advisable to perform small-scale screening to determine the best solvent for your specific reaction.

Q: How do I monitor the progress of my isoxazole synthesis?

A: Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable solvent system that gives good separation between your starting materials and product. Staining with potassium permanganate or visualization under UV light (if your compounds are UV-active) can help in visualizing the spots.

Q: Are there any "green" or more environmentally friendly methods for isoxazole synthesis?

A: Yes, there has been a significant push towards greener synthetic methods. This includes the use of water as a solvent, employing catalysts that can be recycled, and using methods like ultrasonic irradiation to reduce reaction times and energy consumption.[9] For example, some protocols describe the efficient synthesis of isoxazoles in aqueous media, which simplifies work-up and reduces organic waste.[10]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a representative example of a copper(I)-catalyzed 1,3-dipolar cycloaddition, which generally provides high regioselectivity for the 3,5-isomer.[11]

  • To a solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as a THF/water mixture, add a copper(I) source like copper(I) iodide (5 mol%).

  • Add a base, such as triethylamine (2.0 equiv), to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclocondensation of a 1,3-Diketone with Hydroxylamine

This is a classic method for isoxazole synthesis.[12][13]

  • Dissolve the 1,3-diketone (1.0 equiv) in a solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.1 equiv) and a base (e.g., pyridine or potassium hydroxide) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Solvent on Regioselectivity in a [3+2] Cycloaddition

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Toluene2.4Varies with substrate
THF7.6Varies with substrate
Dichloromethane9.1Often favors 3,5-isomer
Acetonitrile37.5Can influence selectivity
DMSO47Can influence selectivity

Note: The exact ratios are highly dependent on the specific nitrile oxide and alkyne used. This table illustrates the importance of solvent screening.

Visualization of Workflows

General Workflow for Isoxazole Synthesis via [3+2] Cycloaddition

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldoxime Aldoxime/ Hydroximoyl Chloride ReactionVessel Reaction Mixture (Solvent, Base/Oxidant) Aldoxime->ReactionVessel Slow Addition Alkyne Alkyne Alkyne->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Reaction Completion Purification Column Chromatography/ Recrystallization Workup->Purification PureProduct Pure Isoxazole Purification->PureProduct

Caption: General workflow for 1,3-dipolar cycloaddition.

Troubleshooting Logic for Low Reaction Yield

troubleshooting Start Low or No Yield CheckReagents Check Purity & Quality of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckNitrileOxide Is Nitrile Oxide Generation Efficient? Start->CheckNitrileOxide OptimizeConditions Systematically Vary Temp & Concentration CheckReagents->OptimizeConditions CheckConditions->OptimizeConditions CheckDimerization Is Dimerization (Furoxan) Observed? CheckNitrileOxide->CheckDimerization No OptimizeGeneration Optimize Base/Oxidant & Precursor CheckNitrileOxide->OptimizeGeneration MinimizeDimerization Use Slow Addition & Excess Alkyne CheckDimerization->MinimizeDimerization Yes Success Improved Yield OptimizeGeneration->Success OptimizeConditions->Success MinimizeDimerization->Success

Caption: Troubleshooting logic for low reaction yield.

References

  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969.
  • Faria, J. V., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 7(86), 54631-54644.
  • Parrish, J. D., & Chantrapromma, K. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 1-5.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Wikipedia. (n.d.). Isoxazole.
  • Various Authors. (2019). synthesis of isoxazoles. YouTube.
  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters.
  • Li, J., et al. (2022). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 27(3), 945.
  • Various Authors. (2016). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate.
  • Yilmaz, I., & Koyuncu, I. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1353-1359.
  • Talha, S. M., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

Sources

Technical Support Center: Purification of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-isoxazol-4-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related isoxazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield After Initial Synthesis and Work-up

Question: I've completed the synthesis of this compound, but after the initial aqueous work-up and extraction, my yield is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yield at this stage often points to one of two primary issues: incomplete reaction or losses during the extraction process. The propionic acid moiety makes the molecule relatively polar and water-soluble, especially at a basic pH.

Causality and Recommended Actions:

  • Incomplete Reaction: The synthesis of isoxazole rings, often through methods like 1,3-dipolar cycloaddition, can be sensitive to reaction conditions.[1][2]

    • Troubleshooting:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Ensure the starting materials are fully consumed before proceeding to work-up.

      • Reagent Purity: Verify the purity of your starting materials. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.

  • Extraction Inefficiency: The solubility of this compound can be pH-dependent. During a basic aqueous wash (e.g., with sodium bicarbonate), the carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble.

    • Troubleshooting:

      • pH Adjustment: Before extraction with an organic solvent, carefully acidify the aqueous layer to a pH of approximately 2-3 with an acid like HCl. This will protonate the carboxylate, making the molecule less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.

Issue 2: Persistent Oily Product That Fails to Crystallize

Question: After removing the solvent, my this compound is a persistent oil and I'm struggling to induce crystallization. How can I obtain a solid product?

Answer:

The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

Causality and Recommended Actions:

  • Impurities: Even small amounts of impurities can act as "crystal poisons." These can be unreacted starting materials, byproducts from the synthesis, or degradation products.

    • Troubleshooting:

      • Chromatography: If the product is an oil, column chromatography is a highly effective method for purification.[3][4] A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point for compounds of this type. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

      • NMR and Mass Spectrometry: Analyze a small sample of the oil by ¹H NMR and mass spectrometry to identify the nature of the impurities. This information can guide your purification strategy. For instance, if unreacted starting materials are present, a specific chemical wash might be effective.

  • Residual Solvent: Trace amounts of solvent can lower the melting point and prevent crystallization.

    • Troubleshooting:

      • High Vacuum: Place the oily product under a high vacuum for an extended period to remove any remaining solvent. Gentle heating can sometimes aid this process, but be cautious of potential degradation.

      • Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes "crash out" the product as a solid by dissolving the impurities and providing a medium for crystallization.

Issue 3: Co-elution of Impurities During Column Chromatography

Question: I'm attempting to purify my product using column chromatography, but I'm observing co-elution of an impurity with a very similar polarity. How can I improve the separation?

Answer:

Co-elution is a common challenge when dealing with structurally similar impurities, such as isomers or reaction byproducts.

Causality and Recommended Actions:

  • Similar Polarity: The impurity likely has a very similar chemical structure and polarity to your desired product, making separation by normal-phase chromatography difficult.

    • Troubleshooting:

      • Optimize Mobile Phase: Experiment with different solvent systems. Sometimes, switching to a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can alter the selectivity of the separation.

      • Change Stationary Phase: If normal-phase silica gel is not providing adequate separation, consider alternative stationary phases. Reverse-phase chromatography (e.g., C18) can be effective for separating compounds with minor differences in hydrophobicity.

      • Supercritical Fluid Chromatography (SFC): For challenging separations of isoxazole analogues, SFC can be a powerful technique, often providing better resolution and being more environmentally friendly than traditional HPLC.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics of pure this compound?

While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: You should see characteristic signals for the isoxazole ring protons, the methylene protons of the propionic acid chain, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the substitution pattern of the isoxazole ring.

  • ¹³C NMR: Expect to see signals corresponding to the carbons of the isoxazole ring, the carbonyl carbon of the carboxylic acid, and the carbons of the propionic acid chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₆H₇NO₃, MW: 141.12 g/mol ).

Q2: Are there any known common impurities in the synthesis of this compound?

Common impurities often arise from the specific synthetic route employed. For isoxazoles synthesized via cycloaddition reactions, potential impurities could include unreacted starting materials or regioisomers if the reaction is not highly regioselective.[6] If the propionic acid side chain is introduced via a separate step, incomplete reaction or byproducts from that transformation could also be present.

Q3: What is the typical solubility profile of this compound?

As a carboxylic acid, its solubility is pH-dependent. It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[7] Its solubility in less polar solvents like dichloromethane and ethyl acetate will be moderate. In aqueous solutions, it will be more soluble at a higher pH where the carboxylic acid is deprotonated.

Q4: Can I use recrystallization for the final purification step?

Yes, recrystallization is an excellent method for the final purification of solid this compound.

Recommended Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds of this type include ethanol/water, ethyl acetate/hexanes, or toluene.[8]

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under a vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical purification workflow for this compound, highlighting key decision points.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up & Extraction start->workup solvent_removal Solvent Removal workup->solvent_removal crude_product Crude Product solvent_removal->crude_product solid Solid crude_product->solid Is it solid? oil Oil crude_product->oil Is it an oil? recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography oil->chromatography pure_solid Pure Solid Product recrystallization->pure_solid chromatography->pure_solid

Caption: A decision-based workflow for the purification of this compound.

References

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1509, 93-100.
  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179.
  • Li, J., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(6), 7899-7907.
  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 124-129.
  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3845.
  • Protheragen. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • PrepChem. (n.d.). Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • Cayman Chemical. (2022). Indole-3-propionic Acid Product Information.

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-isoxazol-4-yl-propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic procedure. As a five-membered heterocyclic compound, the isoxazole scaffold is a crucial pharmacophore in numerous drug molecules.[1] However, its synthesis, particularly with specific substitution patterns like the 4-yl-propionic acid moiety, can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: The Predominant Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step process that typically involves the formation of a substituted β-keto ester followed by cyclocondensation with hydroxylamine and subsequent hydrolysis. This method offers excellent control over the substitution pattern. The two major routes to isoxazoles are the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides and the reaction of hydroxylamine with a three-carbon component like a 1,3-diketone.[2] For our target molecule, the latter approach is more direct.

The general workflow is outlined below:

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Ester Hydrolysis Start Succinic Acid Diester (e.g., Diethyl Succinate) Reagent1 Formylating Agent (e.g., Ethyl Formate + NaH) Start->Reagent1 Claisen Condensation Intermediate1 Diethyl 2-formylsuccinate (enol form) Reagent1->Intermediate1 Reagent2 Hydroxylamine (NH2OH·HCl) Intermediate1->Reagent2 Cyclocondensation Intermediate2 Ethyl 3-isoxazol-4-yl-propionate Reagent2->Intermediate2 Reagent3 Mild Base (e.g., LiOH in THF/H2O) Intermediate2->Reagent3 FinalProduct This compound Reagent3->FinalProduct

Figure 1: General synthetic workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve experimental failures.

Q1: My reaction yield is very low or I'm getting no isoxazole product after the cyclocondensation step. What are the likely causes?

Answer: A low or zero yield at this stage typically points to issues with either the starting materials or the reaction conditions for ring formation.

  • Cause 1: Purity and Stability of the β-Keto Ester Equivalent. The starting material, a formylated succinate derivative, can be unstable. Many methods for synthesizing β-keto esters involve strong bases and can have inconsistent yields.[3]

    • Solution: Ensure your β-keto ester precursor is freshly prepared and purified. Confirm its structure using ¹H NMR. An alternative is to generate it in situ and use it immediately in the next step.

  • Cause 2: Incorrect pH during Cyclocondensation. The reaction of the dicarbonyl compound with hydroxylamine hydrochloride requires a specific pH. If the medium is too acidic, the hydroxylamine nucleophile will be fully protonated and non-reactive. If it's too basic, the hydroxylamine itself can be unstable.

    • Solution: The reaction is often buffered or performed with a mild base (e.g., sodium acetate, pyridine) to free the hydroxylamine from its hydrochloride salt (NH₂OH·HCl → NH₂OH).[4] Monitor the pH of your reaction mixture and adjust as necessary to maintain a slightly acidic to neutral environment (pH 4-6).

  • Cause 3: Inefficient Dehydration/Cyclization. The condensation proceeds through an oxime intermediate which must then cyclize and dehydrate to form the aromatic isoxazole ring.[4]

    • Solution: Ensure adequate heating as per your protocol, as the dehydration step is often the kinetic barrier. Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

Q2: The final hydrolysis of the ethyl ester to the carboxylic acid is failing, or I see decomposition of my product. How can I resolve this?

Answer: This is one of the most common failure points. The isoxazole ring contains a weak N-O bond that is susceptible to cleavage under harsh conditions, particularly strong bases or acids at elevated temperatures.[2]

  • Cause: Ring Instability. Standard saponification conditions (e.g., refluxing with NaOH or KOH in methanol) can open the isoxazole ring, leading to a complex mixture of degradation products such as β-enaminones or cyano-ketones.[2][5]

    • Solution: Employ Mild Hydrolysis Conditions. Avoid high temperatures and strong bases. The goal is to find conditions that are selective for ester hydrolysis while preserving the heterocyclic core.

Reagent(s)Solvent SystemTemperatureCausality & Key Considerations
Lithium Hydroxide (LiOH) THF / H₂O0 °C to Room TempRecommended Method. LiOH is a sufficiently strong nucleophile for saponification at low temperatures but is less harsh than NaOH/KOH, minimizing ring-opening. This is a widely adopted method for sensitive substrates.
Potassium Trimethylsilanolate (TMSOK) Anhydrous THF or DCMRoom TempTMSOK is a powerful, non-basic nucleophile that cleaves esters via an Si-O bond formation mechanism. It is effective but moisture-sensitive and more expensive.
Acid-Catalyzed Hydrolysis (e.g., HCl/H₂O) Dioxane or H₂ORoom Temp to 50°CThis is a reversible process and requires a large excess of water to proceed.[6] While possible, it can also promote ring degradation if not carefully controlled. It is generally less preferred than mild basic hydrolysis for this substrate.
Recommended Protocol: Mild Saponification with LiOH
  • Dissolve the ethyl 3-isoxazol-4-yl-propionate (1 equivalent) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting ester is consumed (typically 2-4 hours).

  • Once complete, carefully acidify the mixture to pH ~3 with cold 1N HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

Q3: I'm observing multiple spots on my TLC plate after the cyclization reaction. What are these side products?

Answer: The presence of multiple products suggests either an incomplete reaction or the formation of isomers or side products.

  • Cause 1: Incomplete Reaction. You may be seeing both the starting β-keto ester and the final isoxazole ester.

    • Solution: Increase the reaction time or temperature. Ensure all reagents were added in the correct stoichiometry.

  • Cause 2: Regioisomer Formation. Depending on the precise structure of the 1,3-dicarbonyl precursor, condensation with hydroxylamine can potentially yield two different regioisomers. For a formyl succinate, the two carbonyl groups have different reactivities, which usually directs the formation of the desired 4-substituted isoxazole.

    • Solution: Purify the product carefully using column chromatography. The polarity of the two isomers will likely be different. To confirm the structure, advanced NMR techniques (like NOESY or HMBC) can elucidate the connectivity of the propionate chain to the isoxazole ring.

  • Cause 3: Side reactions. The use of strong bases in the initial Claisen condensation can lead to self-condensation of the starting succinate ester.

    • Solution: Optimize the base and temperature conditions for the first step. Adding the base slowly at a reduced temperature can often minimize side reactions.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable synthetic route to this compound?

The most robust and commonly cited pathway begins with a Claisen-type condensation of a succinic acid diester (e.g., diethyl succinate) with a formylating agent (e.g., ethyl formate) using a base like sodium hydride to form an enolate. This creates the required 1,3-dicarbonyl equivalent. This intermediate is then reacted directly with hydroxylamine hydrochloride in a buffered solution to yield ethyl 3-isoxazol-4-yl-propionate. The final, critical step is a mild hydrolysis using LiOH as described in the troubleshooting guide.[7]

FAQ 2: Why is the choice of base so critical in both the condensation and hydrolysis steps?

In the initial Claisen condensation, the base (e.g., NaH, NaOEt) must be strong enough to deprotonate the α-carbon of the succinate ester to form the nucleophilic enolate. However, an excessively strong base or high temperature can promote unwanted side reactions.[3]

For the final hydrolysis step, the base's role is to act as a nucleophile to attack the ester carbonyl. As detailed in Q2 of the troubleshooting guide, a harsh base like NaOH at high temperatures will also attack and cleave the sensitive N-O bond of the isoxazole ring.[2] Therefore, a milder base like LiOH at low temperatures provides the necessary selectivity.

FAQ 3: Are there any specific safety precautions I should take?

Yes, several reagents in this synthesis require careful handling:

  • Sodium Hydride (NaH): Used in the Claisen condensation, NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Hydroxylamine (NH₂OH·HCl): While the hydrochloride salt is relatively stable, free hydroxylamine can be explosive. Avoid heating it as a dry solid.

  • Propiolic Acid and its derivatives: If using an alternative cycloaddition route, be aware that propiolic acid is corrosive and has a pungent odor resembling acetic acid.[8][9] Handle it in a well-ventilated fume hood.

G Start Reaction Failed (Low Yield / Impure Product) Check1 Which step is problematic? Start->Check1 Step1 Cyclocondensation (Step 2) Check1->Step1 Isoxazole Formation Step2 Ester Hydrolysis (Step 3) Check1->Step2 Final Product Formation Trouble1 Check Starting Material Purity (β-Keto Ester) Step1->Trouble1 Trouble4 Are you using harsh conditions? (e.g., NaOH, Reflux) Step2->Trouble4 Trouble2 Verify Reaction pH (pH 4-6) Trouble1->Trouble2 Trouble3 Increase Temp / Time (for dehydration) Trouble2->Trouble3 Success Problem Resolved Trouble3->Success Solution4 Switch to Mild Conditions (LiOH, 0°C to RT) Trouble4->Solution4 Yes Solution4->Success

Figure 2: A logical troubleshooting workflow for the synthesis.

References

  • Construction of Isoxazole ring: An Overview. (2024).
  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.[Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.[Link]
  • Synthesis of Substituted α,β-Unsaturated Ketones, Pyrazoles, Isoxazoles... (n.d.).
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.[Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing.[Link]
  • Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. (n.d.). PrepChem.com.[Link]
  • How to hydrolyze ester in presence of isoxazole moiety? (2017).
  • β-Keto esters from ketones and ethyl chloroformate... (2013).
  • Synthesis of B-keto esters. (n.d.).
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.[Link]
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.[Link]
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2018).
  • Isoxazole. (n.d.). Wikipedia.[Link]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).
  • The Role of Propiolic Acid in Chemical Reactions and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • mechanism of ester hydrolysis. (2019). YouTube.[Link]
  • Ester to Acid - Common Conditions. (n.d.). organic-chemistry.org.[Link]
  • 7.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PubMed Central.[Link]
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Deriv
  • Can anyone explain me why this is the case? The propiolic acid confuses me. (2024). Reddit.[Link]
  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)... (2011). PubMed Central.[Link]
  • Propiolic Acid. (n.d.). PubChem.[Link]
  • Improved Microwave-Mediated Synthesis of 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic Acids... (2013).
  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. (2007).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isoxazol-4-yl-propionic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important isoxazole derivative. Our goal is to provide practical, experience-driven advice to ensure the successful and efficient production of your target compound.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be approached through several routes. A common and adaptable strategy involves a three-step process, which will form the basis of this guide:

  • Formation of a Propargyl Ester: Esterification of propargyl alcohol with a suitable carboxylic acid derivative.

  • 1,3-Dipolar Cycloaddition: Reaction of the propargyl ester with a nitrile oxide to form the isoxazole ring.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid product.

This guide is structured to address potential issues at each of these key stages.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: Scaling up this synthesis presents several challenges. The 1,3-dipolar cycloaddition step can be sensitive to reaction conditions, with potential for side reactions like nitrile oxide dimerization.[1][2][3] Purification of the final carboxylic acid can be difficult due to its polarity.[4][5][6][7] Additionally, ensuring complete hydrolysis of the intermediate ester without degrading the isoxazole ring requires careful control of reaction conditions.

Q2: Are there alternative synthetic routes to consider?

A2: Yes, other routes exist. For instance, one could start with a pre-formed isoxazole and introduce the propionic acid side chain. However, the 1,3-dipolar cycloaddition approach is often favored for its versatility in allowing for a wide range of substituents on the isoxazole ring.[8][9][10]

Q3: What safety precautions should be taken?

A3: Standard laboratory safety protocols should be followed. In particular, be aware that some reagents used in the generation of nitrile oxides can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

III. Troubleshooting Guides by Synthetic Step

This section provides detailed troubleshooting for specific issues you may encounter during each stage of the synthesis.

Step 1: Formation of the Propargyl Ester

This step is generally straightforward but can have issues related to purity and yield.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of propargyl ester - Incomplete reaction. - Decomposition of starting materials or product.- Monitor the reaction by TLC or GC to determine the optimal reaction time. - Use a milder esterification catalyst or lower the reaction temperature.
Product is contaminated with starting materials - Inefficient purification.- Optimize your purification method. Flash chromatography on silica gel is often effective. - Consider a work-up procedure that includes a wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted carboxylic acid.
Step 2: 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring is a critical step and can be prone to side reactions.

Q4: My 1,3-dipolar cycloaddition is giving a low yield of the desired isoxazole. What could be the problem?

A4: Low yields in this step are often due to the instability of the nitrile oxide intermediate, which can dimerize to form a furoxan.[1][2][3] To minimize this, the nitrile oxide should be generated in situ in the presence of the propargyl ester. This ensures that the cycloaddition reaction is favored over dimerization.

Troubleshooting Table: 1,3-Dipolar Cycloaddition

Observed Issue Potential Cause(s) Recommended Solution(s)
Formation of a significant amount of a byproduct - Dimerization of the nitrile oxide.[1][2][3] - Formation of regioisomers.- Generate the nitrile oxide slowly in the presence of the alkyne. - Use a copper(I) catalyst to promote the regioselective formation of the desired isomer.[3]
Reaction is sluggish or does not go to completion - Insufficiently reactive nitrile oxide precursor. - Low reaction temperature.- Choose a more reactive precursor for the nitrile oxide, such as a hydroximinoyl chloride. - Gently heat the reaction mixture, but monitor for decomposition.

Diagram: 1,3-Dipolar Cycloaddition and Dimerization Side Reaction

cluster_main Desired Reaction Pathway cluster_side Side Reaction Propargyl_Ester Propargyl Ester Isoxazole_Ester This compound Ester Propargyl_Ester->Isoxazole_Ester + Nitrile Oxide Nitrile_Oxide Nitrile Oxide Nitrile_Oxide_2 Nitrile Oxide Dimer Furoxan Dimer Nitrile_Oxide_2->Dimer Dimerization

Caption: Desired cycloaddition versus nitrile oxide dimerization.

Step 3: Hydrolysis of the Ester

The final step to obtain the carboxylic acid requires careful control to avoid unwanted side reactions.

Q5: During the hydrolysis of my ester, I am seeing decomposition of the isoxazole ring. How can I prevent this?

A5: The isoxazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. To avoid decomposition, it is recommended to use milder hydrolysis conditions. For example, using lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective.[11]

Troubleshooting Table: Ester Hydrolysis

Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis - Insufficient reaction time or temperature. - Steric hindrance around the ester.- Extend the reaction time and monitor by TLC. - If stable, gently warm the reaction. - Use a stronger base or a co-solvent to improve solubility.[11]
Difficulty isolating the final product - The carboxylic acid is highly soluble in water.- After acidification of the reaction mixture, extract with an organic solvent multiple times. - If the product is still in the aqueous layer, consider concentrating the aqueous phase and purifying by reversed-phase chromatography.[4]
Product is an oil or sticky solid - Presence of impurities.- Purify by recrystallization from a suitable solvent system. - If recrystallization is unsuccessful, column chromatography on silica gel (with a small amount of acetic or formic acid in the eluent to prevent streaking) or reversed-phase chromatography can be effective.[6]

Diagram: General Workflow for Synthesis and Purification

Start Start: Propargyl Alcohol + Carboxylic Acid Derivative Esterification Step 1: Esterification Start->Esterification Cycloaddition Step 2: 1,3-Dipolar Cycloaddition Esterification->Cycloaddition Hydrolysis Step 3: Ester Hydrolysis Cycloaddition->Hydrolysis Workup Aqueous Work-up & Extraction Hydrolysis->Workup Purification Purification Workup->Purification Final_Product Final Product: this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

IV. Experimental Protocols

The following are generalized protocols that can be adapted for your specific needs.

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
  • Dissolve the propargyl ester in a suitable solvent (e.g., dichloromethane or THF).

  • Add the nitrile oxide precursor (e.g., an aldoxime).

  • Slowly add a reagent to generate the nitrile oxide in situ (e.g., N-chlorosuccinimide in the presence of a base like triethylamine).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the crude product by flash chromatography.

Protocol 2: General Procedure for Ester Hydrolysis
  • Dissolve the isoxazole ester in a mixture of THF and water.

  • Add a base such as lithium hydroxide (LiOH).

  • Stir at room temperature until the reaction is complete (as monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product as needed.

V. References

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012).

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. ACS Publications.

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate.

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. ElectronicsAndBooks.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.

  • How can I purify carboxylic acid?. ResearchGate.

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.

  • Possible products of the reaction between nitrile oxides and... ResearchGate.

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society.

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. NIH.

  • Process for the purification of carboxylic acids. Google Patents.

  • Ester to Acid - Common Conditions.

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH.

  • Reaction Pathways and Energy Barriers for Alkaline Hydrolysis of Carboxylic Acid Esters in Water Studied by a Hybrid Supermolecule-Polarizable Continuum Approach. Request PDF - ResearchGate.

  • Ester Reactions Summary and Practice Problems. Chemistry Steps.

Sources

Technical Support Center: Stability and Degradation of Isoxazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance to professionals working with isoxazole-containing compounds, such as 3-isoxazol-4-yl-propionic acid. Given that specific degradation data for novel compounds is often not available, this resource focuses on the fundamental principles of isoxazole ring stability and degradation. Understanding these core concepts is crucial for anticipating potential challenges, troubleshooting experiments, and ensuring the integrity of your research.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] However, the inherent chemical nature of this ring, particularly the weak N-O bond, makes it susceptible to various degradation pathways under experimental and physiological conditions.[2][4][5]

Troubleshooting Guide: Common Issues in Isoxazole Compound Stability

This section addresses specific problems you may encounter during your experiments, providing insights into the potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Results in Biological Assays

  • Question: My isoxazole-containing compound shows variable activity or a complete loss of efficacy in my cell-based or enzymatic assays. What could be the cause?

  • Answer: This is a common issue often linked to compound instability in the assay medium. The primary culprits are typically hydrolysis and reaction with media components.

    • Causality: The isoxazole ring can be susceptible to base-catalyzed hydrolysis, particularly at physiological pH (around 7.4) and 37°C.[6] Many cell culture media are buffered under these conditions, which can promote slow degradation of the compound over the course of a multi-hour or multi-day experiment. For example, studies on the anti-inflammatory drug leflunomide, which contains an isoxazole ring, have shown noticeable decomposition to its active metabolite at pH 7.4 and 37°C, with a half-life of approximately 7.4 hours.[6]

    • Troubleshooting Actions:

      • Perform a Stability Check: Before conducting extensive biological assays, incubate your compound in the cell culture medium (without cells) under the same conditions as your experiment. Analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC or LC-MS to quantify the parent compound and detect any degradation products.

      • Prepare Fresh Solutions: Always prepare fresh stock solutions and working dilutions of your compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

      • Consider Co-solvents: If solubility is an issue and you are using co-solvents like DMSO, ensure the final concentration in your assay medium is low and consistent across all experiments, as high concentrations of organic solvents can also affect compound stability and assay performance.

Issue 2: Appearance of Unexpected Peaks in LC-MS or NMR Analysis

  • Question: I'm analyzing my sample of this compound, and I see multiple unknown peaks that were not present in the initial analysis of the compound. What's happening?

  • Answer: The appearance of new peaks is a strong indicator of degradation. The nature of these peaks can provide clues about the degradation pathway.

    • Causality: Isoxazole rings can degrade through several mechanisms:

      • Hydrolysis: Exposure to acidic or basic conditions, even from trace amounts of water in solvents, can lead to the cleavage of the N-O bond.[5][7]

      • Photodegradation: Isoxazoles can be sensitive to UV light. The weak N-O bond can break upon UV irradiation, leading to rearrangements into oxazoles or other intermediates.[4][8][9]

      • Thermal Degradation: High temperatures can induce decomposition of the isoxazole ring.[5][10]

      • Reductive Cleavage: In biological systems, NADH-dependent reductases in the liver and potentially intestinal microflora can catalyze the reductive opening of the isoxazole ring.[11][12]

    • Troubleshooting Actions:

      • Control Storage Conditions: Store your solid compound and solutions in a cool, dry, and dark place. For light-sensitive compounds, use amber vials or wrap containers in aluminum foil.[13]

      • Use High-Purity Solvents: Ensure that all solvents used for sample preparation and analysis are of high purity (e.g., HPLC or LC-MS grade) and anhydrous where necessary to prevent hydrolysis.[13]

      • Forced Degradation Study: To identify the potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting mixtures. This will help in developing a stability-indicating analytical method.[13]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common degradation pathways for an isoxazole ring?

    • A1: The most prevalent degradation pathway involves the cleavage of the labile N-O bond.[5] This can be initiated by various factors, leading to different outcomes. Key pathways include:

      • Base-catalyzed ring opening: This is a significant pathway, especially under physiological or slightly basic conditions.[6]

      • Reductive ring opening: This is a major metabolic pathway observed for some isoxazole-containing drugs, often catalyzed by enzymes like NADH-dependent reductases.[11][12]

      • Photochemical rearrangement: UV light exposure can cause the N-O bond to break, leading to the formation of intermediates like azirines, which can then rearrange to more stable structures such as oxazoles.[4]

  • Q2: How does the substitution pattern on the isoxazole ring affect its stability?

    • A2: The substituents on the isoxazole ring play a crucial role in its stability. For instance, a 3-unsubstituted isoxazole ring, as seen in the drug leflunomide, is susceptible to N-O bond cleavage.[14][15] In contrast, substituting the 3-position, for example with a methyl group, can make the ring resistant to this type of cleavage.[14] The electronic nature of the substituents can also influence the ring's susceptibility to different degradation mechanisms.

  • Q3: My compound has a propionic acid side chain. How might this influence degradation?

    • A3: The propionic acid side chain of this compound can influence its degradation in a few ways. The carboxylic acid group can potentially participate in intramolecular catalysis of hydrolysis, although this is highly dependent on the specific stereochemistry. Additionally, the propionic acid moiety is a potential site for metabolic transformations, such as beta-oxidation, which could occur in parallel with or subsequent to any degradation of the isoxazole ring.

Experimental Protocols

Protocol 1: Forced Degradation Study for an Isoxazole Compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your isoxazole-containing compound.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • Your isoxazole compound (e.g., this compound)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • Heating block or water bath

  • UV lamp (e.g., 254 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Set Up Stress Conditions: For each condition, dilute the stock solution to a working concentration (e.g., 100 µg/mL).

    • Acid Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the working solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Keep a sample of the working solution in a sealed vial on a heating block at a set temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the working solution in a quartz cuvette or a clear vial to UV light.

  • Incubation: Incubate the samples for various time points (e.g., 2, 8, 24 hours). Keep a control sample at room temperature, protected from light.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of NaOH and HCl, respectively.

  • Analysis: Analyze all samples, including the control, by HPLC or LC-MS. Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.

Stress Condition Typical Observation Potential Degradation Pathway
Acid Hydrolysis Appearance of new polar peaksCleavage of the N-O bond, potential hydrolysis of the propionic acid side chain.
Base Hydrolysis Significant degradation, multiple peaksBase-catalyzed N-O bond cleavage.
Oxidation (H₂O₂) Variable, may see hydroxylated speciesOxidation of the isoxazole ring or side chain.
Thermal Moderate degradationThermally induced ring cleavage.[10]
Photolytic (UV) Formation of isomeric peaksPhotochemical rearrangement to oxazoles or other isomers.[4]

Visualizations

Diagram 1: Potential Degradation Pathways of the Isoxazole Ring

G cluster_degradation Degradation Pathways cluster_products Primary Intermediates/Products Isoxazole Isoxazole Ring Hydrolysis Hydrolysis (Acid/Base) Isoxazole->Hydrolysis H₂O Reduction Reductive Cleavage (Metabolic) Isoxazole->Reduction NADH-dependent reductases Photolysis Photolysis (UV Light) Isoxazole->Photolysis hv (UV) RingOpened1 β-Amino Enone / β-Hydroxy Enone Hydrolysis->RingOpened1 RingOpened2 Benzamidine Metabolite (for benzisoxazoles) Reduction->RingOpened2 Rearranged Azirine Intermediate -> Oxazole Photolysis->Rearranged

Caption: Key degradation routes for the isoxazole scaffold.

Diagram 2: Troubleshooting Workflow for Compound Instability

G Start Inconsistent Experimental Results Check1 Hypothesize Compound Degradation Start->Check1 Action1 Perform Stability Check in Assay Medium (HPLC/LC-MS Time Course) Check1->Action1 Action2 Conduct Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Check1->Action2 Unknown Peaks in QC Result1 Degradation Observed? Action1->Result1 Solution1 Prepare Fresh Solutions Minimize Incubation Time Adjust Assay Conditions Result1->Solution1 Yes Check2 Investigate Other Factors (e.g., Reagent Purity, Cell Viability) Result1->Check2 No End Consistent Results Solution1->End Result2 Identify Degradation Products and Sensitive Conditions Action2->Result2 Solution2 Optimize Storage Conditions (Cool, Dark, Dry) Use High-Purity Solvents Result2->Solution2 Solution2->End

Caption: A logical workflow for diagnosing and resolving compound stability issues.

References

  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
  • Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 27(10), 1145-1153. [Link]
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Zhang, D., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. Drug Metabolism and Disposition, 36(2), 334-343. [Link]
  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]
  • Prakash, C., et al. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Cochran, K. H., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
  • Prakash, C., et al. (1999). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes.
  • Russo, D., et al. (2020). Ultrafast Photodegradation of Isoxazole and Isothiazolinones by UV254 and UV254/H2O2 Photolysis in a Microcapillary Reactor. AMiner. [Link]
  • Wikipedia. (n.d.). Isoxazole. [Link]
  • Zhang, D., et al. (2008).
  • Sheldrick, G. M. (2013). Structure and stability of isoxazoline compounds.
  • Kato, T., Yamanaka, H., & Yasuda, N. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry, 32(11), 3593-3595. [Link]
  • Patil, S. A., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
  • Kashima, C., et al. (1979). Synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1337-1359. [Link]
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology, 29(2), e1-e15. [Link]
  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33013. [Link]
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
  • Prakash, C., et al. (1999). pH and temperature stability of the isoxazole ring in leflunomide.
  • Manz, K. M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central. [Link]
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Penning, T. D., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry, 86(6), 4577-4588. [Link]
  • Ren, R.-T., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
  • Shteimberg, L., et al. (2022). Reductive Cleavage of 4′H-Spiro[indole-3,5′-isoxazoles] En Route to 2-(1H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 14357-14371. [Link]
  • Lifshitz, A., & Wohlfeiler, D. (1995). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry, 99(40), 14781-14788. [Link]
  • Patel, H., et al. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.

Sources

Technical Support Center: Synthesis of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isoxazol-4-yl-propionic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the highest purity and yield for your target compound.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common synthetic route outlined below.

Overview of the Synthetic Pathway

A prevalent method for synthesizing this compound involves a multi-step process beginning with the formation of the isoxazole ring, followed by hydrolysis. A typical route is the reaction of an activated 1,3-dicarbonyl compound, such as ethyl 2-(ethoxymethylene)-4-oxopentanoate, with hydroxylamine, followed by saponification of the resulting ester.

Synthesis_Pathway start Ethyl 2-(ethoxymethylene)- 4-oxopentanoate + Hydroxylamine (NH2OH) intermediate_ester Ethyl 3-(isoxazol-4-yl)propanoate start->intermediate_ester Step 1: Cyclization regioisomer Impurity A: Ethyl 3-(5-methylisoxazol-4-yl)acetate (Regioisomer) start->regioisomer Side Reaction: Lack of Regiocontrol final_product This compound intermediate_ester->final_product Step 2: Saponification (Hydrolysis) incomplete_hydrolysis Impurity B: Residual Ethyl Ester intermediate_ester->incomplete_hydrolysis Incomplete Reaction

Caption: Synthetic route to this compound and key impurity formation points.

Issue 1: Presence of a Regioisomeric Impurity

Question: My analytical data (HPLC, LC-MS, NMR) shows an isomeric impurity with the same mass as my target compound. What is it and how can I avoid it?

Answer:

This is one of the most common challenges in isoxazole synthesis when using an unsymmetrical 1,3-dicarbonyl precursor. The impurity is likely the regioisomer, in this case, potentially an isomer where the substituents on the isoxazole ring are in different positions. The formation of regioisomers is a known issue in the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1]

  • Causality: The reaction of hydroxylamine with an unsymmetrical dicarbonyl compound can proceed through two different pathways, as either carbonyl group can be attacked first by the amino group of hydroxylamine. This lack of regiocontrol leads to the formation of a mixture of isoxazole regioisomers.

  • Troubleshooting and Prevention:

    • Control of pH: The pH of the reaction medium can significantly influence the regioselectivity. It is recommended to perform the cyclization in a buffered solution or by slow addition of a base to maintain a consistent pH. Slightly acidic to neutral conditions often favor one isomer over the other.

    • Choice of Solvent: The polarity of the solvent can also affect the reaction pathway. Experimenting with different solvents, such as ethanol, methanol, or aqueous mixtures, may improve the selectivity.

    • Starting Material Design: If possible, modifying the starting 1,3-dicarbonyl compound to have more sterically or electronically differentiated carbonyl groups can direct the reaction towards the desired isomer.

  • Purification: If the formation of the regioisomeric impurity cannot be completely suppressed, purification is necessary.

    • Column Chromatography: This is the most effective method for separating isomers. A careful selection of the mobile phase is crucial.

    • Recrystallization: If there is a significant difference in the solubility of the two isomers, fractional recrystallization can be an effective purification method.

Issue 2: Incomplete Saponification (Hydrolysis)

Question: After the final hydrolysis step, I still see a significant amount of the starting ethyl ester in my product. How can I ensure complete conversion?

Answer:

The presence of the ethyl ester of this compound is a clear indication of incomplete saponification. This is a common issue, especially if the ester is sterically hindered or has poor solubility in the reaction medium.

  • Causality: Saponification is a reversible reaction, and for it to proceed to completion, Le Chatelier's principle must be effectively applied. Insufficient base, reaction time, or temperature can lead to an equilibrium mixture of the ester and the carboxylate salt.

  • Troubleshooting and Prevention:

    • Increase Equivalents of Base: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to drive the reaction to completion.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate of hydrolysis.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester spot/peak is no longer visible.

    • Use a Co-solvent: To improve the solubility of the ester, a co-solvent such as tetrahydrofuran (THF) or methanol can be added to the aqueous base solution. This creates a more homogeneous reaction mixture and facilitates the hydrolysis.

  • Post-Reaction Workup:

    • After the reaction is complete, ensure proper acidification to a pH of around 2-3 to fully protonate the carboxylate salt and precipitate the final acid product.

    • The unreacted ester can be removed by extraction with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) after the initial basic hydrolysis but before acidification.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and check for impurities?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

Technique Application
TLC Quick, qualitative monitoring of reaction progress.
HPLC/UPLC Quantitative analysis of purity, detection of regioisomers and other byproducts.[2]
LC-MS Identification of impurities by their mass-to-charge ratio.

| NMR (¹H and ¹³C) | Structural confirmation of the final product and characterization of isolated impurities. |

Q2: Can decarboxylation be a side reaction in this synthesis?

A2: Decarboxylation is a potential side reaction, particularly if the synthesis proceeds through an intermediate that is a β-keto acid or a substituted malonic acid. If a dicarboxylic acid precursor is used and subsequently decarboxylated to form the propionic acid side chain, harsh thermal conditions could lead to undesired side reactions. It is generally advisable to perform decarboxylation at the lowest effective temperature.[3][4]

Q3: What is the expected appearance of the final product, this compound?

A3: Typically, small organic acids like this are white to off-white crystalline solids at room temperature. The purity can affect the color, with purer samples being whiter.

Experimental Protocols

Protocol 1: General Procedure for Saponification
  • Dissolve the crude ethyl 3-(isoxazol-4-yl)propanoate in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add 2.5 equivalents of sodium hydroxide (as a 2M aqueous solution).

  • Stir the mixture at 50 °C and monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) every hour.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with cold 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

Sources

Validation & Comparative

A Comprehensive Guide to Validating the Biological Activity of 3-Isoxazol-4-yl-propionic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 3-isoxazol-4-yl-propionic acid. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a systematic approach to compare its performance against established alternatives, supported by robust experimental data. The isoxazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] Similarly, aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] This guide will focus on validating the potential anti-inflammatory properties of this compound, a hypothesis grounded in its structural relationship to these known bioactive scaffolds.

Introduction: The Rationale for Investigation

The convergence of the isoxazole ring and the propionic acid side chain in this compound presents a compelling case for investigating its biological activity. Isoxazole-containing compounds are known to modulate various biological pathways, and their derivatives have been successfully developed into drugs for a range of therapeutic applications.[1][2][3][4] The propionic acid moiety is famously associated with the anti-inflammatory and analgesic properties of NSAIDs like ibuprofen.[6]

This guide proposes a head-to-head comparison of this compound with a well-characterized NSAID, Ibuprofen (positive control), and a structurally related but biologically inactive compound, 4-phenylbutyric acid (negative control), to ascertain its anti-inflammatory potential. The experimental workflow is designed to provide a comprehensive assessment, from initial in vitro enzyme inhibition to cell-based assays measuring key inflammatory mediators.

Experimental Workflow & Design

A multi-tiered approach is essential for the robust validation of a novel compound's biological activity. The following workflow ensures a logical progression from broad screening to more specific mechanistic studies.

Caption: A tiered experimental workflow for validating the anti-inflammatory activity of this compound.

Comparative Compounds

For a rigorous evaluation, the selection of appropriate controls is paramount.

  • Test Compound: this compound

  • Positive Control: Ibuprofen (A well-established NSAID with known COX inhibition)

  • Negative Control: 4-Phenylbutyric acid (Structurally related, but with negligible anti-inflammatory activity)

Methodologies & Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are central to the inflammatory cascade. This assay will determine if this compound directly inhibits these enzymes.

Protocol:

  • Preparation of Reagents:

    • Prepare solutions of this compound, Ibuprofen, and 4-phenylbutyric acid in DMSO at a stock concentration of 10 mM.

    • Utilize a commercial COX inhibitor screening assay kit following the manufacturer's instructions.

    • Prepare assay buffer, heme, and arachidonic acid substrate solution.

  • Assay Procedure (96-well plate format):

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the test compound, positive control, or negative control in a serial dilution to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compounds.

    • Determine the IC50 (half-maximal inhibitory concentration) values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay

Rationale: To assess the compound's anti-inflammatory effects in a cellular context, this assay measures the inhibition of pro-inflammatory cytokine production in macrophages stimulated with LPS, a potent inflammatory agent.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations (1 µM to 100 µM) of this compound, Ibuprofen, or 4-phenylbutyric acid for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Quantify the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC50 values for TNF-α and IL-6 inhibition.

Nitric Oxide (NO) Production Assay

Rationale: Nitric oxide is another key mediator of inflammation produced by activated macrophages. This assay will evaluate the effect of the test compound on NO production.

Protocol:

  • Assay Procedure:

    • Following the 24-hour LPS stimulation in the cytokine release assay, collect 100 µL of the cell culture supernatant.

  • Griess Assay:

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production.

Potential Mechanistic Pathway: GPR120 Activation

Rationale: G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is an emerging target for anti-inflammatory and metabolic therapies.[8][9][10][11] Its activation has been shown to mediate anti-inflammatory effects.[8][9] Given the structural features of this compound, investigating its potential as a GPR120 agonist is a logical next step.

GPR120_Signaling Ligand 3-Isoxazol-4-yl- propionic acid (Hypothetical Agonist) GPR120 GPR120 Receptor Ligand->GPR120 Binds to Gq_11 Gαq/11 GPR120->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces Anti_Inflammatory Anti-inflammatory Effects Ca_Release->Anti_Inflammatory

Caption: Hypothetical activation of the GPR120 signaling pathway by this compound.

GPR120 Agonist Assay (Calcium Mobilization)

Rationale: Activation of GPR120 by an agonist leads to an increase in intracellular calcium levels.[9] This assay will measure this response to determine if the test compound is a GPR120 agonist.

Protocol:

  • Cell Line:

    • Use a stable cell line overexpressing human GPR120 (e.g., HEK293 or CHO cells).

  • Calcium Imaging:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound, a known GPR120 agonist (positive control), and 4-phenylbutyric acid (negative control).

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Calculate the dose-dependent increase in intracellular calcium concentration.

    • Determine the EC50 (half-maximal effective concentration) for GPR120 activation.

Expected Data & Comparative Analysis

The following tables present a hypothetical but plausible set of results to illustrate the comparative analysis.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 25.35.14.96
Ibuprofen 15.83.24.94
4-Phenylbutyric acid >100>100N/A

Table 2: Inhibition of Cytokine and NO Production in RAW 264.7 Cells

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)NO Production IC50 (µM)
This compound 15.220.818.5
Ibuprofen 10.518.212.7
4-Phenylbutyric acid >100>100>100

Table 3: GPR120 Agonist Activity

CompoundEC50 (µM)
This compound 8.7
Known GPR120 Agonist 1.2
4-Phenylbutyric acid >100

Interpretation & Future Directions

The hypothetical data suggest that this compound exhibits promising anti-inflammatory activity. Its selective inhibition of COX-2 over COX-1 is a desirable characteristic for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound's ability to suppress the production of key pro-inflammatory mediators (TNF-α, IL-6, and NO) in a cellular model further substantiates its anti-inflammatory potential.

The moderate agonist activity at the GPR120 receptor suggests a potential dual mechanism of action, which could offer therapeutic advantages. Future investigations should focus on in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to confirm these in vitro findings. Further structure-activity relationship (SAR) studies could also be undertaken to optimize the potency and selectivity of this promising scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery - PMC.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • What are GPR120 agonists and how do they work?
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Potential roles of GPR120 and its agonists in the management of diabetes - PMC.
  • Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4)
  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery | Journal of Medicinal Chemistry.
  • (PDF) Potential roles of GPR120 and its agonists in the management of diabetes.
  • Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. PubMed. [Link]
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
  • 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. PubChem. [Link]
  • New derivatives of aryl-propionic acid.

Sources

A Comparative Analysis of 3-Isoxazol-4-yl-propionic Acid within the Propionic Acid Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a detailed comparison of 3-isoxazol-4-yl-propionic acid against other significant propionic acid derivatives. Our analysis is grounded in the established principles of medicinal chemistry, leveraging structure-activity relationships (SAR) and outlining robust experimental protocols to validate hypothesized biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential pharmacological profile of this specific heterocyclic propionic acid.

Introduction: The Propionic Acid and Isoxazole Pharmacophores

In medicinal chemistry, the aryl propionic acid moiety is a cornerstone, most famously represented by the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen[1][2]. The carboxylic acid group is often critical for the anti-inflammatory activity, which is typically mediated through the inhibition of cyclooxygenase (COX) enzymes[1][2]. Beyond inflammation, propionic acid derivatives have been identified as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism[3][4][5].

The isoxazole ring is another privileged scaffold in drug discovery, valued for its metabolic stability and ability to act as a versatile pharmacophore. It is present in a wide array of approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide[6][7]. Isoxazole derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and immunosuppressive properties[6][8][9][10]. Notably, the structural similarity of some derivatives to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) makes them promising candidates for targeting neuroreceptors[6].

The compound This compound (CAS 141501-27-1) represents a direct fusion of these two important pharmacophores[11]. This guide will explore its potential biological activities by comparing it to well-characterized propionic acids.

Molecular Profile and Hypothesized Biological Targets

The unique structure of this compound, with the propionic acid substituent at the C4 position of the isoxazole ring, invites several pharmacological hypotheses.

Molecule_and_Hypotheses cluster_molecule This compound cluster_hypotheses Potential Biological Targets mol Structure mol_img H1 COX Pathway (Anti-inflammatory) mol_img->H1  Hypothesized Interaction H2 PPAR Modulation (Metabolic Regulation) mol_img->H2  Hypothesized Interaction H3 GABAergic System (Neuromodulation) mol_img->H3  Hypothesized Interaction

Caption: Hypothesized biological targets for this compound.

  • Hypothesis 1: COX Inhibition: As an analogue of aryl propionic acids, it may function as a COX-1/COX-2 inhibitor. The electron-withdrawing nature of the isoxazole ring could influence binding affinity and selectivity compared to traditional phenyl-based NSAIDs.

  • Hypothesis 2: PPAR Modulation: Many heterocyclic carboxylic acids act as ligands for PPARs. The isoxazole ring could serve as a bioisosteric replacement for phenyl rings found in known PPAR modulators like fenofibrate, potentially leading to PPARα or PPARγ agonism[3][5][12].

  • Hypothesis 3: GABAergic System Modulation: Propionate itself is known to cross the blood-brain barrier and inhibit GABA transaminase, leading to an increase in GABA levels[13][14]. The isoxazole moiety is also present in known GABA receptor agonists like muscimol[15]. This suggests a potential role in modulating the GABAergic system, either through direct receptor binding or enzymatic inhibition.

Comparative Analysis with Alternative Propionic Acids

To contextualize the potential of this compound, we compare it to three archetypal propionic acid derivatives.

Comparator Compounds

Comparator_Structures cluster_A Target Compound cluster_B Comparator 1: NSAID cluster_C Comparator 2: PPAR Modulator cluster_D Comparator 3: GABAergic Agent A_img A_label This compound B_img B_label Ibuprofen C_img C_label Fenofibrate (Active Acid Form) D_img D_label Phenibut

Caption: Structures of the target compound and selected comparators.

Table 1: Comparative Physicochemical and Pharmacological Profile
ParameterThis compoundIbuprofen (NSAID)Fenofibric Acid (PPARα Agonist)Phenibut (GABA-B Agonist)
Molecular Weight 155.13 g/mol 206.29 g/mol 318.8 g/mol 179.22 g/mol
Predicted XLogP3 0.83.54.60.9
Hydrogen Bond Donors 1112
Hydrogen Bond Acceptors 4242
Primary Mechanism Hypothesized: COX, PPAR, GABACOX-1/COX-2 Inhibition[1]PPARα Activation[5]GABA-B Receptor Agonism[15]
Key Structural Feature Heterocyclic (Isoxazole) CoreIsobutylphenyl GroupSubstituted Phenyl RingPhenyl Ring on Propionic Acid
Therapeutic Class InvestigationalNSAID, AnalgesicAntihyperlipidemicAnxiolytic, Nootropic

Analysis of Comparison:

  • vs. Ibuprofen: this compound is smaller and significantly more polar (lower predicted XLogP3) than ibuprofen. This suggests potentially different solubility, absorption, and distribution properties. The replacement of the lipophilic isobutylphenyl group with the more polar, electron-rich isoxazole ring will fundamentally alter the shape and electronic profile of the molecule, which could lead to a different COX isoform selectivity profile or a complete loss of COX activity in favor of another target.

  • vs. Fenofibric Acid: While both are carboxylic acids, the isoxazole compound is much less lipophilic than fenofibric acid, a key characteristic of many PPAR modulators. However, the isoxazole ring can engage in hydrogen bonding and other electronic interactions, potentially compensating for the reduced lipophilicity within the large PPAR ligand-binding domain.

  • vs. Phenibut: Structurally, Phenibut is a phenyl-substituted GABA molecule. This compound is not a direct GABA analogue. However, its potential to modulate the GABA system may stem from inhibiting GABA-T, an effect driven by the propionate moiety itself, which has been shown to increase brain GABA concentrations[14].

Experimental Protocols for Hypothesis Validation

To empirically determine the biological activity of this compound, the following validated assays are proposed.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This experiment directly tests the hypothesis that the compound functions as an NSAID.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorescent COX inhibitor screening assay kit will be used. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in the provided assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the diluted test compound or a known inhibitor (e.g., Ibuprofen, Celecoxib) as a control.

    • Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).

    • Read the absorbance at 590 nm every minute for 5 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each isoform.

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: PPARγ Luciferase Reporter Gene Assay

This experiment tests the hypothesis that the compound can activate PPARs.

Objective: To determine if this compound can act as an agonist for the PPARγ receptor.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM). Include a known agonist (e.g., Rosiglitazone) as a positive control and a vehicle (DMSO) as a negative control.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).

    • (Optional) Perform a parallel cell viability assay (e.g., MTS or MTT) to check for cytotoxicity.

  • Data Analysis: Normalize the luciferase signal to cell viability. Plot the fold-change in luciferase activity versus the log of the compound concentration. Fit the data to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

This compound is a unique chemical entity that combines the well-established propionic acid pharmacophore with the versatile isoxazole ring. While experimental data on this specific molecule is not widely available, a systematic comparison based on structure-activity relationships allows for the formulation of clear, testable hypotheses. Its profile suggests it is less lipophilic than traditional NSAIDs and PPAR modulators, which may influence its ADME properties and target engagement.

The primary hypotheses center on its potential as a COX inhibitor, a PPAR modulator, or a modulator of the GABAergic system. The provided experimental protocols offer a clear path to validating these hypotheses. Future research should focus on executing these in vitro assays, followed by cell-based functional assays and, if promising, in vivo models of inflammation, metabolic disease, or neurological disorders. The results will elucidate whether the novel combination of an isoxazole ring and a propionic acid moiety yields a compound with a unique and therapeutically valuable pharmacological profile.

References

  • A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC. PubMed Central.
  • Structure-Based Design of Indole Propionic Acids as Novel PPARα/γ Co-Agonists. N/A.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI.
  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). Google Patents.
  • This compound | 141501-27-1. ChemicalBook.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. N/A.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. N/A.
  • Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. PrepChem.com.
  • A review of isoxazole biological activity and present synthetic techniques. N/A.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. NIH.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. N/A.
  • Propionate enters GABAergic neurons, inhibits GABA transaminase, causes GABA accumulation and lethargy in a model of propionic acidemia | Request PDF. ResearchGate.
  • Selective modulator of peroxisome proliferator-activated receptor-α protects propionic acid induced autism-like phenotypes in rats. PubMed.
  • GABA receptor agonist. Wikipedia.
  • Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC. NIH.
  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate.
  • Propionate Enters GABAergic Neurons, Inhibits GABA Transaminase, Causes GABA Accumulation and Lethargy in a Model of Propionic Acidemia. PubMed.

Sources

The Isoxazole Moiety in Propionic Acid Derivatives: A Compass for Navigating Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The 3-isoxazol-4-yl-propionic acid scaffold has emerged as a promising framework in the design of selective and potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid and glucose metabolism, making them attractive targets for therapeutic intervention in metabolic diseases such as dyslipidemia, type 2 diabetes, and nonalcoholic steatohepatitis.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives and related isoxazole-containing compounds, offering a comparative look at how subtle structural modifications influence their potency and selectivity across PPAR isoforms (α, γ, and δ).

The Isoxazole Core: More Than a Simple Heterocycle

The isoxazole ring is not merely a passive component of these molecules. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π–π stacking, make it a versatile scaffold in medicinal chemistry.[3] The strategic placement of substituents on the isoxazole ring, coupled with modifications to the propionic acid side chain, allows for the fine-tuning of a compound's affinity and efficacy for different PPAR subtypes. This guide will dissect these structural nuances, providing a clear rationale for experimental design in the quest for next-generation PPAR modulators.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Isoxazole-Based PPAR Agonists

The potency and selectivity of isoxazole-based PPAR agonists are profoundly influenced by the nature and position of substituents on both the isoxazole ring and the acidic side chain. While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in a single source, we can infer key trends by comparing structurally related isoxazole derivatives that have been evaluated for PPAR activity.

A pivotal study by Jiang and colleagues explored a series of isoxazole analogs as selective PPARα/δ agonists.[2] Their work, along with other key findings, allows us to construct a comparative analysis. The following table summarizes the biological activity of representative isoxazole-based PPAR agonists, highlighting the impact of structural modifications.

Compound IDStructurePPARα EC50 (nM)[4]PPARδ EC50 (nM)[4]PPARγ EC50 (nM)[4]Key SAR Observations
5a 3-(5-(4-methoxyphenyl)isoxazol-3-yl)propanoic acidInactive--Replacement of a chalcone structure with an isoxazole ring resulted in a loss of in vitro activity, suggesting the need for further optimization.[4]
5c 3-(5-(4-(hexyloxy)phenyl)isoxazol-3-yl)propanoic acid852939Extension of the carbon chain at the 5-position of the isoxazole ring significantly enhances PPARα and PPARδ potency and selectivity over PPARγ.[4]
5d 3-(5-(4-(heptyloxy)phenyl)isoxazol-3-yl)propanoic acid275457Further elongation of the alkyl chain maintains potent PPARα/δ agonism but shows a slight decrease in selectivity against PPARγ compared to 5c .[4]
LCI765 (17d) 2-(4-(5-methyl-3-phenylisoxazol-4-ylmethoxy)phenyl)acetic acid-Potent (in vivo)-This 3,4,5-trisubstituted isoxazole demonstrates that modifications at the 4-position can lead to potent and selective PPARδ agonism.[5][6]

Key Insights from the SAR Comparison:

  • The "Head" Group (Acidic Moiety): The carboxylic acid function is a crucial pharmacophore for PPAR activation, mimicking the endogenous fatty acid ligands. Its interaction with key amino acid residues in the ligand-binding domain is essential for agonistic activity.[7]

  • The "Core" (Isoxazole Ring): The substitution pattern on the isoxazole ring is a primary determinant of potency and selectivity.

    • Position 5: As demonstrated by compounds 5c and 5d , introducing a long alkyl chain attached to a phenyl ring at the 5-position of the isoxazole leads to potent dual PPARα/δ agonism with good selectivity over PPARγ.[4] This lipophilic tail likely occupies the hydrophobic pocket within the PPAR ligand-binding domain.

    • Position 3: The nature of the substituent at the 3-position also influences activity. In many active compounds, this position is occupied by an aromatic ring.

    • Position 4: The 4-position offers a valuable vector for modification. As seen in LCI765, tethering the acidic headgroup through a methoxy linker at this position can yield potent and selective PPARδ agonists.[5]

  • The "Tail" (Lipophilic Group): The nature and length of the lipophilic tail are critical for achieving high potency. Longer alkyl chains generally lead to increased activity, likely due to enhanced hydrophobic interactions within the ligand-binding pocket.[2]

The following diagram illustrates the key structural components of a this compound derivative and their influence on PPAR agonism.

SAR_of_Isoxazole_Propionic_Acids cluster_molecule General Structure of this compound Derivatives cluster_components Key Structural Components & SAR Insights cluster_activity Influence on PPAR Activity mol R1 - [Isoxazole Ring] - (CH2)n - COOH head Acidic Headgroup (Propionic Acid) potency Potency head->potency Essential for Agonism core Isoxazole Core selectivity Selectivity (α vs γ vs δ) core->selectivity Substitution Pattern Dictates Selectivity tail Lipophilic Tail (R1) tail->potency Length & Lipophilicity Drive Potency Synthesis_Workflow General Synthetic Pathway for Isoxazole Propanoic Acids start Benzaldehyde Derivative oxime Benzaldehyde Oxime start->oxime Reaction with hydroxylamine Hydroxylamine hydroxylamine->oxime oxidative_cyclization Oxidative Cyclization (e.g., with NCS/Pyridine) oxime->oxidative_cyclization isoxazole_ester Isoxazole Ester Intermediate oxidative_cyclization->isoxazole_ester hydrolysis Hydrolysis (e.g., LiOH) isoxazole_ester->hydrolysis final_product Final Isoxazole Propanoic Acid hydrolysis->final_product

Caption: A generalized synthetic workflow for preparing isoxazole propanoic acids.

Step-by-Step Methodology:

  • Oxime Formation: A substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol to yield the corresponding benzaldehyde oxime.

  • Isoxazole Ring Formation: The benzaldehyde oxime undergoes an oxidative cyclization reaction. This can be achieved using various reagents, such as N-chlorosuccinimide (NCS) in the presence of pyridine, to form the isoxazole ring with an ester group at the 3-position.

  • Hydrolysis: The ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like tetrahydrofuran (THF) and water.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Evaluation of PPAR Agonist Activity

The PPAR agonist activity of the synthesized compounds is typically assessed using a cell-based transcriptional activation assay (luciferase reporter assay).

Principle:

This assay utilizes a chimeric receptor system where the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) is fused to the GAL4 DNA-binding domain. This construct is co-transfected into a suitable cell line (e.g., HEK293T) along with a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If a test compound binds to and activates the PPAR LBD, the fusion protein will bind to the UAS and drive the expression of luciferase. The resulting luminescence is measured and is directly proportional to the agonist activity of the compound.

Step-by-Step Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium and seeded in 96-well plates. The cells are then co-transfected with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compounds. A known PPAR agonist (e.g., GW7647 for PPARα, rosiglitazone for PPARγ, L-165,041 for PPARδ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control. [4]3. Luciferase Assay: Following a further incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to a control (e.g., β-galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The concentration-response curves are then plotted, and the EC50 values (the concentration of the compound that elicits 50% of the maximal response) are calculated.

Future Directions and Concluding Remarks

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel PPAR modulators. The comparative analysis presented in this guide underscores the critical role of substituent positioning on the isoxazole ring in dictating potency and selectivity. Future research should focus on a more systematic exploration of the chemical space around this scaffold, with particular attention to modifications at the 4-position of the isoxazole ring, which has shown promise for achieving PPARδ selectivity.

Furthermore, the development of dual or pan-PPAR agonists with tailored selectivity profiles holds significant therapeutic potential for complex metabolic disorders. By leveraging the SAR insights and experimental methodologies outlined in this guide, researchers can more effectively design and evaluate novel isoxazole-based compounds with improved pharmacological profiles, paving the way for the next generation of therapies for metabolic diseases.

References

  • Jiang, H., Zhou, X. E., Shi, J., Zhou, Z., Zhao, G., Zhang, X., ... & Li, Y. (2018). Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
  • Epple, R., Azimioara, M., Russo, R., Xie, Y., Wang, X., Cow, C., ... & Tian, S. S. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(21), 5488-5492. [Link]
  • Chandra, P. A., & Singh, P. (2022). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 19(2), 1-1. [Link]
  • Epple, R., Wityak, J., Tuntland, T., Ch-L, S. S., Tian, S. S., & Seidel, H. M. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1. Bioorganic & Medicinal Chemistry Letters, 16(21), 5483-5487. [Link]
  • Epple, R., Azimioara, M., Russo, R., Xie, Y., Wang, X., Cow, C., ... & Tian, S. S. (2006). 3,4,5-Trisubstituted isoxazoles as novel PPARδ agonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 16(21), 5488-5492. [Link]
  • García-Linares, S., Sánchez-Ramos, C., Palomino-Antolín, A., Pérez-Sánchez, H., & Gómez-Pérez, V. (2022). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Medicinal Chemistry, 13(10), 1279-1287. [Link]
  • Van derpoorten, K., de Jong, L. A., van der Burg, M. H., van der Mey, D., Leus, N. G., de Vries, H., ... & Ottmann, C. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(22), 16756-16773. [Link]
  • Chandra, P. A., & Singh, P. (2022). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Drug Discovery Technologies, 19(2), 1-1. [Link]
  • Montanari, D., & Di Sarno, V. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 94. [Link]
  • Kumar, V., & Kumar, R. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 89, 103023. [Link]
  • Lee, Y. S., Park, H. G., Lee, J. Y., & Kim, J. H. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 51(22), 7156-7164. [Link]
  • Jiang, H., Zhou, X. E., Shi, J., Zhou, Z., Zhao, G., Zhang, X., ... & Li, Y. (2018). Discovery of a Novel Selective Dual Peroxisome Proliferator-Activated Receptor α/δ Agonist for the Treatment of Primary Biliary Cirrhosis. ACS Medicinal Chemistry Letters, 9(10), 1033–1038. [Link]
  • Kumar, A., Chawla, P. A., Mudgal, N., & Singh, S. A. (2022).
  • Zhang, H., Ryono, D. E., Devasthale, P., Wang, W., O'Malley, K., Farrelly, D., ... & Cheng, P. T. (2009). Design, synthesis and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 19(5), 1451-1456. [Link]
  • Ben-Shabat, S., & Ion, A. (2020). Structures and EC50 values of novel agonist hits (EC50> 1 µM) of PPAR-δ, discovered in this study. For ZINC id and SMI codes–see Table S1. [Link]
  • Kumar, A., Chawla, P. A., Mudgal, N., & Singh, S. A. (2022). Structural activity relationship of oxazole hybrids (14) as potent PPAR ligands. [Link]
  • Santilli, A. A., Strike, D. P., & Bell, S. C. (1998). Identification of a series of oxadiazole-substituted alpha-isopropoxy phenylpropanoic acids with activity on PPARalpha, PPARgamma, and PPARdelta. Bioorganic & Medicinal Chemistry Letters, 8(19), 2783-2788. [Link]
  • Singh, J. P., Kauffman, R., Bensch, W., Wang, G., McClelland, P., Bean, J., ... & Wagle, A. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(3), 763-768. [Link]
  • Behnke, M. D., Fletcher, A. M., & Wolf, J. C. (2022). In vitro activity of a panel of per-and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology Letters, 368, 1-11. [Link]

Sources

Isoxazole vs. Oxazole: A Head-to-Head Comparison for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Physicochemical Properties, Reactivity, and Biological Significance

In the landscape of medicinal chemistry, five-membered aromatic heterocycles are privileged scaffolds, prized for their ability to engage in diverse biological interactions and fine-tune pharmacokinetic profiles. Among these, the isomeric pair of isoxazole and oxazole stands out for their prevalence in a multitude of FDA-approved drugs and clinical candidates.[1] While structurally similar, the subtle difference in the arrangement of their nitrogen and oxygen atoms—adjacent in isoxazole (1,2-oxazole) versus separated by a carbon in oxazole (1,3-oxazole)—imparts distinct physicochemical and pharmacological properties that can be strategically exploited in drug design.[2]

This guide offers a comparative analysis of the isoxazole and oxazole scaffolds, delving into their electronic properties, metabolic fate, synthetic accessibility, and therapeutic applications. By synthesizing technical data with field-proven insights, we aim to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal heterocycle for their specific therapeutic target.

At a Glance: Key Physicochemical Differences

The positioning of the heteroatoms within the five-membered ring is the genesis of the differing personalities of isoxazole and oxazole. This structural nuance dictates their electron distribution, dipole moment, and basicity, which in turn influences their interactions with biological macromolecules and their metabolic stability.[1]

PropertyIsoxazoleOxazoleReference(s)
Structure Oxygen and nitrogen atoms are adjacent (1,2-position)Oxygen and nitrogen atoms are separated by a carbon (1,3-position)[2]
Molecular Formula C₃H₃NOC₃H₃NO[1]
Molar Mass 69.06 g/mol 69.06 g/mol [1]
pKa of conjugate acid -3.00.8[1][3]
Dipole Moment ~3.0 D~1.7 D[1]
Hydrogen Bonding The nitrogen atom is the primary hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.[1]
Aromaticity Generally considered to have slightly greater aromaticity than oxazole.Aromaticity is considered weaker than isoxazole and furan.[4]

Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole. The significant difference in pKa highlights that isoxazole is a much weaker base than oxazole.[1][3] The larger dipole moment of isoxazole can also influence its solubility and binding characteristics.

Caption: Fundamental structures of Isoxazole and Oxazole scaffolds.

Reactivity and Metabolic Stability: A Tale of Two Bonds

The inherent chemical reactivity and metabolic fate of a scaffold are critical considerations in drug development. Here, the N-O bond of the isoxazole ring presents a key point of divergence from the more stable oxazole core.

Isoxazole: The proximity of the electronegative oxygen and nitrogen atoms creates a relatively weak N-O bond.[5] This bond is susceptible to reductive cleavage under certain metabolic conditions, a pathway that has been well-documented for drugs like the anti-inflammatory agent leflunomide.[6][7] This metabolic vulnerability can be a double-edged sword: while it may lead to faster clearance, it can also be exploited for the design of prodrugs that are activated upon ring opening.[8]

Oxazole: The 1,3-arrangement of heteroatoms in oxazole results in a more stable ring system that is less prone to reductive cleavage. Metabolism of oxazole-containing drugs typically occurs on the substituent groups or via oxidation of the heterocyclic ring itself, rather than through ring scission.[4]

This difference in metabolic stability is a crucial factor in scaffold selection. If a longer half-life is desired, an oxazole may be the preferred choice. Conversely, if rapid clearance or targeted bioactivation is the goal, an isoxazole could be advantageous.

Experimental Protocol: Comparative Metabolic Stability in Human Liver Microsomes

This protocol provides a framework for a head-to-head comparison of the metabolic stability of an isoxazole-containing compound versus its oxazole analog.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of an isoxazole and an oxazole analog in human liver microsomes.

Materials:

  • Test compounds (isoxazole and oxazole analogs), 10 mM in DMSO

  • Human Liver Microsomes (HLM), 20 mg/mL

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with internal standard (e.g., warfarin) for quenching

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and HLM. Pre-warm at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the pre-warmed master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.

  • Data Analysis: The disappearance of the parent compound over time is monitored by LC-MS/MS. The half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance is then calculated from the half-life.[9][10][11]

AssayIsoxazole AnalogOxazole Analog
Microsomal Stability (Human Liver Microsomes)
Half-life (t½, min)4560
Intrinsic Clearance (µL/min/mg)15.411.6

Table 2: Hypothetical Comparative Metabolic Stability Data for an Isoxazole and an Oxazole Analog. This data illustrates how the oxazole analog exhibits greater metabolic stability.[1]

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare HLM Master Mix B Add Test Compound (1 µM) A->B C Initiate with NADPH at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench with ACN + Internal Standard D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ and CLint G->H synthesis cluster_isoxazole Isoxazole Synthesis ([3+2] Cycloaddition) cluster_oxazole Oxazole Synthesis (van Leusen) I_start Aldoxime + Alkyne I_reagents NCS, Pyridine I_product 3,5-Disubstituted Isoxazole I_reagents->I_product O_start Aldehyde + TosMIC O_reagents K₂CO₃, MeOH, Reflux O_product 5-Substituted Oxazole O_reagents->O_product pathway Target Biological Target (e.g., Enzyme, Receptor) Response Therapeutic Response (e.g., Anti-inflammatory) Target->Response Blocks Pathological Signaling Drug Isoxazole/Oxazole -based Inhibitor Drug->Target Binding & Inhibition

Sources

Validating the Mechanism of Action of 3-isoxazol-4-yl-propionic acid: A Comparative Guide to Characterizing a Novel GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of a novel small molecule, 3-isoxazol-4-yl-propionic acid, as a positive allosteric modulator of the GABA-A receptor. In the absence of established data for this specific compound, we will proceed with a well-founded hypothesis based on the known pharmacology of isoxazole-containing structures.[1][2][3][4][5] This document will detail the necessary experimental workflows, compare its potential performance with established alternatives, and provide the scientific rationale behind each step.

Introduction: The Hypothesis and the Rationale

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[4][5] Notably, derivatives of isoxazole have been identified as potent allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[6][7]

Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of GABA without directly activating the receptor themselves.[2][6][7] They bind to a site distinct from the GABA binding site and increase the frequency or duration of channel opening in the presence of the endogenous ligand.[6]

Given this precedent, we hypothesize that This compound (termed 'Compound X' henceforth) acts as a positive allosteric modulator of the GABA-A receptor. This guide will outline the necessary steps to rigorously test this hypothesis.

Our investigation will be structured to answer three core questions:

  • Does Compound X directly bind to the GABA-A receptor?

  • Does this binding event modulate the receptor's function in a manner consistent with positive allosteric modulation?

  • Do these effects translate to measurable downstream cellular consequences?

To provide a robust comparison, we will benchmark the activity of Compound X against two well-characterized compounds:

  • Diazepam: A classic benzodiazepine and a known GABA-A receptor PAM.

  • Flumazenil: A benzodiazepine site antagonist, which can competitively inhibit the effects of PAMs like Diazepam.

Experimental Validation Workflow

A multi-faceted approach is required to validate the mechanism of action, progressing from direct target engagement to cellular functional outcomes.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Modulation cluster_2 Phase 3: Cellular & Downstream Effects Biochemical Assays Biochemical Binding Assays (Direct Interaction) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Biochemical Assays->CETSA Electrophysiology Electrophysiology (Functional Receptor Modulation) Biochemical Assays->Electrophysiology Confirms direct binding CETSA->Electrophysiology Confirms cellular target binding Reporter Assay Reporter Gene Assay (Signaling Pathway Activation) Electrophysiology->Reporter Assay Confirms functional effect Western Blot Western Blot Analysis (Downstream Signaling) Reporter Assay->Western Blot Reporter Assay->Western Blot Links to cellular pathways

Figure 1: Experimental workflow for validating the mechanism of action.
Phase 1: Confirming Direct Target Engagement

The foundational step is to demonstrate a direct physical interaction between Compound X and the GABA-A receptor.[8][9] We will employ both biochemical and cellular methods.

These assays determine if Compound X binds to the GABA-A receptor and at which site.[10][11] A radioligand binding assay is the gold standard.

Protocol: Radioligand Competition Binding Assay

  • Preparation: Prepare cell membrane fractions from HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with:

    • A radiolabeled ligand specific for the benzodiazepine binding site (e.g., [³H]Flumazenil).

    • Increasing concentrations of Compound X, Diazepam (positive control), or Flumazenil (competitor control).

  • Incubation: Incubate at 4°C for 1 hour to reach binding equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound to determine the inhibition constant (Ki).

Expected Data & Comparison:

CompoundBinding SiteKi (nM) (Hypothetical)Interpretation
Compound X Benzodiazepine50Binds to the benzodiazepine site with high affinity.
Diazepam Benzodiazepine15High-affinity binding, consistent with known data.
Flumazenil Benzodiazepine5Very high-affinity binding, acts as a strong competitor.
GABA Orthosteric>10,000Does not compete at the benzodiazepine site.

This experiment will confirm if Compound X binds to the allosteric benzodiazepine site. No displacement of the radioligand would suggest binding at a different site, necessitating further experiments with other radioligands.

CETSA is a powerful technique to verify target engagement within a living cell.[12][13][14] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[12][15][16]

Protocol: CETSA

  • Cell Treatment: Treat intact cultured neuronal cells (e.g., SH-SY5Y) with either vehicle (DMSO), Compound X (at various concentrations), or Diazepam.

  • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation: Centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Analyze the supernatant (containing soluble protein) by Western Blot using an antibody against a GABA-A receptor subunit (e.g., γ2).

  • Analysis: Plot the amount of soluble receptor subunit against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Start Treat cells with compound Heat Heat cells across a temperature gradient Start->Heat Lyse Lyse cells to release proteins Heat->Lyse Centrifuge Centrifuge to pellet aggregated proteins Lyse->Centrifuge Collect Collect soluble protein (supernatant) Centrifuge->Collect Analyze Analyze for target protein (e.g., Western Blot) Collect->Analyze End Generate melting curve Analyze->End

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Expected Data & Comparison:

CompoundApparent Melting Temp (Tm) (°C)ΔTm (°C) vs. VehicleInterpretation
Vehicle (DMSO) 52.0-Baseline thermal stability of the receptor.
Compound X (10 µM) 56.5+4.5Strong target engagement in a cellular environment.
Diazepam (1 µM) 57.0+5.0Robust target engagement by the positive control.

A significant positive thermal shift for Compound X provides strong evidence that it binds to and stabilizes the GABA-A receptor in its native cellular environment.[12][14]

Phase 2: Assessing Functional Modulation

Having confirmed binding, the next critical step is to determine the functional consequence of this interaction. Electrophysiology provides a direct measure of ion channel activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use HEK293 cells expressing α1β2γ2 GABA-A receptors or primary cultured neurons.

  • Recording: Establish a whole-cell patch-clamp recording. Clamp the cell's membrane potential at -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline chloride current.

  • Compound Application: Co-apply the same concentration of GABA with increasing concentrations of Compound X, Diazepam, or Flumazenil.

  • Measurement: Measure the peak amplitude of the inward chloride current.

  • Analysis: Plot the potentiation of the GABA-evoked current as a function of compound concentration.

Expected Data & Comparison:

CompoundEffect on GABA-evoked CurrentEC₅₀ of Potentiation (nM)Interpretation
Compound X Potentiation120Enhances GABA-A receptor function, consistent with a PAM.
Diazepam Potentiation30Strong potentiation, as expected for a classic PAM.
Flumazenil No effect alone; blocks Diazepam effectN/AActs as a neutral antagonist at the benzodiazepine site.
Compound X (alone) No current evokedN/ADoes not directly activate the receptor (not an agonist).

If Compound X potentiates GABA-evoked currents but has no effect on its own, this is the hallmark of a positive allosteric modulator.[2][6]

Phase 3: Investigating Downstream Cellular Effects

Finally, we must connect receptor modulation to a downstream cellular signaling event. While direct chloride influx is the primary event, we can use a reporter gene assay as a surrogate for changes in cellular excitability and downstream signaling.[17][18][19]

Protocol: CRE-Luciferase Reporter Gene Assay

Changes in neuronal activity can modulate transcription factors like CREB (cAMP response element-binding protein). This assay indirectly measures the inhibitory effect of Compound X.

  • Transfection: Co-transfect neuronal cells with a plasmid containing a firefly luciferase reporter gene under the control of a cAMP response element (CRE).

  • Cell Treatment: Treat the cells with:

    • Vehicle

    • A stimulant that increases cAMP and activates CREB (e.g., Forskolin).

    • Forskolin + GABA.

    • Forskolin + GABA + increasing concentrations of Compound X or Diazepam.

  • Incubation: Incubate for 6-8 hours.

  • Lysis & Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Analysis: Calculate the inhibition of Forskolin-induced luciferase activity.

Expected Data & Comparison:

TreatmentLuciferase Activity (% of Forskolin control)Interpretation
Forskolin + GABA 85%GABA provides a baseline level of inhibition.
Forskolin + GABA + Compound X 40%Compound X enhances GABA's inhibitory effect on the signaling pathway.
Forskolin + GABA + Diazepam 35%Diazepam strongly enhances GABA's inhibitory effect.

This assay demonstrates that the functional modulation of the GABA-A receptor by Compound X translates into a meaningful downstream cellular response, consistent with its proposed inhibitory role.

G CompoundX Compound X (PAM) GABAAR GABA-A Receptor CompoundX->GABAAR Binds to allosteric site GABA GABA GABA->GABAAR Binds to orthosteric site Cl Chloride Influx (↑) GABAAR->Cl Enhances channel opening Hyperpolarization Membrane Hyperpolarization Cl->Hyperpolarization NeuronActivity Neuronal Activity (↓) Hyperpolarization->NeuronActivity Downstream Downstream Signaling (e.g., ↓ CREB activation) NeuronActivity->Downstream

Figure 3: Hypothesized signaling pathway for Compound X.

Conclusion and Future Directions

Positive results from these experiments would provide a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy in models of anxiety, epilepsy, or other CNS disorders.

References

  • van Loevezijn, A., et al. (2001). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
  • Wikipedia. (2023).
  • Neurotray. (2024).
  • G-Biosciences. (2017). Role of reporter genes to assay for transcription factors & more. [Link]
  • Olsen, R. W. (2018).
  • Wikipedia. (2023).
  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
  • Schmid, M. A., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed Central. [Link]
  • ResearchGate. (2022).
  • Kim, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • Schmitt, C., et al. (2024). Optimized reporters for multiplexed detection of transcription factor activity. PubMed Central. [Link]
  • MDPI. (2023).
  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]
  • Cravatt, B. F., & Wright, A. T. (2012). Determining target engagement in living systems. PubMed Central. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • DiscoverX. (n.d.). Target Engagement Assays. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
  • Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PubMed Central. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • Pelago Bioscience. (n.d.). CETSA. [Link]
  • Bio-Techne. (n.d.).
  • Zhang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
  • Semantic Scholar. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]
  • Fleming, N. (2025). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes.
  • UKM Medical Molecular Biology Institute. (2022).
  • YouTube. (2021).
  • LINCS Data Portal. (n.d.). Protocol for LDS-1159 Competition binding assays. [Link]
  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PubMed Central. [Link]
  • Zhang, M., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. PubMed. [Link]
  • PubMed. (2000). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. [Link]
  • Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs. [Link]
  • Banfi, E., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro.
  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • National Institutes of Health. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]
  • PubMed. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. [Link]

Sources

The Strategic Bioisosteric Replacement of 3-Isoxazol-4-yl-propionic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the carboxylic acid moiety is a ubiquitous pharmacophore, critical for target engagement through its ability to form key hydrogen bonds and ionic interactions. However, its inherent physicochemical properties often present significant challenges, including rapid metabolism, poor membrane permeability, and potential for toxicity, thereby limiting the therapeutic potential of promising lead compounds.[1][2] Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to circumvent these liabilities while preserving or even enhancing biological activity.[3] This guide provides an in-depth, objective comparison of 3-isoxazol-4-yl-propionic acid with its principal bioisosteres, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The isoxazole ring is a privileged scaffold in medicinal chemistry, lauded for its versatile biological activities and favorable pharmacokinetic profiles.[4][5][6][7] The propionic acid side chain, in conjunction with the isoxazole core, is of particular interest in the design of modulators for targets such as the G-protein coupled receptor 40 (GPR40), a key player in glucose-stimulated insulin secretion.[8][9] This guide will therefore use the GPR40 receptor as a relevant biological target to frame our comparative analysis.

Comparative Analysis of Physicochemical and Biological Properties

The successful bioisosteric replacement of a carboxylic acid hinges on mimicking its acidic character and spatial orientation while favorably modulating other properties like lipophilicity and metabolic stability. Here, we compare this compound with two of its most common and effective bioisosteres: the corresponding tetrazole and N-acyl sulfonamide analogues.

CompoundStructurepKa (Predicted)clogP (Predicted)Metabolic Stability (Predicted)GPR40 Activity (Hypothesized)
This compound ~4.5~1.2Low to ModerateAgonist
5-(2-(Isoxazol-4-yl)ethyl)-1H-tetrazole ~4.8~1.5HighAgonist
N-((Methylsulfonyl)carbamoyl)-3-(isoxazol-4-yl)propanamide ~5.5~1.0Moderate to HighAgonist

Note: The structures above are representative examples for the purpose of this guide. The predicted values are based on established trends for carboxylic acid bioisosteres and are intended to be illustrative.

Acidity (pKa)

The pKa of a molecule is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement. The carboxylic acid of our parent compound is expected to have a pKa around 4.5, making it predominantly ionized at pH 7.4. Tetrazoles are well-established as excellent mimics of carboxylic acids in terms of acidity, with pKa values typically in the same range.[10] N-acyl sulfonamides are generally less acidic, with pKa values that can be tuned based on substitution, offering a wider range to optimize properties.[11]

Lipophilicity (logP/logD)

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the carboxylic acid group imparts a degree of polarity, its ionization at physiological pH can limit passive diffusion across cell membranes. The tetrazole and N-acyl sulfonamide bioisosteres often lead to a modest increase in lipophilicity, which can be advantageous for improving membrane permeability and oral bioavailability.[12]

Metabolic Stability

Carboxylic acids are susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[13] Both tetrazoles and N-acyl sulfonamides are generally more resistant to this metabolic pathway, often resulting in a longer plasma half-life and an improved pharmacokinetic profile.[6] The isoxazole ring itself can be metabolically labile under certain conditions, and its stability should be assessed in the context of the entire molecule.[14]

Biological Activity

The ultimate goal of bioisosteric replacement is to maintain or improve biological potency. For GPR40, where the acidic moiety is believed to interact with key basic residues in the binding pocket, the ability of the bioisostere to form similar interactions is paramount. Both tetrazoles and N-acyl sulfonamides are capable of forming the necessary hydrogen bonds and ionic interactions to retain agonistic activity at GPR40.[10]

Experimental Protocols

To provide a practical framework for the comparison of these compounds, we present the following detailed, step-by-step methodologies for their synthesis and evaluation.

Synthesis Workflows

The synthesis of this compound and its bioisosteres can be achieved through established synthetic routes. Below are proposed synthetic schemes.

Synthesis of this compound start Commercially available starting materials step1 Step 1: Synthesis of isoxazole core start->step1 e.g., via cycloaddition step2 Step 2: Functional group manipulation step1->step2 e.g., reduction, halogenation step3 Step 3: Chain extension step2->step3 e.g., malonic ester synthesis product This compound step3->product

Caption: Synthetic workflow for this compound.

A detailed protocol for the synthesis of this compound would typically involve a multi-step sequence, potentially starting from a simpler isoxazole derivative and building the propionic acid side chain.[15][16]

Synthesis of Tetrazole Bioisostere start Propionic acid precursor step1 Step 1: Conversion to nitrile start->step1 e.g., via amide dehydration step2 Step 2: Cycloaddition with azide step1->step2 e.g., using NaN3 and a Lewis acid product 5-(2-(Isoxazol-4-yl)ethyl)-1H-tetrazole step2->product

Caption: Synthetic workflow for the tetrazole bioisostere.

The synthesis of the tetrazole bioisostere typically proceeds through a nitrile intermediate, which then undergoes a [2+3] cycloaddition with an azide source.[2][5][17]

Synthesis of N-Acyl Sulfonamide Bioisostere start This compound step1 Step 1: Activation of carboxylic acid start->step1 e.g., conversion to acid chloride step2 Step 2: Coupling with sulfonamide step1->step2 e.g., reaction with a primary sulfonamide product N-Acyl Sulfonamide Bioisostere step2->product

Caption: Synthetic workflow for the N-acyl sulfonamide bioisostere.

The N-acyl sulfonamide is synthesized by coupling the parent carboxylic acid with a suitable sulfonamide, often after activation of the carboxyl group.[18][19][20]

Physicochemical Property Determination
  • Preparation: Prepare a 1 mM solution of the test compound in a solution of constant ionic strength (e.g., 0.15 M KCl). Purge with nitrogen to remove dissolved CO2.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each addition.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the titration curve).[1][17]

  • Preparation: Prepare a stock solution of the test compound. Add a small aliquot to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Separation and Analysis: Centrifuge the vial to separate the layers. Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[2][11][21]

In Vitro ADME Assays
  • Incubation: Incubate the test compound (e.g., at 1 µM) with pooled human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching and Analysis: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[4][5][10][19]

Biological Activity Assessment
  • Cell Culture: Use a cell line stably expressing human GPR40 (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, signifying GPR40 activation.

  • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).[22][23]

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound with a tetrazole or an N-acyl sulfonamide presents a viable strategy for optimizing its drug-like properties. While the tetrazole is a close mimic in terms of acidity, both bioisosteres offer the potential for improved metabolic stability and modulated lipophilicity. The choice of bioisostere should be guided by a thorough evaluation of the trade-offs between these properties and their impact on the overall pharmacological profile of the compound. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling the rational design of superior drug candidates.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Bansal, R. K., & Kumar, S. (2018). Isoxazole: A review of its biological activities. Medicinal Chemistry Research, 27(1), 1-17.
  • (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 950-958.
  • (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3243.
  • (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • (2018). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters, 9(7), 673-678.
  • (2018). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 46(10), 1467-1478.
  • (2012). 3-Aryl-3-(isoxazol-3-yl)propanoic Acids and 2-Aryloxyacetic Acids as Potent GPR40 Agonists. Bulletin of the Korean Chemical Society, 33(11), 3791-3796.
  • (2016). Ligands at Free Fatty Acid Receptor 1 (GPR40).
  • (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1943-1947.
  • (2020). Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. Molecules, 25(18), 4228.
  • (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1695-1706.
  • (2024). Shake Flask LogD. Domainex.
  • (2015). Preclinical characterization of acyl sulfonimidamides: potential carboxylic acid bioisosteres with tunable properties. ChemMedChem, 10(12), 2051-2059.
  • (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters, 7(4), 423-428.
  • (2019).
  • (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 54(4), 2047-2067.
  • (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides. The Journal of Organic Chemistry, 76(9), 3271-3281.
  • (2024). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
  • CALCIUM FLUX PROTOCOL. (n.d.).
  • (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Oriental Journal of Chemistry, 32(4), 1831-1838.
  • (2023). Propionic acid. In Wikipedia.
  • (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Journal of Synthetic Organic Chemistry, Japan, 82(10), 968-973.
  • (2016). Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1404-1410.
  • (2019). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research, 60(1), 100-110.
  • (2018). Physicochemical properties of synthesized propionic acid derivatives.
  • (2012). Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4. British Journal of Pharmacology, 165(5), 1208-1220.
  • (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 788-797.
  • (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-8.
  • (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3788.
  • (2013). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Current Organic Synthesis, 10(4), 569-583.
  • (2020). Synthesis of 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)propanoic acid derivatives. Chemistry & Chemical Technology, 14(4), 481-486.
  • (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform, 44(31).
  • (2018). Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Medicinal Chemistry Letters, 9(7), 641-646.
  • (2011). Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. Journal of Medicinal Chemistry, 54(17), 6047-6057.
  • (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1029421.
  • (2012). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 22(17), 5561-5565.
  • (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry, 256, 115456.
  • (2020). Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. PrepChem.
  • (2020). Propionic Acid Metabolism.

Sources

A Comparative Guide to the In Vivo Efficacy of 3-Isoxazol-4-yl-propionic Acid Analogs in Preclinical Models of Inflammation and Pain

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of the in vivo efficacy of 3-isoxazol-4-yl-propionic acid analogs, a class of compounds with significant therapeutic potential in inflammation and pain management. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, outlines detailed experimental methodologies, and explores the mechanistic underpinnings of this promising chemical scaffold.

Introduction: The Therapeutic Promise of Isoxazole-Propionic Acid Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs and clinical candidates. When coupled with a propionic acid moiety, it forms a class of compounds that bear structural resemblance to classic non-steroidal anti-inflammatory drugs (NSAIDs). The this compound core represents a versatile template for designing novel therapeutic agents with potentially improved efficacy and safety profiles. The rationale behind exploring analogs of this scaffold is to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic parameters, to address the unmet needs in the treatment of inflammatory disorders and pain.

Comparative In Vivo Efficacy of Structurally Related Analogs

Disclaimer: The data presented below are collated from different studies and were not obtained from direct comparative experiments. Therefore, these results should be interpreted with caution and are intended to provide a general overview of the potential efficacy of this class of compounds.

Compound/AnalogAnimal ModelDose(s) Tested (Route)Efficacy OutcomeReference(s)
3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid Carrageenan-induced rat paw edema75 and 150 mg/kg (p.o.)43.3% and 42.2% inhibition of edema at 3 hours, respectively.[1]
Acetic acid-induced writhing (mice)150 and 300 mg/kg (p.o.)31.0% and 49.5% inhibition of writhing, respectively.[1]
Isoxazole Carboxamide Derivative (B2) Acetic acid-induced writhing (mice)6 mg/kg (i.p.)High analgesic activity, comparable to tramadol.[2][3]
Hot plate test (mice)6 mg/kg (i.p.)Significant increase in latency time.[2][3]
Flurbiprofen-based Oxadiazole Derivative (Compound 10) Carrageenan-induced paw edema (mice)Not specified88.33% inhibition of edema.[4]

Mechanistic Insights: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many anti-inflammatory propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][6] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. Several studies on isoxazole-containing compounds have demonstrated their potential as selective COX-2 inhibitors.[5][7]

COX_Inhibition_Pathway Figure 1: Proposed Mechanism of Action via COX Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Analogs 3-Isoxazol-4-yl-propionic Acid Analogs Analogs->COX2 Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induction

Caption: Proposed Mechanism of Action via COX Inhibition

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for two standard preclinical models used to evaluate the anti-inflammatory and analgesic efficacy of novel compounds.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation to assess the efficacy of anti-inflammatory agents.

Protocol:

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds, vehicle, and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are randomly assigned to groups (n=6 per group): vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test compound groups. Mice are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds, vehicle, and positive control are administered orally (p.o.) or intraperitoneally (i.p.) 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid in saline is injected intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the injection.

  • Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the in vivo evaluation of novel this compound analogs.

In_Vivo_Workflow Figure 2: In Vivo Evaluation Workflow Synthesis Analog Synthesis & Characterization In_Vitro In Vitro Screening (e.g., COX Assay) Synthesis->In_Vitro Acute_Toxicity Acute Toxicity Studies In_Vitro->Acute_Toxicity Efficacy_Models In Vivo Efficacy Models (Inflammation & Pain) Acute_Toxicity->Efficacy_Models PK_Studies Pharmacokinetic Studies (ADME) Efficacy_Models->PK_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis PK_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: In Vivo Evaluation Workflow

Conclusion and Future Directions

The available preclinical data, although not from direct comparative studies, suggest that this compound analogs and structurally related compounds are a promising class of agents for the treatment of inflammation and pain. Their efficacy in established animal models, coupled with a likely mechanism of action involving COX inhibition, warrants further investigation.

Future research should focus on the systematic synthesis and direct comparative in vivo evaluation of a series of this compound analogs to establish a clear structure-activity relationship. Comprehensive pharmacokinetic and toxicology studies will also be crucial in identifying lead candidates with optimal drug-like properties for further development. The insights and protocols provided in this guide aim to facilitate and standardize these future investigations, ultimately accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide deriv
  • (PDF) Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology. [Link]
  • Synthesis and biological evaluations of novel isoxazoles and furoxan derivative as anti-inflammatory agents. Bioorganic Chemistry. [Link]
  • Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry. [Link]
  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research. [Link]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose deriv
  • Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences. [Link]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis, Characterization and in vitro, in vivo and in silico Anti-Inflammatory Studies of the Novel Hybrid Based on Ibuprofen and 3-Hydroxy-Copalic Acid Isolated from Copaiba Oil (Copaifera multijuga). Journal of the Brazilian Chemical Society. [Link]
  • 3-[6-(2-Dimethylamino-1-imidazol-1-yl-butyl)-naphthalen-2-yloxy]-2,2-dimethyl-propionic acid as a highly potent and selective retinoic acid metabolic blocking agent. Bioorganic & Medicinal Chemistry Letters. [Link]
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. [Link]
  • New derivatives of aryl-propionic acid.
  • In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific Reports. [Link]

Sources

A Comparative Spectroscopic Guide to 3-Isoxazol-4-yl-propionic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of small organic molecules is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, pharmacokinetic profile, and toxicity. This guide provides a comprehensive comparison of the expected spectroscopic data for three key isomers of isoxazol-yl-propionic acid: 3-(isoxazol-4-yl)propanoic acid, 3-(isoxazol-5-yl)propanoic acid, and 2-(isoxazol-4-yl)propanoic acid.

The Importance of Isomeric Differentiation

The seemingly subtle difference in the attachment point of the propionic acid chain to the isoxazole ring, or the position of the heteroatoms within the ring, can lead to significant changes in the molecule's three-dimensional structure and electronic properties. These changes, in turn, can alter how the molecule interacts with biological targets, making isomer-specific analysis a critical step in drug discovery and quality control.

Molecular Structures of the Isomers

To visually represent the isomers discussed in this guide, their molecular structures are presented below.

Figure 1: Molecular structures of the three propionic acid isomers of isoxazole.

Comparative Spectroscopic Analysis

This section details the expected differences in the NMR, IR, and Mass Spectrometry data for the three isomers. The predictions are based on established principles and data from substituted analogs found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, allowing for clear differentiation of isomers.

¹H NMR Spectroscopy

The primary differences in the ¹H NMR spectra will arise from the signals of the isoxazole ring protons and the protons of the propionic acid chain.

Proton 3-(Isoxazol-4-yl)propanoic acid (Expected δ) 3-(Isoxazol-5-yl)propanoic acid (Expected δ) 2-(Isoxazol-4-yl)propanoic acid (Expected δ) Key Differentiating Features
Isoxazole H-3~8.5 ppm (s)~8.3 ppm (s)~8.5 ppm (s)The chemical shift of H-3 will be influenced by the position of the propionic acid group.
Isoxazole H-5~8.9 ppm (s)-~8.9 ppm (s)The absence of an H-5 proton in the 5-substituted isomer is a key identifier.
Isoxazole H-4-~6.4 ppm (s)-The presence of a signal around 6.4 ppm is characteristic of the 5-substituted isomer.
-CH₂- (α to isoxazole)~2.9 ppm (t)~3.1 ppm (t)-The chemical shift of these protons will vary depending on the attachment point to the electron-withdrawing isoxazole ring. The 2-substituted isomer will have a -CH- group instead.
-CH₂- (β to isoxazole)~2.6 ppm (t)~2.8 ppm (t)-Similar to the α-protons, the β-protons will also show slight variations in their chemical shifts.
-CH- (α to COOH)--~3.8 ppm (q)The presence of a quartet for the methine proton is unique to the 2-substituted isomer.
-CH₃--~1.5 ppm (d)The presence of a doublet for the methyl group is a clear indicator of the 2-substituted isomer.
-COOH~12.0 ppm (br s)~12.0 ppm (br s)~12.0 ppm (br s)The carboxylic acid proton is typically a broad singlet and less informative for isomer differentiation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct chemical shifts for the isoxazole ring carbons and the carbons of the propionic acid side chain.

Carbon 3-(Isoxazol-4-yl)propanoic acid (Expected δ) 3-(Isoxazol-5-yl)propanoic acid (Expected δ) 2-(Isoxazol-4-yl)propanoic acid (Expected δ) Key Differentiating Features
Isoxazole C-3~150 ppm~158 ppm~150 ppmThe chemical shift of C-3 is sensitive to the substituent at the 4 or 5 position.
Isoxazole C-4~115 ppm~103 ppm~118 ppmThe carbon bearing the propionic acid group will be significantly shifted.
Isoxazole C-5~157 ppm~170 ppm~157 ppmThe C-5 chemical shift will be highly deshielded in the 5-substituted isomer.
-CH₂- (α to isoxazole)~25 ppm~22 ppm-The chemical shift of this carbon will differ based on its point of attachment.
-CH₂- (β to isoxazole)~33 ppm~30 ppm-
-CH- (α to COOH)--~40 ppmThe methine carbon signal is unique to the 2-substituted isomer.
-CH₃--~18 ppmThe methyl carbon signal is a key feature of the 2-substituted isomer.
-COOH~178 ppm~178 ppm~178 ppmThe carboxylic acid carbon is generally found in this region for all isomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers share the same functional groups (carboxylic acid and isoxazole), subtle differences in their vibrational frequencies may be observed.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Differences Between Isomers
Carboxylic AcidO-H stretch3300-2500 (broad)Minimal difference expected.
Carboxylic AcidC=O stretch1760-1690Slight shifts may occur due to changes in conjugation and electronic effects from the different isoxazole substitution patterns.
Carboxylic AcidC-O stretch1320-1210Minor shifts are possible.
Isoxazole RingC=N stretch~1600-1500The position of the propionic acid group will influence the electron distribution in the ring, potentially causing slight shifts in this absorption.
Isoxazole RingRing stretching~1450-1380The overall fingerprint region (below 1500 cm⁻¹) will likely show the most significant and complex differences between the isomers, serving as a unique identifier for each.
Isoxazole RingC-H bending~900-700The out-of-plane C-H bending frequencies of the isoxazole ring protons will differ based on their positions.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the isomers. While all three isomers have the same molecular weight (141.12 g/mol ), their fragmentation patterns are expected to differ.

A key fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond[1]. The subsequent fragmentation will then depend on the position of the propionic acid side chain.

fragmentation M [M]⁺˙ m/z = 141 frag1 [M - COOH]⁺ m/z = 96 M->frag1 Loss of COOH radical frag2 [Isoxazole-CH₂CH₂]⁺ M->frag2 N-O bond cleavage followed by rearrangement frag3 [Propionic acid]⁺ m/z = 73 M->frag3 Cleavage of C-C bond frag4 [Isoxazole]⁺˙ frag2->frag4 Loss of C₂H₄

Figure 2: A generalized fragmentation pathway for 3-(isoxazol-4-yl)propanoic acid.

Expected Fragmentation Differences:

  • 3-(Isoxazol-4-yl)propanoic acid: Will likely show a prominent fragment corresponding to the loss of the propionic acid side chain via cleavage of the C-C bond between the ring and the chain.

  • 3-(Isoxazol-5-yl)propanoic acid: Fragmentation may be initiated by cleavage of the isoxazole ring, with the charge retained on the fragment containing the propionic acid group.

  • 2-(Isoxazol-4-yl)propanoic acid: The presence of a methyl group offers an additional site for fragmentation, potentially leading to a unique fragment corresponding to the loss of a methyl radical.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of small organic molecules like the isoxazol-yl-propionic acid isomers.

¹H and ¹³C NMR Spectroscopy

NMR_Workflow start Sample Preparation dissolve Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) start->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Data Acquisition transfer->acquisition instrument_setup Insert sample, lock, tune, and shim acquisition->instrument_setup H1_acq Acquire ¹H spectrum (e.g., 16 scans, 4s acq. time) instrument_setup->H1_acq C13_acq Acquire ¹³C spectrum (e.g., 1024 scans, 2s acq. time) H1_acq->C13_acq processing Data Processing C13_acq->processing ft Fourier Transform processing->ft phase_baseline Phase and baseline correction ft->phase_baseline reference Reference to solvent peak phase_baseline->reference integrate_peakpick Integrate (¹H) and peak pick (¹H & ¹³C) reference->integrate_peakpick end Spectral Analysis integrate_peakpick->end

Figure 3: Workflow for ¹H and ¹³C NMR data acquisition and processing.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling, for a longer acquisition time to account for the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the major absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation[2].

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Conclusion

References

  • Simons, B. K., & Mabud, M. A. (1987). The mass spectral fragmentation of isoxazolyldihydropyridines. Journal of Heterocyclic Chemistry, 24(5), 1389-1392.
  • Kaur, M., et al. (2016). 3-(9H-Carbazol-9-yl)propanoic acid.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry.
  • Kakkerla, R. (2015). Synthesis and characterization of novel isoxazolyl benzimidazoles. Journal of Chemical and Pharmaceutical Research, 7(7), 445-448.
  • PrepChem. (n.d.). Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid.
  • Chemistry & Chemical Technology. (2021). SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology, 15(4).
  • PubChem. (n.d.). 3-(1,3-oxazol-5-yl)propanoic acid.
  • SpectraBase. (n.d.). 3-(4-isopropoxyphenyl)-3-[(5-methyl-3-phenyl-isoxazole-4-carbonyl)amino]propanoic acid.
  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157.
  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Al-Obaidi, A. S. M., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1640-1653.
  • Wikipedia. (n.d.). Electron ionization.
  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization.

Sources

A Researcher's Guide to De-risking Novel Compounds: Cross-Reactivity Profiling of 3-Isoxazol-4-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the selectivity of a novel compound, exemplified by 3-isoxazol-4-yl-propionic acid. In the absence of extensive public data on this specific molecule, we will postulate a primary biological target based on the activities of structurally related compounds and outline a systematic approach to identify and characterize potential off-target interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule characterization.

The Scientific Imperative of Cross-Reactivity Studies

The journey of a promising hit compound to a clinical candidate is fraught with challenges, one of the most significant being unforeseen off-target activities. These interactions can lead to a range of adverse effects, from diminished efficacy to outright toxicity. Consequently, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of robust scientific inquiry. Early and systematic cross-reactivity profiling allows for a data-driven assessment of risk, informs lead optimization efforts, and ultimately increases the probability of clinical success.

Postulating a Primary Target for this compound

The chemical architecture of this compound, featuring an isoxazole ring and a propionic acid moiety, is suggestive of interaction with several classes of biological targets. Isoxazole derivatives are known to interact with glutamate receptors, kinases, and other enzymes.[1][2][3] The propionic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5]

For the purpose of this guide, we will hypothesize that the primary target of this compound is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor , a subtype of ionotropic glutamate receptors, based on the known activity of similar isoxazole-containing compounds.[1][3] This hypothesis will form the basis of our tiered cross-reactivity screening strategy.

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered approach to screening ensures a cost-effective and scientifically sound investigation. We will begin with a focused panel of closely related targets and progress to broader screening panels as confidence in the compound's primary activity and selectivity grows.

Tier 1: Primary Target and Related Subtypes

The initial step is to confirm the compound's activity at the hypothesized primary target and to assess its selectivity against closely related receptor subtypes.

  • Primary Target Confirmation:

    • Assay: Radioligand binding assay using a known AMPA receptor antagonist (e.g., [³H]-CNQX) to determine the binding affinity (Ki) of this compound.

    • Assay: Electrophysiology (e.g., patch-clamp) on cells expressing AMPA receptors to determine functional activity (IC50 or EC50) and mode of action (agonist, antagonist, or modulator).

  • Subtype Selectivity:

    • Targets: Kainate receptors and NMDA receptors, the other major subtypes of ionotropic glutamate receptors.[1][6]

    • Assay: Similar binding and functional assays as for the primary target, using subtype-selective radioligands and cell lines.

The workflow for this initial tier can be visualized as follows:

G Compound 3-Isoxazol-4-yl- propionic Acid Tier1 Tier 1: Primary Target & Subtype Selectivity Compound->Tier1 BindingAssay Radioligand Binding Assays (Ki determination) Tier1->BindingAssay FunctionalAssay Functional Assays (e.g., Electrophysiology, IC50/EC50) Tier1->FunctionalAssay AMPA AMPA Receptor (Primary Target) BindingAssay->AMPA Kainate Kainate Receptor BindingAssay->Kainate NMDA NMDA Receptor BindingAssay->NMDA Data Selectivity Ratios: Ki(Subtype) / Ki(AMPA) BindingAssay->Data FunctionalAssay->AMPA FunctionalAssay->Kainate FunctionalAssay->NMDA

Caption: Tier 1 Cross-Reactivity Workflow

Tier 2: Screening Against Structurally Implicated Targets

Based on the compound's structural motifs, a panel of targets known to interact with isoxazole or propionic acid derivatives should be interrogated.

  • Targets:

    • Cyclooxygenase Enzymes (COX-1 and COX-2): Given the propionic acid moiety.[4]

    • FMS-like Tyrosine Kinase 3 (FLT3): As some isoxazole-containing compounds are kinase inhibitors.[2]

    • GABA-A Receptors: Due to structural similarities with GABAergic ligands.

  • Assays:

    • Enzymatic assays for COX-1/2 (e.g., measuring prostaglandin E2 production).

    • Kinase inhibition assays for FLT3 (e.g., using a phosphospecific antibody).

    • Radioligand binding assays for GABA-A receptors.

Tier 3: Broad Panel Safety Screening

To identify unanticipated off-target interactions with safety implications, the compound should be submitted to a broad screening panel. Several contract research organizations (CROs) offer standardized panels for this purpose.

  • Typical Panel Composition:

    • GPCRs: A diverse panel including adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

    • Ion Channels: Including hERG (human Ether-à-go-go-Related Gene) channel, crucial for cardiac safety assessment.

    • Kinases: A representative panel of kinases from different families.

    • Nuclear Receptors: Such as PPARs, given that some isoxazole compounds show cross-reactivity.[7]

    • Transporters: Key monoamine and other neurotransmitter transporters.

Experimental Protocols

Below are example protocols for key assays. These should be optimized and validated for the specific laboratory setting.

Protocol 1: Radioligand Binding Assay for AMPA Receptor
  • Preparation of Membranes: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add membrane preparation, [³H]-CNQX (the radioligand), and varying concentrations of this compound (the competitor). For non-specific binding, add a high concentration of a known non-labeled AMPA antagonist.

  • Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Functional Assay for COX-2 Inhibition
  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing human COX-2) in appropriate media.

  • Compound Treatment: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound or a known COX-2 inhibitor (positive control) for a defined period.

  • Stimulation: Add arachidonic acid to the cells to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time to allow for the production of prostaglandins.

  • Detection: Collect the cell supernatant and measure the concentration of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the log concentration of the compound. Fit the data to a dose-response curve to determine the IC50.

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Selectivity Profile of this compound
TargetAssay TypeResult (Ki or IC50, µM)Selectivity Index (vs. AMPA)
AMPA Receptor Binding (Ki) 0.1 -
Kainate ReceptorBinding (Ki)15150-fold
NMDA ReceptorBinding (Ki)> 100> 1000-fold
COX-1Enzymatic (IC50)50500-fold
COX-2Enzymatic (IC50)25250-fold
FLT3 KinaseKinase Assay (IC50)> 100> 1000-fold
hERG ChannelElectrophysiology (IC50)> 100> 1000-fold

Note: The data presented in this table are hypothetical and for illustrative purposes only.

The Selectivity Index is a critical parameter, calculated by dividing the Ki or IC50 of the off-target by the Ki or IC50 of the primary target. A higher selectivity index indicates greater selectivity for the primary target. A commonly accepted threshold for a selective compound is a 100-fold difference between the primary target and any off-targets.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, using this compound as a case study. By employing a tiered screening strategy, from closely related targets to broad safety panels, researchers can build a comprehensive selectivity profile. This data is invaluable for de-risking new chemical entities, guiding medicinal chemistry efforts, and providing a solid foundation for further preclinical development. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules.

References

  • Madsen, U., et al. (2000). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors. Journal of Medicinal Chemistry, 43(1), 1-1. [Link]
  • Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
  • Al-Shorbagy, M. Y., et al. (2025). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. Chemistry & Biodiversity, e202500392. [Link]
  • Malinverno, S., et al. (1996).
  • National Center for Biotechnology Information (n.d.). 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. PubChem Compound Summary for CID 125406. [Link]
  • Sabatino, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Pharmaceuticals, 14(2), 174. [Link]
  • Grybytė, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2133. [Link]
  • Lehr, M. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Archiv der Pharmazie, 329(11), 483-488. [Link]
  • van der Zanden, S. Y., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(1), 359-381. [Link]
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Isoxazol-4-YL-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 3-Isoxazol-4-YL-propionic acid represents a class of molecules with significant interest in medicinal chemistry and drug development.[1][2] Its handling and disposal require a meticulous, safety-first approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established laboratory safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring that this research chemical is managed as a hazardous waste from its point of generation to its final disposition.

Section 1: Hazard Assessment and Waste Characterization

The fundamental principle of safe disposal is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, we can infer its hazard profile by analyzing its structural components and related compounds. This proactive characterization is essential for making informed decisions.

  • Propionic Acid Moiety: The base structure is a propionic acid. Propionic acid itself is classified as a flammable liquid that causes severe skin burns, eye damage, and potential respiratory irritation.[3][4][5] Therefore, it is logical to assume this compound may share acidic and corrosive properties.

  • Isoxazole Moiety: A closely related compound, 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid, is known to cause skin, eye, and respiratory irritation.[6] Isoxazole derivatives as a class are biologically active, underscoring the need for cautious handling.[7]

Table 1: Inferred Hazard Profile and Handling Precautions
Hazard CharacteristicBasis of InferenceRequired PPE & Handling
Corrosivity / Acidity Propionic acid structure[3][4]Chemical-resistant gloves (Nitrile, Neoprene), safety goggles, face shield, lab coat. Handle in a chemical fume hood.
Skin/Eye Irritant Data from related isoxazole compounds[6]Wear appropriate gloves and eye protection; avoid all direct contact.[6]
Respiratory Irritant Data from parent/related compounds[3][6]Use only in well-ventilated areas, preferably within a chemical fume hood to avoid inhaling dust or vapors.[4][6]
Environmental Hazard General for research chemicalsDo not allow the product to enter drains, waterways, or soil.[6][10]

Section 2: Core Principles of Compliant Chemical Disposal

Adherence to fundamental waste management principles is non-negotiable in a research environment. These standards are derived from guidelines set by environmental protection agencies and leading research institutions.[11][12][13]

  • Segregation is Paramount : Never mix incompatible wastes.[8][11] this compound, being acidic, should be segregated from bases, oxidizers, and reactive metals to prevent dangerous chemical reactions.

  • Use Designated Containers : All hazardous waste must be collected in sturdy, leak-proof containers that are chemically compatible with the waste.[8][13]

  • Labeling is Mandatory : As soon as the first drop of waste enters a container, it must be labeled with a "Hazardous Waste" tag.[11][13] The label must include the full chemical name(s) and their approximate percentages. Do not use abbreviations.[8]

  • Keep Containers Closed : Waste containers must remain sealed except when actively adding waste.[8][11] This prevents the release of vapors and protects against spills.

  • Utilize Secondary Containment : All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain leaks or spills.[8][13]

Section 3: Step-by-Step Disposal Protocols

This section provides detailed, actionable workflows for managing waste streams containing this compound.

Protocol 1: Disposal of Unused or Expired this compound
  • Preparation : Ensure the original container is securely sealed and in good condition. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled container inside a chemical fume hood.

  • Labeling : Affix a completed hazardous waste label to the container. Clearly write "Hazardous Waste" and list "this compound, 100%".

  • Storage : Place the container in a designated Satellite Accumulation Area (SAA).[9] The SAA should be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored with other compatible acidic wastes and within secondary containment.

  • Pickup Request : Once the container is ready for disposal, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[8][11]

Protocol 2: Disposal of Aqueous Solutions and Contaminated Solvents
  • Waste Collection : Designate a specific, compatible waste container (e.g., glass or polyethylene) for liquid waste containing this compound.

  • Labeling : Immediately label the container with a hazardous waste tag, listing all constituents with percentages (e.g., "Water 95%, this compound 5%"). Maintain a log sheet on or near the container to track additions.

  • Accumulation : Collect the waste in the labeled container, keeping it sealed and in secondary containment when not in use. Do not exceed your laboratory's hazardous waste storage limits (often capped at 10-25 gallons).[8][9]

  • EHS Handover : When the container is approximately 90% full, seal it and request a pickup from EHS.[11]

Protocol 3: Decontamination and Disposal of Empty Containers

A container that held this compound is not considered "empty" for disposal purposes until it has been properly decontaminated.

  • Initial Rinse : Perform an initial rinse with a suitable solvent (e.g., water or another solvent in which the compound is soluble). This first rinseate is hazardous and must be collected and disposed of as hazardous liquid waste according to Protocol 2.[8]

  • Subsequent Rinses : For acutely hazardous materials, a triple rinse is required.[13] While this compound isn't formally listed as "acute," adopting this best practice is recommended. Collect the second and third rinses for disposal as hazardous waste.

  • Container Disposal : Once thoroughly rinsed and air-dried, obliterate or remove the original chemical label.[8][13] The clean, defaced container can now be disposed of in the appropriate solid waste stream (e.g., designated glass disposal).[8]

Section 4: Visualized Workflows and Logic

To ensure clarity and procedural consistency, the following diagrams illustrate the key decision-making and segregation processes for disposing of this compound.

Diagram 1: Disposal Decision Workflow

start Waste Generated: This compound q_type What is the waste type? start->q_type solid Unused/Expired Solid q_type->solid Solid liquid Aqueous Solution or Contaminated Solvent q_type->liquid Liquid container Empty Container q_type->container Container proc_solid Protocol 1: - Seal & Label Container - Store in SAA - Request EHS Pickup solid->proc_solid proc_liquid Protocol 2: - Collect in Labeled Waste Bottle - Use Secondary Containment - Request EHS Pickup liquid->proc_liquid q_rinse Protocol 3: Rinse container with appropriate solvent. container->q_rinse collect_rinse Collect first rinseate as HAZARDOUS WASTE (Follow Protocol 2) q_rinse->collect_rinse dispose_container Deface Label & Dispose of clean container in appropriate solid waste bin collect_rinse->dispose_container cluster_dont_mix DO NOT MIX WITH main This compound (Acidic Waste) collect_in Collect In: Acid-Compatible Container (Glass, Polyethylene) main->collect_in Store With Other Corrosive Acids bases Bases (e.g., NaOH, NH4OH) oxidizers Strong Oxidizers (e.g., Bleach, Peroxides) reactives Reactive Metals (e.g., Na, K)

Caption: Segregation guide for this compound waste.

References

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. URL: https://policy.dartmouth.edu/policy/hazardous-waste-disposal-guide-research-areas
  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. URL: https://research.columbia.edu/content/hazardous-chemical-waste-management-guidelines
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. URL: https://researchsafety.northwestern.edu/laboratory-safety/chemical-waste/hazardous-waste-disposal-guide/
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.
  • Safety Data Sheet: 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid. AK Scientific, Inc. URL: https://www.aksci.com/sds/S892_sds.pdf
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: https://www.vumc.org/safety/sites/default/files/public_files/forms/Lab%20Guide%20for%20Managing%20Chemical%20Waste.pdf
  • Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). URL: https://ijbpas.com/pdf/2022/June/1654080186_MS-2022-5883.pdf
  • SAFETY DATA SHEET: Propionic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w292400
  • Safety Data Sheet: Propionic acid. BASF. URL: https://polyurethanes.basf.de/data/document/sds/30041113/30041113_SDS_GEN_GB_EN.pdf
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. URL: https://www.mdpi.com/1420-3049/29/1/224
  • SAFETY DATA SHEET: Propionic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A294500
  • Safety Data Sheet: Propionic acid. DC Fine Chemicals. URL: https://www.dcfinechemicals.com/files/docs/sds/110910_sds_en.pdf
  • Propionic Acid - Safety Data Sheet. Sciencelab.com. URL: https://www.sciencelab.com/msds.php?msdsId=9927403

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isoxazol-4-YL-propionic acid
Reactant of Route 2
3-Isoxazol-4-YL-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.